molecular formula C9H20N2 B173736 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine CAS No. 1788-35-8

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Cat. No.: B173736
CAS No.: 1788-35-8
M. Wt: 156.27 g/mol
InChI Key: DQQHMRVHTMHDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is a chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring substituted with methyl groups at the 2 and 6 positions and an ethylamine side chain, is a key scaffold in the development of pharmacologically active molecules. Piperidine derivatives are prevalent in a wide range of FDA-approved drugs and are frequently explored in anticancer research due to their ability to enhance biological activity and modify the physical characteristics of lead compounds . The 2,6-dimethyl substitution pattern on the piperidine ring is a structural motif found in several classes of therapeutic agents. For instance, it is a critical component in the synthesis of local anesthetics such as Mepivacaine and Bupivacaine . This suggests that researchers may investigate this compound as a precursor or intermediate for developing novel compounds targeting the nervous system. Furthermore, substituted piperidines are recognized as privileged structures in drug discovery, often serving as core templates for molecules designed to interact with enzymes and receptors . As such, this compound provides a versatile starting point for synthetic efforts aimed at creating new chemical entities for biochemical screening and pharmacological profiling. Its primary research value lies in its application as an intermediate for the construction of more complex, target-specific molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHMRVHTMHDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389891, DTXSID201293404
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-24-4, 1788-35-8
Record name 2,6-Dimethyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a piperidine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering insights into its synthesis, characterization, and areas of scientific interest.

Introduction and Compound Profile

This compound, also known as N-(2-aminoethyl)-2,6-dimethylpiperidine, is a disubstituted piperidine derivative. The core structure features a piperidine ring with methyl groups at the 2 and 6 positions and an ethylamine substituent on the nitrogen atom. The presence of the cis-2,6-dimethyl substitution pattern introduces specific stereochemical constraints that can influence its binding affinity and selectivity for biological targets.

Compound Identifiers:

  • IUPAC Name: 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine

  • CAS Number: 769-24-4[1]

  • Molecular Formula: C₉H₂₀N₂[1]

  • Molecular Weight: 156.27 g/mol [1]

Below is a 2D chemical structure of the molecule:

G struct C1C@HCCCC@HN1CCN

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific compound is not widely available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 156.27 g/mol [1]
Boiling Point 74 °C[1] (Note: Pressure not specified)
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds
Solubility Expected to be soluble in water and common organic solventsInferred from similar compounds
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would be expected to show characteristic signals for the piperidine ring protons, the two methyl groups (likely a doublet), the ethylamine methylene protons (two triplets or more complex multiplets), and the primary amine protons (a broad singlet).

  • ¹³C NMR: The spectrum would display distinct signals for the nine carbon atoms, including the two equivalent methyl carbons, the inequivalent piperidine ring carbons, and the two ethylamine carbons.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 156. A prominent fragment would likely correspond to the loss of the aminoethyl group.

Synthesis and Reaction Chemistry

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of secondary amines. A common and straightforward approach involves the nucleophilic substitution reaction between 2,6-dimethylpiperidine and a suitable 2-carbon electrophile.

Proposed Synthetic Workflow

A representative synthetic protocol would involve the reaction of cis-2,6-dimethylpiperidine with 2-chloroethylamine hydrochloride in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack.

synthesis_workflow reactant1 cis-2,6-Dimethylpiperidine reaction Nucleophilic Substitution reactant1->reaction reactant2 2-Chloroethylamine Hydrochloride reactant2->reaction base Base (e.g., K₂CO₃ or Et₃N) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product Purified Product reaction->workup Crude Product

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures for similar reactions and has not been optimized for this specific compound.

  • Reaction Setup: To a solution of cis-2,6-dimethylpiperidine (1.0 eq) in a suitable solvent such as acetonitrile (10 mL/mmol), add a base, for instance, potassium carbonate (2.5 eq).

  • Addition of Electrophile: Add 2-chloroethylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Potential Applications and Biological Relevance

While specific biological activities of this compound are not extensively documented, the piperidine scaffold is a common motif in a wide range of biologically active molecules. Derivatives of piperidine are known to exhibit diverse pharmacological properties.

Drug Development and Medicinal Chemistry
  • Scaffold for Biologically Active Molecules: This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary amine allows for further functionalization to create a library of derivatives for screening.

  • Sigma Receptor Ligands: Structurally related aminoethyl-piperidine derivatives have been investigated as ligands for sigma (σ) receptors, which are implicated in various neurological disorders and cancer.[2][3]

  • 5-HT Receptor Agonists: Amine derivatives containing an ethylamine side chain attached to a heterocyclic core are known to interact with serotonin (5-HT) receptors. For instance, indolyl-ethyl-amine derivatives have been synthesized as potent 5-HT(1D) agonists.[4]

  • Antiproliferative and Anticancer Activity: The piperidine moiety is present in numerous compounds with demonstrated antiproliferative effects.[2][5]

biological_relevance cluster_applications Potential Applications main_compound This compound drug_dev Drug Development Scaffold main_compound->drug_dev as a building block sigma_ligand Sigma (σ) Receptor Ligands drug_dev->sigma_ligand serotonin_agonist Serotonin (5-HT) Receptor Agonists drug_dev->serotonin_agonist anticancer Antiproliferative Agents drug_dev->anticancer

Sources

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This diamine, characterized by a piperidine ring with methyl groups at the 2 and 6 positions, exhibits unique steric and electronic properties that make it a valuable building block in medicinal chemistry and materials science. This document delves into its synthesis via nucleophilic substitution, its detailed molecular structure, and its emerging roles as a ligand in receptor binding studies, a corrosion inhibitor, and a precursor for novel antimicrobial agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the distinct characteristics of this versatile compound.

Introduction

This compound, with the molecular formula C9H20N2, is a fascinating organic compound that has garnered interest in various scientific fields.[1] Its structure, featuring a sterically hindered piperidine ring connected to an ethylamine moiety, imparts a unique combination of basicity, nucleophilicity, and conformational rigidity. These characteristics are pivotal to its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and material science. The presence of the dimethylated piperidine ring significantly influences its chemical reactivity and biological interactions, setting it apart from simpler diamines. This guide aims to provide a detailed exploration of its molecular architecture, proven synthetic routes, and a survey of its current and potential applications, thereby offering a valuable resource for researchers actively working with or considering the use of this compound.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its distinct molecular geometry. The piperidine ring is substituted with two methyl groups at the 2 and 6 positions, which introduces significant steric hindrance around the tertiary amine. This steric bulk influences the molecule's conformational preferences and its ability to interact with other molecules. The ethylamine side chain provides a primary amine group, which is a key site for further chemical modifications.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C9H20N2[1][2]
Molecular Weight 156.27 g/mol [1][2]
CAS Number 769-24-4
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature 4°C
InChI Key DQQHMRVHTMHDGE-UHFFFAOYSA-N

The interplay between the tertiary amine within the piperidine ring and the primary amine of the ethylamine chain dictates the molecule's acid-base properties and its reactivity in various chemical transformations.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a straightforward nucleophilic substitution reaction. This method is favored for its reliability and relatively high yields.

General Synthesis Workflow

The primary synthetic route involves the reaction of a suitable 2,6-dimethylpiperidine derivative with a 2-haloethylamine, typically in the presence of a base to facilitate the nucleophilic attack.

Synthesis_Workflow Start Starting Materials: - 2,6-Dimethylpiperidine - 2-Chloroethylamine HCl Reaction Nucleophilic Substitution (Base, Solvent) Start->Reaction Reaction Setup Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Quenching & Extraction Purification Purification (Distillation/Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • cis-2,6-Dimethylpiperidine

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (or another suitable base)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cis-2,6-dimethylpiperidine and 2-chloroethylamine hydrochloride in the chosen anhydrous solvent.

  • Base Addition: Carefully add a slight excess of a strong base, such as powdered sodium hydroxide, to the reaction mixture. The base neutralizes the hydrochloride salt of the starting material and facilitates the nucleophilic substitution.

  • Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then washed with water to remove any remaining salts and base. The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent unwanted side reactions of the base and the reactants with water.

  • Strong Base: A strong, non-nucleophilic base is preferred to deprotonate the piperidine nitrogen without competing in the substitution reaction.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a more efficient conversion to the desired product within a reasonable timeframe.

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups on the piperidine ring, the methylene protons of the piperidine ring and the ethylamine chain, and the protons of the primary amine group. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (156.27 g/mol ), confirming its elemental composition.[1][2] Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and N-H bending vibrations.

Applications in Research and Development

The unique structural features of this compound make it a compound of interest in several areas of research and development.

Medicinal Chemistry and Drug Discovery

This compound serves as a valuable building block in the synthesis of novel therapeutic agents.[1] Its derivatives have been explored for a range of biological activities:

  • Antimicrobial Agents: The incorporation of the 2,6-dimethylpiperidine moiety has been investigated in the development of new antimicrobial compounds.[1]

  • Cancer Therapy: Certain derivatives have shown potential in cancer therapy due to their ability to induce apoptosis in specific cancer cell lines.[1]

  • Neuropharmacology: The compound and its analogs have been studied as ligands for various receptors and enzymes in the central nervous system.[1] For instance, it has been investigated for its potential to inhibit acetylcholinesterase, an enzyme relevant in the context of neurodegenerative diseases.[1]

  • Sigma Receptor Ligands: The broader class of aminoethyl-substituted piperidines has been synthesized and evaluated as ligands for sigma-1 receptors, which have shown antiproliferative properties.

Corrosion Inhibition

Complexes formed with this compound have demonstrated efficacy as corrosion inhibitors for metals.[1] The lone pair of electrons on the nitrogen atoms can coordinate with metal surfaces, forming a protective layer that prevents corrosion.

Proteomics Research

Due to its unique structural properties, this compound is also utilized as a tool in proteomics research and other biochemical applications.[1][2]

Conclusion

This compound is a compound with a rich chemical profile and a growing list of applications. Its synthesis is well-established, and its unique molecular structure provides a versatile platform for the development of new molecules with tailored properties. For researchers in drug discovery and materials science, this guide serves as a foundational resource, highlighting the key attributes and potential of this intriguing diamine. As research continues, it is likely that the full scope of its utility will be further unveiled, leading to new and innovative applications.

References

  • Smolecule. (2023, August 15). This compound.
  • Santa Cruz Biotechnology. This compound.
  • Sigma-Aldrich. 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amine.
  • PubChem. N-(2-Aminoethyl)piperidine.
  • ResearchGate. (2025, August 6). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Fluorochem. 1,1-Dimethyl-2-(4-methyl-piperidin-1-yl)-ethylamine.
  • ChemicalBook. (2023, May 4). 2-(2-ETHYL-PIPERIDIN-1-YL)-ETHYLAMINE.
  • Wikipedia. Substituted methylenedioxyphenethylamine.
  • Google Patents.
  • Pharmaffiliates. 6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid.

Sources

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (CAS Number: 1788-35-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a substituted piperidine derivative with emerging interest in medicinal chemistry and materials science. As a Senior Application Scientist, the aim of this document is to provide not just a compilation of data, but a synthesized understanding of the compound's properties, synthesis, and potential applications, grounded in established scientific principles. The structure of this guide is designed to logically flow from fundamental characteristics to practical applications, empowering researchers to make informed decisions in their experimental designs.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 1788-35-8, is a diamine featuring a sterically hindered 2,6-dimethylpiperidine moiety linked to an ethylamine chain. It is important to note that the same chemical name is also associated with CAS number 769-24-4, suggesting potential isomerism or database discrepancies; researchers should verify the specific isomer and CAS number relevant to their work.

The introduction of two methyl groups at the 2 and 6 positions of the piperidine ring significantly influences the molecule's conformation and reactivity. This steric hindrance can impact its binding to biological targets and its coordination chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1788-35-8N/A
Alternate CAS No. 769-24-4[1]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Appearance LiquidN/A
Boiling Point 74 °C[1]
Purity Typically ≥95%N/A

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. The choice of a particular method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The two primary approaches involve nucleophilic substitution and reductive amination.

Synthetic Strategy: Nucleophilic Substitution

This is a common and direct method for the synthesis of this compound. The reaction involves the N-alkylation of 2,6-dimethylpiperidine with a suitable two-carbon electrophile bearing a protected amine functionality, followed by deprotection.

Causality of Experimental Choices:

  • Choice of Electrophile: 2-Bromoethylamine hydrobromide is a common choice due to its commercial availability and appropriate reactivity. The amine is protected as a hydrobromide salt to prevent self-reactivity.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromide and facilitate the nucleophilic attack of the piperidine nitrogen without competing in the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Deprotection: The final step involves the removal of the protecting group from the primary amine, which can be achieved by treatment with a base.

Experimental Protocol: Nucleophilic Substitution

  • To a solution of 2,6-dimethylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add 2-bromoethylamine hydrobromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Diagram 1: Nucleophilic Substitution Workflow

G A 2,6-Dimethylpiperidine D Reaction Mixture A->D B 2-Bromoethylamine HBr B->D C Base (K2CO3) in Acetonitrile C->D E Reflux D->E Heat F Workup (Filtration, Concentration) E->F Cooling G Purification (Distillation/Chromatography) F->G H Final Product G->H

Caption: Workflow for the synthesis via nucleophilic substitution.

Synthetic Strategy: Reductive Amination

An alternative route involves the reductive amination of a suitable keto-amine with 2,6-dimethylpiperidine. This method is advantageous if the corresponding ketone is readily available.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups on the piperidine ring (a doublet), the methylene protons of the ethyl chain (multiplets), and the protons of the piperidine ring (a complex pattern of multiplets). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the carbons of the piperidine ring, and the carbons of the ethylamine chain. The chemical shifts of these carbons will be influenced by their proximity to the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations for the primary amine (typically a doublet in the range of 3300-3500 cm⁻¹).

  • C-H stretching vibrations for the aliphatic parts of the molecule (around 2850-3000 cm⁻¹).

  • N-H bending vibrations (around 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak (M+) would be expected at m/z 156.

Applications and Biological Significance

This compound serves as a versatile building block in the development of more complex molecules with potential applications in various fields.

Medicinal Chemistry and Drug Development

The structural motif of a substituted piperidine connected to an amine is prevalent in many biologically active compounds. General research indicates that derivatives of this compound have been investigated for several therapeutic areas:

  • Receptor Ligands: The diamine structure suggests potential interactions with various receptors in the central nervous system and other biological systems.

  • Antimicrobial Agents: The presence of the amine functionalities can be a key feature in the design of novel antimicrobial compounds.

  • Anticancer Therapeutics: Some studies on related structures have explored their potential to induce apoptosis in cancer cell lines.

  • Enzyme Inhibition: There is preliminary evidence suggesting that derivatives may act as inhibitors of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease.

Diagram 2: Potential Biological Applications

G A This compound B Receptor Ligand A->B C Antimicrobial Agent A->C D Anticancer Agent A->D E Enzyme Inhibitor (e.g., Acetylcholinesterase) A->E

Caption: Potential areas of biological investigation.

Materials Science

The chelating nature of the diamine makes it a candidate for the synthesis of coordination complexes and as a corrosion inhibitor for metals.

Safety and Handling

Given the amine functional groups, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Amines can be corrosive and may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is imperative to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical entity with significant potential, particularly as a scaffold in medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its unique structural features, conferred by the sterically hindered piperidine ring, make it an interesting candidate for further investigation. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising molecule.

References

Sources

An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine, a versatile diamine building block of significant interest to the pharmaceutical and materials science sectors. The document details the molecule's structural and physicochemical properties, explores logical synthetic routes, and outlines robust analytical protocols for its characterization. Emphasis is placed on the causal relationships between the compound's unique structure—specifically the sterically hindered 2,6-dimethylpiperidine moiety—and its chemical reactivity and physical characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper technical understanding of this compound for application in synthesis and materials development.

Introduction and Molecular Overview

This compound, a substituted ethylamine, presents a unique combination of a sterically hindered tertiary amine and an accessible primary amine. This structural dichotomy is the primary driver of its utility in chemical synthesis, offering differential reactivity at its two nitrogen centers. The presence of the 2,6-dimethylpiperidine ring imparts specific conformational constraints and lipophilicity, making it a valuable scaffold in medicinal chemistry for creating ligands for biological targets and in materials science for applications such as corrosion inhibition.

Nomenclature and Identifiers

A consolidated list of identifiers for this compound is provided below for unambiguous reference.

IdentifierValueSource(s)
IUPAC Name 2-(2,6-dimethylpiperidin-1-yl)ethan-1-amineN/A
CAS Number 769-24-4[1][2]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Canonical SMILES CC1CCCC(N1CCN)C[1]
InChI Key DQQHMRVHTMHDGE-UHFFFAOYSA-N[2]
Chemical Structure and Stereochemistry

The molecule consists of an ethylamine chain attached at the nitrogen atom of a 2,6-dimethylpiperidine ring. The methyl groups can exist in cis or trans configurations relative to each other, leading to stereoisomers. Commercial sources often provide the cis isomer or a mixture. For applications where specific receptor binding is critical, chromatographic separation of these isomers may be a necessary preliminary step.

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular weight, diamine nature, and the bulky, non-polar dimethylpiperidine group.

Summary of Properties
PropertyValue / ObservationComments and RationaleSource(s)
Physical Form LiquidAt standard temperature and pressure.[2]
Boiling Point 74 °CThis experimentally listed value is unusually low for a molecule of this mass and may have been recorded under reduced pressure. Prediction models suggest a boiling point closer to 200-220 °C at atmospheric pressure.[1]
Solubility Miscible with water and common organic solvents (predicted)The primary amine group allows for hydrogen bonding with water, while the C9 hydrocarbon backbone ensures solubility in less polar solvents like alcohols, THF, and chlorinated solvents.N/A
pKa pKa1 ≈ 10.5 (Primary Amine)pKa2 ≈ 8.5 (Tertiary Amine)(Predicted) The primary ethylamine is a typical alkylamine. The tertiary amine on the piperidine ring is expected to be less basic due to steric hindrance from the adjacent methyl groups, which impedes solvation of the conjugate acid.N/A

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of the molecule is crucial for its effective use as a chemical intermediate.

Common Synthetic Pathways

The most logical and industrially scalable approach to synthesizing this compound is through reductive amination. This method offers high yields and good control over the final product. The key principle is the formation of an iminium ion intermediate from a ketone (or aldehyde) and an amine, which is then reduced in situ.

Rationale for Pathway Choice: Reductive amination using a mild reducing agent like sodium triacetoxyborohydride (STAB) is preferred over methods like direct alkylation of 2,6-dimethylpiperidine with 2-chloroethylamine. Direct alkylation often suffers from side reactions, including over-alkylation and elimination, and requires harsher conditions. Reductive amination is a one-pot reaction that proceeds under mild conditions, making it highly efficient.

Proposed Synthesis Workflow

A robust synthesis involves the reaction of 2,6-dimethylpiperidine with aminoacetaldehyde dimethyl acetal, followed by reduction and deprotection.

G start1 2,6-Dimethylpiperidine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, AcOH, DCE) start1->reductive_amination start2 Aminoacetaldehyde Dimethyl Acetal start2->reductive_amination intermediate Protected Intermediate: 2-(2,6-dimethylpiperidin-1-yl)- N-(2,2-dimethoxyethyl)amine reductive_amination->intermediate Formation of C-N bond hydrolysis Acidic Hydrolysis (e.g., aq. HCl) intermediate->hydrolysis Deprotection product Final Product: This compound hydrolysis->product

Figure 2: Proposed workflow for the synthesis of the target compound.
Key Chemical Reactions

The molecule's reactivity is dominated by its two amine groups.

  • Primary Amine (–NH₂): This is the more reactive center for nucleophilic attacks. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with aldehydes and ketones to form imines (Schiff bases), and can be selectively alkylated.

  • Tertiary Amine (Piperidine N): This nitrogen is a weaker base and nucleophile due to significant steric hindrance from the two flanking methyl groups. While it can be protonated or quaternized with small, highly reactive alkylating agents (e.g., methyl iodide), it is generally unreactive towards bulkier electrophiles. This differential reactivity is a key advantage, allowing for selective modification of the primary amine without protecting the tertiary amine.

Analytical and Characterization Protocols

Unambiguous characterization of this compound requires a multi-technique approach to confirm its structure, purity, and identity.

Rationale for Method Selection: No single technique can provide a complete picture. Nuclear Magnetic Resonance (NMR) is unparalleled for structural elucidation, Mass Spectrometry (MS) provides definitive molecular weight and fragmentation data, and Gas Chromatography (GC) is the gold standard for assessing the purity of volatile amines.

Protocol 1: Structural Elucidation via NMR Spectroscopy

Objective: To confirm the molecular structure and connectivity.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals include multiplets for the piperidine ring protons, a distinct signal for the two methyl groups (which may be a doublet), and two triplets corresponding to the -CH₂-CH₂- bridge. The primary amine protons (-NH₂) may appear as a broad singlet.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Nine distinct carbon signals are expected, confirming the presence of all carbon atoms in their unique chemical environments.

  • Data Analysis: Integrate the proton signals to confirm the ratio of protons. Analyze chemical shifts and coupling constants to verify the connectivity.

Protocol 2: Purity Assessment via Gas Chromatography (GC-MS)

Objective: To determine the purity of the compound and identify any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or dichloromethane.

  • GC Column Selection: Use a mid-polarity capillary column (e.g., DB-5ms or equivalent) suitable for separating amines.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should display a molecular ion (M⁺) at m/z = 156. Key fragment ions would likely include loss of the ethylamine group or fragments of the piperidine ring. Purity is calculated from the peak area percentage.

Proposed Analytical Workflow

G cluster_0 Initial Verification cluster_1 Structural Confirmation Sample Received Sample GCMS GC-MS Analysis Sample->GCMS Purity & MW Check Purity Purity > 95%? GCMS->Purity NMR ¹H and ¹³C NMR Purity->NMR Yes IR FT-IR (optional) NMR->IR Structure Structure Confirmed? IR->Structure Final Release for Use Structure->Final Yes

Figure 3: A logical workflow for the analytical characterization of the compound.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this exact compound. The following recommendations are based on the known hazards of structurally similar alkylamines and should be treated as a guideline. A substance-specific risk assessment is mandatory before handling.

Hazard Assessment

Alkylamines as a class are known to be hazardous.[3]

  • Corrosivity: Based on analogous compounds, this compound is expected to be corrosive. It can likely cause severe skin burns and serious eye damage upon contact.[3][4]

  • Toxicity: The compound may be harmful if inhaled, swallowed, or absorbed through the skin.[3] Short-term exposure can cause irritation to the respiratory tract, while long-term exposure may lead to more severe health issues.[3]

  • Flammability: While not highly flammable, vapors can form explosive mixtures with air, especially in confined spaces or at elevated temperatures.[5]

Recommended Handling Procedures

Given the presumed hazards, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][6] When handling larger quantities or when aerosolization is possible, a face shield and chemical-resistant apron are required.

  • Ventilation: All handling must be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[5][7]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[3] Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agents for amines) readily available.

Applications and Future Directions

The unique structure of this compound makes it a compound of growing interest.

  • Medicinal Chemistry: Its use as a scaffold allows for the introduction of a basic nitrogen center with defined stereochemistry and steric bulk. This is valuable in designing ligands that can probe the topology of receptor binding pockets or enzyme active sites.

  • Materials Science: The ability of amines to adsorb onto metal surfaces makes this compound and its derivatives potential candidates for corrosion inhibitors, particularly for steel in acidic environments.

  • Future Research: Further exploration of its coordination chemistry could lead to novel catalysts or metal-organic frameworks. Additionally, derivatization of the primary amine could yield a library of compounds for screening in various biological assays, potentially leading to new therapeutic leads.

References

  • Cloud-SDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved January 27, 2026, from [Link]

  • Fuchs. (2019). Safety Data Sheet. Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a substituted piperidine derivative with potential applications in pharmaceutical research and chemical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound, this guide synthesizes information from analogous structures and established principles of organic chemistry to predict its solubility profile. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in various solvents is provided, ensuring scientific integrity and reproducibility. This document is intended to serve as a valuable resource for researchers and developers working with this and structurally related compounds.

Introduction to this compound

This compound is a diamine featuring a piperidine ring with two methyl substituents at the 2 and 6 positions, and an ethylamine group attached to the piperidine nitrogen. Its chemical structure suggests a combination of steric hindrance from the dimethyl substitution and the potential for hydrogen bonding through its two nitrogen atoms. While specific applications are not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential utility in drug discovery and as a ligand in coordination chemistry.[1] The presence of both a tertiary amine within the piperidine ring and a primary amine on the ethyl side chain imparts distinct basic properties that are crucial to its solubility and interaction with other molecules.

Predicted Solubility Profile

Direct experimental data on the solubility of this compound is scarce. However, by applying established principles of organic chemistry and analyzing the solubility of structurally similar compounds, a reliable prediction of its solubility can be formulated.

Factors Influencing Solubility

The solubility of an organic compound is primarily governed by its ability to interact with the solvent molecules. For this compound, the key structural features influencing its solubility are:

  • Hydrogen Bonding: The presence of a primary amine (-NH2) group and a tertiary amine within the piperidine ring allows for hydrogen bonding with protic solvents like water and alcohols. The lone pair of electrons on both nitrogen atoms can act as hydrogen bond acceptors.

  • Polarity: The carbon-nitrogen bonds introduce polarity to the molecule.

  • Molecular Size and Lipophilicity: The molecule has a total of nine carbon atoms, contributing to its lipophilic (nonpolar) character. Generally, as the carbon chain length in amines increases, their solubility in water decreases.[2][3][4]

  • Steric Hindrance: The two methyl groups at the 2 and 6 positions of the piperidine ring create steric hindrance, which may slightly impede the interaction of the piperidine nitrogen with solvent molecules.

Expected Solubility in Various Solvents

Based on these factors, the following solubility profile is anticipated:

Solvent TypeExamplesExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerately Soluble to Soluble The amine groups can form hydrogen bonds with the solvent. Solubility in water is expected to be moderate due to the C9 hydrocarbon backbone but enhanced by the presence of two nitrogen atoms. Solubility in alcohols is likely to be high.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble These solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the amine.
Nonpolar Hexane, TolueneSlightly Soluble to Insoluble The dominant intermolecular forces in these solvents are London dispersion forces, which are less effective at solvating the polar amine groups. The lipophilic character of the molecule will contribute to some solubility.
Aqueous Acid Dilute HCl, Dilute H2SO4Highly Soluble As a base, the amine will be protonated in acidic solutions to form an ammonium salt, which is ionic and therefore highly soluble in water.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method, which is considered the "gold standard" for solubility determination.

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Protocol
  • Preparation of Materials:

    • High-purity this compound.

    • Analytical grade solvents (e.g., deionized water, ethanol, hexane).

    • Calibrated analytical balance.

    • Thermostatically controlled shaker bath or incubator.

    • Centrifuge.

    • Syringe filters (e.g., 0.45 µm PTFE or nylon).

    • Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS, or a validated titration method).

    • Volumetric flasks and pipettes.

  • Experimental Procedure:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in the shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours).

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted sample using a pre-validated analytical method.

    • Perform the experiment in triplicate for each solvent.

  • Data Analysis:

    • Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

    • Report the mean solubility and standard deviation for each solvent.

Causality Behind Experimental Choices
  • Excess Solute: Ensures that the solution becomes saturated, which is the definition of solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach a dynamic equilibrium.

  • Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.

  • Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solute Weigh Excess Solute mix Combine Solute and Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature (24-72h) mix->shake settle Settle Undissolved Solid (24h) shake->settle sample Withdraw Supernatant settle->sample filter Filter Sample (0.45 µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate report Report Mean ± SD calculate->report G cluster_solute This compound cluster_solvent Solvent Interactions solute C9H22N2 lipophilic Lipophilic C9 Backbone solute->lipophilic h_bond_donor Primary Amine (H-bond donor/acceptor) solute->h_bond_donor h_bond_acceptor Tertiary Amine (H-bond acceptor) solute->h_bond_acceptor water Water (Polar Protic) lipophilic->water Unfavorable Interaction hexane Hexane (Nonpolar) lipophilic->hexane Favorable Interaction (van der Waals) h_bond_donor->water Strong Interaction (H-bonding) h_bond_acceptor->water Strong Interaction (H-bonding)

Caption: Key molecular interactions influencing solubility.

Conclusion

References

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • University of Canterbury. (n.d.). Solubility of Organic Compounds.
  • NCERT. (n.d.). Amines.
  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

Unveiling the Mechanistic Potential of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the compound 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. While comprehensive research on this specific molecule is emerging, its structural features, particularly the 2,6-dimethylpiperidine and ethylamine moieties, suggest a high probability of interaction with several key biological targets. This document synthesizes information from studies on structurally related compounds to propose likely mechanisms of action, including modulation of neurotransmitter systems, enzymatic inhibition, and potential applications in oncology and infectious disease. Detailed experimental protocols are provided to facilitate further investigation and validation of these hypotheses.

Introduction: The Enigmatic Potential of a Structurally Privileged Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to engage in various non-covalent interactions make it a "privileged structure" for drug design. The specific compound, this compound, features a piperidine ring with methyl groups at the 2 and 6 positions, which introduces steric hindrance that can significantly influence its binding affinity and selectivity for biological targets.[5] The presence of an ethylamine side chain further suggests potential interactions with receptors and enzymes that recognize endogenous monoamines.

While a definitive mechanism of action for this compound has not been fully elucidated in publicly available literature, preliminary research indicates its potential as a ligand in receptor binding studies and suggests that its derivatives may possess antimicrobial, anticancer, and neuropharmacological activities.[5] This guide will therefore explore the most probable mechanisms of action based on the compound's structural alerts and the known pharmacology of related molecules.

Postulated Mechanisms of Action

Based on the available evidence for analogous compounds, we can hypothesize several primary mechanisms through which this compound may exert its biological effects.

Neuromodulatory Activity: Targeting Cholinesterases

A significant body of research has demonstrated that piperidine derivatives can act as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other neurological disorders.

Causality of Experimental Choice: The structural similarity of the piperidine moiety to the quaternary ammonium group of acetylcholine, which binds to the catalytic anionic site (CAS) of AChE, provides a strong rationale for investigating this potential mechanism. The ethylamine side chain could further interact with the peripheral anionic site (PAS) of the enzyme.

Hypothesized Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound This compound Compound->AChE Inhibition

Caption: Hypothesized inhibition of acetylcholine hydrolysis by this compound in the synaptic cleft.

Anticancer Potential: Induction of Apoptosis

Numerous piperidine derivatives have been investigated for their anticancer properties, with studies indicating that they can induce apoptosis (programmed cell death) in various cancer cell lines.[8][9] The proposed mechanisms often involve the modulation of key apoptotic regulators.

Causality of Experimental Choice: The lipophilic nature of the 2,6-dimethylpiperidine ring may facilitate its passage across cell membranes, allowing it to interact with intracellular targets involved in cell survival and death pathways.

Logical Relationship: Proposed Anticancer Mechanism

Anticancer_Mechanism Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Interaction with intracellular targets Apoptotic_Pathway Apoptotic Pathway Activation Mitochondria->Apoptotic_Pathway Cell_Death Cell Death (Apoptosis) Apoptotic_Pathway->Cell_Death

Caption: Postulated pathway for apoptosis induction in cancer cells by this compound.

Antimicrobial Activity

The piperidine scaffold is also present in a number of compounds with demonstrated antimicrobial activity. The exact mechanism can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.

Causality of Experimental Choice: The cationic nature of the protonated ethylamine group at physiological pH could lead to electrostatic interactions with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria or the lipopolysaccharides of Gram-negative bacteria.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experimental workflows are proposed.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the AChE inhibitory activity of this compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and human recombinant AChE in phosphate buffer (pH 8.0).

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound dilution.

    • Initiate the reaction by adding the AChE solution and incubate at 37°C.

    • Add the ATCI substrate to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of AChE inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

Experimental Workflow: AChE Inhibition Assay

AChE_Workflow start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - ATCI, DTNB, AChE Solutions start->reagent_prep assay_setup Assay Setup (96-well plate): - Add Buffer, DTNB, Test Compound reagent_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation reaction_start Add AChE and then ATCI to start reaction incubation->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: Workflow for determining the in vitro acetylcholinesterase inhibitory activity.

Protocol: Cell Viability and Apoptosis Assays

This protocol describes methods to assess the cytotoxic and pro-apoptotic effects of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media and conditions.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24-48 hours.

    • Add MTT solution and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the test compound as described above.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experiments, providing a framework for data presentation.

ParameterValue
AChE Inhibition
IC50 (µM)[Insert Value]
Anticancer Activity (MCF-7)
MTT Assay GI50 (µM)[Insert Value]
% Early Apoptotic Cells (at GI50)[Insert Value]
% Late Apoptotic Cells (at GI50)[Insert Value]

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a bioactive molecule with possible applications in neuropharmacology, oncology, and infectious diseases. The proposed mechanisms of action, including acetylcholinesterase inhibition and induction of apoptosis, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path for the systematic investigation of this compound's true mechanism of action. Further studies, including comprehensive structure-activity relationship (SAR) analyses and in vivo efficacy studies, will be crucial in fully realizing the therapeutic potential of this promising chemical entity.

References

  • Northwestern Medical Journal. (2025, April 30). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel potent and selective dual acetylcholinesterase inhibitors: N-substituted theobromine and theophylline derivatives. Retrieved from [Link]

  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

potential biological activities of piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Piperidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents a privileged scaffold in medicinal chemistry. Its prevalence in natural products, such as alkaloids, and its synthetic accessibility have made it a cornerstone for the development of a vast array of therapeutic agents. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. This guide provides an in-depth exploration of the diverse biological activities of piperidine derivatives, focusing on their anticancer, neuroprotective, antimicrobial, and antiviral properties. We will delve into the mechanisms of action, present relevant experimental protocols, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activities of Piperidine Derivatives: Targeting Cell Proliferation and Survival

Piperidine-containing compounds have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of malignancies. Their mechanisms of action are diverse, often involving the inhibition of key enzymes, disruption of signaling pathways, and induction of apoptosis.

A. Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent anticancer strategy involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of tumor suppressor genes. Piperidine-based HDAC inhibitors can re-induce the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis.

For instance, derivatives of 4-(dialkylamino)piperidine have shown potent HDAC inhibitory activity. The piperidine ring in these molecules often serves as a linker, connecting a zinc-binding group (which interacts with the active site of the HDAC enzyme) to a "cap" group that interacts with the protein surface. This tripartite structure is essential for high-affinity binding.

B. Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a standard procedure for evaluating the HDAC inhibitory activity of novel piperidine derivatives.

1. Principle: The assay measures the enzymatic activity of a recombinant human HDAC enzyme (e.g., HDAC1) using a fluorogenic substrate. Inhibition of the enzyme by a test compound results in a decreased fluorescent signal.

2. Materials:

  • Recombinant human HDAC1 enzyme
  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
  • Trichostatin A (TSA) as a positive control
  • Test piperidine derivatives dissolved in DMSO
  • 96-well black microplate
  • Fluorometric microplate reader

3. Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.
  • Add 5 µL of the diluted compounds or control to the wells of the 96-well plate.
  • Add 35 µL of the HDAC1 enzyme solution to each well and incubate for 15 minutes at 37°C.
  • Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
  • Incubate the plate for 60 minutes at 37°C, protected from light.
  • Stop the reaction by adding a developer solution (e.g., containing trypsin and TSA).
  • Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

4. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
C. Signaling Pathway Visualization

HDAC_Inhibition cluster_0 Epigenetic Regulation cluster_1 Chromatin State cluster_2 Cellular Outcomes Histones Histones HDAC HDAC (Histone Deacetylase) Histones->HDAC Deacetylation Open Open Chromatin (Transcription ON) Histones->Open DNA DNA HAT HAT (Histone Acetyltransferase) HAT->Histones Acetylation HAT->Open Closed Closed Chromatin (Transcription OFF) HDAC->Closed Piperidine Piperidine Inhibitor Piperidine->HDAC Inhibition Piperidine->Open Promotes Apoptosis Apoptosis Open->Apoptosis CellCycleArrest Cell Cycle Arrest Open->CellCycleArrest

Caption: Inhibition of HDAC by piperidine derivatives leads to open chromatin and expression of tumor suppressor genes.

D. Quantitative Data Summary
Piperidine DerivativeTargetIC50 (nM)Cell LineReference
Suberoylanilide Hydroxamic Acid (SAHA)Pan-HDAC90Various
RomidepsinClass I HDAC36Various
BelinostatPan-HDAC27Various

II. Neuroprotective Activities of Piperidine Derivatives: Combating Neurodegeneration

The piperidine scaffold is a key feature in several compounds investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Their neuroprotective effects are often attributed to their ability to modulate neurotransmitter systems, inhibit key enzymes, and reduce oxidative stress.

A. Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease, the cognitive decline is associated with a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Piperidine-based AChE inhibitors, such as donepezil, block the active site of AChE, thereby increasing the levels and duration of action of acetylcholine.

The N-benzylpiperidine moiety in donepezil is crucial for its high affinity and selectivity for AChE. It interacts with the peripheral anionic site (PAS) of the enzyme, while another part of the molecule binds to the catalytic active site (CAS).

B. Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to assess the AChE inhibitory potential of piperidine compounds.

1. Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel
  • Acetylthiocholine iodide (ATCI)
  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
  • Phosphate buffer (pH 8.0)
  • Donepezil as a positive control
  • Test piperidine derivatives dissolved in DMSO
  • 96-well clear microplate
  • Microplate reader

3. Step-by-Step Procedure:

  • Prepare solutions of ATCI and DTNB in phosphate buffer.
  • Add 25 µL of the test compound or control at various concentrations to the wells.
  • Add 50 µL of phosphate buffer and 25 µL of AChE solution.
  • Incubate the mixture for 15 minutes at 25°C.
  • Add 25 µL of DTNB solution and mix.
  • Initiate the reaction by adding 25 µL of ATCI solution.
  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

4. Data Analysis:

  • Calculate the rate of reaction for each concentration.
  • Determine the percentage of inhibition.
  • Calculate the IC50 value as described for the HDAC assay.
C. Experimental Workflow Visualization

AChE_Assay_Workflow start Start: Prepare Reagents step1 1. Add Test Compound/Control to 96-well plate start->step1 step2 2. Add Phosphate Buffer and AChE Solution step1->step2 step3 3. Incubate for 15 min at 25°C step2->step3 step4 4. Add DTNB Solution step3->step4 step5 5. Initiate Reaction with ATCI step4->step5 step6 6. Measure Absorbance at 412 nm step5->step6 end End: Calculate IC50 step6->end

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay using Ellman's method.

III. Antimicrobial and Antiviral Activities of Piperidine Derivatives

The structural diversity of piperidine derivatives has led to the discovery of compounds with potent activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.

A. Mechanism of Action: Diverse Targets in Pathogens

The antimicrobial and antiviral mechanisms of piperidine compounds are highly varied:

  • Antibacterials: Some piperidine derivatives function by disrupting the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others inhibit essential enzymes involved in bacterial replication or metabolism.

  • Antifungals: Piperidine-containing antifungals can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and fungal cell death.

  • Antivirals: In the context of viral infections, piperidine derivatives have been shown to inhibit viral entry, replication, and release. For example, some compounds can block the ion channel activity of the M2 protein of the influenza A virus, preventing the virus from uncoating and releasing its genetic material into the host cell.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the piperidine derivative in a liquid growth medium. After incubation, the presence or absence of microbial growth is determined visually or by measuring optical density.

2. Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)
  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
  • Test piperidine derivatives
  • Standard antibiotic/antifungal as a positive control (e.g., ciprofloxacin, fluconazole)
  • Sterile 96-well microplates
  • Spectrophotometer (optional)

3. Step-by-Step Procedure:

  • Prepare a standardized inoculum of the microorganism.
  • Perform serial two-fold dilutions of the test compounds and controls in the growth medium directly in the 96-well plate.
  • Add the microbial inoculum to each well.
  • Include a growth control (no compound) and a sterility control (no inoculum).
  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
  • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.
C. Logical Relationship Visualization

Antimicrobial_Targets cluster_bacteria Bacteria cluster_fungi Fungi cluster_virus Virus Piperidine Piperidine Derivatives Membrane Cell Membrane Disruption Piperidine->Membrane Enzyme Enzyme Inhibition Piperidine->Enzyme Ergosterol Ergosterol Synthesis Inhibition Piperidine->Ergosterol Entry Viral Entry/Replication Inhibition Piperidine->Entry

Caption: Diverse antimicrobial and antiviral targets of piperidine derivatives.

Conclusion and Future Directions

The piperidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutic agents. The biological activities discussed in this guide represent only a fraction of the full potential of this versatile heterocycle. Future research will likely focus on the development of piperidine derivatives with enhanced selectivity and potency, as well as novel mechanisms of action. The integration of computational modeling with traditional synthetic and screening approaches will undoubtedly accelerate the discovery of the next generation of piperidine-based drugs. The continued exploration of this "privileged" structure promises to yield innovative treatments for a wide range of human diseases.

References

  • Title: Suberoylanilide Hydroxamic Acid (SAHA) - an anti-cancer agent with a targeted mechanism of action. Source: National Center for Biotechnology Information. [Link]

  • Title: Romidepsin. Source: National Center for Biotechnology Information. [Link]

  • Title: Belinostat. Source: National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is an organic compound featuring a piperidine ring scaffold, a motif of significant interest in medicinal chemistry.[1] The specific arrangement of two methyl groups at the 2 and 6 positions of the piperidine ring introduces distinct steric and electronic properties that differentiate it from simpler analogs.[1] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical characteristics, and its established and potential roles as a versatile building block for researchers, particularly those in the field of drug development. The unique structure of this diamine makes it a valuable intermediate for creating more complex molecules with potential therapeutic applications.[1]

Physicochemical and Structural Properties

The core structure consists of a 2,6-dimethylpiperidine ring connected to an ethylamine side chain. The dimethyl substitution imparts conformational rigidity and increased lipophilicity compared to the unsubstituted piperidine analog. These features can be critical in modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₉H₂₀N₂ Smolecule[1]
Molar Mass 156.27 g/mol Smolecule[1]
Predicted Boiling Point 214.1 ± 8.0 °C ChemicalBook[2]
Predicted Density 0.886 ± 0.06 g/cm³ ChemicalBook[2]

| Predicted pKa | 10.21 ± 0.10 | ChemicalBook[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two primary and robust strategies are detailed below.

Strategy 1: Synthesis via Nucleophilic Substitution

This is a direct and classical approach for forming the crucial C-N bond between the piperidine nitrogen and the ethylamine fragment. The reaction involves the SN2 displacement of a suitable leaving group (e.g., a halide) from an ethylamine synthon by the secondary amine of 2,6-dimethylpiperidine.

Causality and Experimental Rationale: The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It serves to deprotonate the piperidine nitrogen, significantly increasing its nucleophilicity for an efficient attack on the electrophilic carbon of the ethyl halide. A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen to solubilize the reactants and facilitate the SN2 mechanism without interfering with the strong base. The use of a protected ethylamine, such as 2-chloroethylamine hydrochloride, requires careful stoichiometry of the base to neutralize the HCl salt and deprotonate the piperidine.

Detailed Experimental Protocol: Nucleophilic Substitution

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, add anhydrous DMF (100 mL).

  • Reagent Addition: Add 2,6-dimethylpiperidine (1.13 g, 10 mmol). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Nucleophilic Attack: Re-cool the mixture to 0 °C and add a solution of 2-chloroethylamine hydrochloride (1.16 g, 10 mmol) in anhydrous DMF (20 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C overnight. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and carefully quench by the slow addition of water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Validation: The structure and purity of the final product (typical yields range from 40-60%) are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Preparation & Deprotonation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_validation Validation reagents 2,6-Dimethylpiperidine NaH in DMF @ 0°C stir Stir at RT (H₂ evolution) reagents->stir addition Add 2-Chloroethylamine HCl in DMF @ 0°C stir->addition heating Heat to 60°C (Overnight) addition->heating quench Quench with H₂O heating->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify analysis NMR & Mass Spec purify->analysis product Final Product analysis->product

Fig. 1: Experimental workflow for synthesis via nucleophilic substitution.
Strategy 2: Synthesis via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds. This strategy involves the reaction of 2,6-dimethylpiperidine with an aldehyde synthon, aminoacetaldehyde dimethyl acetal, which generates an intermediate iminium ion in situ. This intermediate is then reduced by a mild hydride-donating agent to yield the final product.

Causality and Experimental Rationale: Aminoacetaldehyde dimethyl acetal serves as a stable and easy-to-handle precursor to the highly reactive aminoacetaldehyde.[3][4] The acetal is hydrolyzed under mildly acidic conditions to reveal the aldehyde, which then condenses with the secondary amine. A key advantage of this method is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. This selectivity minimizes side reactions and often leads to cleaner products and higher yields. The reaction is typically performed as a one-pot procedure, making it highly efficient.

Detailed Experimental Protocol: Reductive Amination

  • Preparation: To a solution of 2,6-dimethylpiperidine (1.13 g, 10 mmol) and aminoacetaldehyde dimethyl acetal (1.05 g, 10 mmol) in dichloromethane (DCM, 50 mL), add acetic acid (0.6 mL, 10.5 mmol).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to facilitate the hydrolysis of the acetal and the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 2.54 g, 12 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of starting materials by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude material by flash column chromatography to yield the pure product (typical yields 60-80%). Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

G start 2,6-Dimethylpiperidine + Aminoacetaldehyde Dimethyl Acetal step1 1. Acetic Acid in DCM (Acetal Hydrolysis) start->step1 intermediate In situ formation of Aldehyde step1->intermediate step2 Condensation intermediate->step2 iminium Iminium Ion Intermediate step2->iminium step3 2. Add NaBH(OAc)₃ (Reduction) iminium->step3 product This compound step3->product

Fig. 2: Reaction pathway for synthesis via reductive amination.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a scaffold and building block in the design of novel therapeutic agents. The piperidine ring is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved metabolic stability and aqueous solubility.

Survey of Potential Biological Activities

While the compound itself is primarily a research intermediate, its core structure and derivatives have been explored for various biological activities.[1]

Table 2: Potential Biological Relevance and Applications

Area of Interest Rationale and Supporting Evidence Citations
Neuropharmacology The core has been investigated for its potential to inhibit enzymes like acetylcholinesterase, a key target in Alzheimer's disease therapy. [1]
Receptor Ligand Design Its structure makes it a candidate for binding to various biological receptors, serving as a starting point for developing agonists or antagonists. [1]
Oncology Derivatives of this compound have been studied for their potential to induce apoptosis in certain cancer cell lines. [1]

| Antimicrobial Research | Derivatives have also shown promise for antimicrobial properties. |[1] |

Role as a Versatile Synthetic Intermediate

The primary amine of this compound is a key functional handle for further chemical modifications. It can readily undergo reactions such as acylation, sulfonylation, and further alkylation to attach the scaffold to other pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR).

The 2,6-dimethyl groups provide steric hindrance around the piperidine nitrogen. This can be strategically exploited to:

  • Improve Metabolic Stability: The methyl groups can shield adjacent positions from metabolic enzymes like Cytochrome P450s.

  • Modulate Receptor Selectivity: The defined stereochemistry and steric bulk can enforce specific conformations, leading to higher selectivity for a desired biological target over off-targets.

G cluster_design Conceptual Drug Design Workflow scaffold Core Scaffold (this compound) reaction Reaction at Primary Amine (e.g., Amidation) scaffold->reaction library Generate Derivative Library reaction->library screening High-Throughput Screening (e.g., Kinase Panel) library->screening hit Identify 'Hit' Compound screening->hit sar SAR & Lead Optimization hit->sar candidate Preclinical Candidate sar->candidate

Fig. 3: Logical workflow for utilizing the core scaffold in drug discovery.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with significant potential in synthetic and medicinal chemistry. Its robust and flexible synthesis, combined with the valuable physicochemical properties imparted by the 2,6-dimethylpiperidine moiety, makes it an attractive starting point for the development of novel ligands, enzyme inhibitors, and therapeutic candidates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this valuable scaffold into their discovery programs.

References

  • [No Author]. (2023). THE SYNTHESIS OF 4-DIALKYLAMINOETHYLPYRIDINES. Available: [Link]

  • Bull, J. A., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (Year unknown). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available: [Link]

  • [No Author]. (2008). 1-Substituted 3-Dimethylaminoprop-2-en-1-ones as BuildingBlocks in Heterocyclic Synthesis: Routes to 6-Aryl- and6-Heteroaryl-2H-pyran-2-ones and 6- and4-Arylpyridin-2(1H)-ones. ResearchGate. Available: [Link]

  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available: [Link]

  • Zhang, X., et al. (2022). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. PubMed. Available: [Link]

  • Patel, M. R., et al. (2019). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. Google Patents.
  • Scholl, C., et al. (2019). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. Available: [Link]

  • [No Author]. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. Available: [Link]

  • Nielsen, M. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. Available: [Link]

  • PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Available: [Link]

  • PubChem. (n.d.). (2-(2-Aminoethoxy)ethyl)dimethylamine. Available: [Link]

Sources

The Ubiquitous Ring: A Technical Guide to the Discovery and Enduring Legacy of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine nucleus, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and enduring scaffolds in the history of medicinal chemistry. Its journey from a constituent of pungent black pepper to a cornerstone of modern pharmaceuticals is a testament to over a century of synthetic innovation and a deepening understanding of structure-activity relationships. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on the discovery and evolution of substituted piperidines. We will explore the seminal synthetic methodologies that unlocked the vast chemical space of this versatile scaffold, delve into the intricate structure-activity relationships that govern its diverse pharmacological activities, and present detailed protocols for key synthetic transformations. Through a blend of historical context, mechanistic insights, and practical applications, this guide illuminates the causality behind the experimental choices that have cemented the piperidine ring as an indispensable tool in the pursuit of novel therapeutics.

From Pepper to Potency: The Genesis of the Piperidine Scaffold

The story of piperidine begins not in a pristine laboratory, but in the humble peppercorn. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine, the alkaloid responsible for the pungency of black pepper, with nitric acid.[1] This discovery unveiled a simple, saturated heterocyclic amine with the molecular formula (CH₂)₅NH.[2] For several decades following its discovery, interest in piperidine and its derivatives was primarily confined to the realm of natural product chemistry, with chemists focusing on the structures of various piperidine-containing alkaloids.

It was not until the 20th century that the true potential of the piperidine scaffold in medicinal chemistry began to be realized. Early forays into the synthesis of substituted piperidines were often extensions of alkaloid chemistry, aiming to create simplified analogs of complex natural products. However, as synthetic methodologies became more sophisticated, the piperidine ring evolved into a versatile building block, its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations making it an ideal platform for interacting with a wide range of biological targets. Today, the piperidine motif is found in a vast number of FDA-approved drugs, spanning a wide array of therapeutic areas, from central nervous system disorders to infectious diseases and oncology.[3][4][5]

Mastering the Ring: Key Synthetic Methodologies for Substituted Piperidines

The utility of the piperidine scaffold in drug discovery is intrinsically linked to the development of efficient and stereoselective synthetic methods for its construction and functionalization. The choice of synthetic strategy is often dictated by the desired substitution pattern, the required stereochemistry, and the overall complexity of the target molecule. Here, we delve into some of the most influential and widely adopted methodologies.

The Aza-Diels-Alder Reaction: A Powerful Cycloaddition Approach

The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, has emerged as a cornerstone for the synthesis of highly functionalized piperidine derivatives. This [4+2] cycloaddition involves the reaction of an imine (the dienophile) with a diene to form a tetrahydropyridine, which can then be readily reduced to the corresponding piperidine.

The primary advantage of the aza-Diels-Alder reaction lies in its ability to rapidly construct the piperidine ring with excellent control over both regioselectivity and stereoselectivity. The use of chiral catalysts has enabled the development of highly enantioselective variants, providing access to optically pure piperidines.

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

Objective: To synthesize an enantioenriched tetrahydropyridine precursor to a substituted piperidine.

Materials:

  • N-Benzylideneaniline (1.0 mmol)

  • Danishefsky's diene (1.2 mmol)

  • (R)-BINAP-Cu(OTf)₂ complex (5 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₃)

  • Methanol (MeOH)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the (R)-BINAP-Cu(OTf)₂ catalyst (5 mol%).

  • Add anhydrous DCM (5 mL) and stir the mixture until the catalyst is fully dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add N-benzylideneaniline (1.0 mmol) to the reaction mixture and stir for 15 minutes.

  • Slowly add Danishefsky's diene (1.2 mmol) dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for 24 hours.

  • Quench the reaction by adding a few drops of TFA.

  • Warm the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the crude product in MeOH (10 mL) and cool to 0 °C.

  • Add NaBH₃ (1.5 mmol) portion-wise and stir for 1 hour.

  • Quench the reaction with water and extract with DCM (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting piperidine derivative by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: The use of a chiral copper-BINAP complex is crucial for inducing asymmetry and achieving high enantioselectivity.

  • Diene: Danishefsky's diene is a highly reactive diene that works well in aza-Diels-Alder reactions, leading to high yields.

  • Temperature: The low reaction temperature (-78 °C) is essential for maximizing stereocontrol.

  • Reduction: The in-situ reduction of the intermediate tetrahydropyridine with sodium borohydride provides the stable piperidine ring.

Logical Relationship: Aza-Diels-Alder Workflow

aza_diels_alder Imine Imine (Dienophile) Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Diene Diene Diene->Cycloaddition Catalyst Chiral Lewis Acid Catalyst (e.g., (R)-BINAP-Cu(OTf)₂) Catalyst->Cycloaddition Stereocontrol Tetrahydropyridine Tetrahydropyridine Intermediate Cycloaddition->Tetrahydropyridine Reduction Reduction (e.g., NaBH₄) Tetrahydropyridine->Reduction Piperidine Substituted Piperidine Reduction->Piperidine synthetic_comparison cluster_aza Aza-Diels-Alder cluster_reductive Reductive Amination cluster_rcm Ring-Closing Metathesis Aza_Advantages Advantages: - High stereocontrol - Rapid complexity generation Aza_Disadvantages Disadvantages: - Limited diene/dienophile scope - Catalyst sensitivity Reductive_Advantages Advantages: - Convergent - Readily available starting materials Reductive_Disadvantages Disadvantages: - Stereocontrol can be challenging - Potential for side reactions RCM_Advantages Advantages: - High functional group tolerance - Mild reaction conditions RCM_Disadvantages Disadvantages: - Expensive catalysts - Requires diene precursor synthesis methylphenidate_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Norepinephrine Norepinephrine Vesicle Synaptic Vesicle Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release Norepinephrine_cleft Norepinephrine Vesicle->Norepinephrine_cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_cleft->Norepinephrine_receptor Signal Postsynaptic Signal Dopamine_receptor->Signal Norepinephrine_receptor->Signal Methylphenidate Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Substituted Piperidine

In the landscape of medicinal chemistry and materials science, the piperidine scaffold is a cornerstone of molecular design. Its conformational flexibility and ability to engage in specific intermolecular interactions make it a privileged structure in numerous biologically active compounds. The subject of this guide, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, introduces additional layers of structural complexity and potential utility. The presence of the dimethyl-substituted piperidine ring, coupled with a flexible ethylamine sidechain, suggests a molecule with nuanced steric and electronic properties. Such features are of significant interest to researchers in drug development, where precise molecular architecture dictates binding affinity, selectivity, and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures. For researchers synthesizing or working with this compound, the following sections will serve as a roadmap for structural verification and purity assessment, offering insights into the causality behind the expected spectral features.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethylamine sidechain, and the methyl substituents. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall steric environment.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
NH ₂ (on N2)1.0 - 2.5Broad singlet2HProtons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. Their chemical shift can be highly dependent on solvent and concentration.
CH (C2, C6)2.4 - 2.8Multiplet2HThese methine protons are adjacent to the piperidine nitrogen (N1) and a methyl group, leading to a downfield shift and complex splitting.
CH ₂ (C7)2.3 - 2.7Triplet2HAdjacent to the piperidine nitrogen (N1), causing a downfield shift. Coupled to the C8 protons.
CH ₂ (C8)2.6 - 3.0Triplet2HAdjacent to the primary amine nitrogen (N2), resulting in a downfield shift. Coupled to the C7 protons.
CH ₂ (C3, C5)1.3 - 1.7Multiplet4HMethylene protons on the piperidine ring, expected to show complex splitting patterns due to coupling with neighboring protons.
CH ₂ (C4)1.2 - 1.5Multiplet2HThe most shielded of the piperidine ring methylene protons.
CH ₃ (C9, C10)1.0 - 1.2Doublet6HMethyl protons coupled to the adjacent methine protons (C2, C6).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the number of unique carbon environments in the molecule. Due to the symmetry of the 2,6-dimethylpiperidine ring, some carbon signals are expected to be equivalent.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2, C658 - 64These carbons are alpha to the piperidine nitrogen (N1) and are substituted with a methyl group, leading to a significant downfield shift.[1]
C755 - 60This carbon is alpha to the piperidine nitrogen (N1).
C840 - 45This carbon is alpha to the primary amine nitrogen (N2). The effect of the nitrogen is less pronounced than for carbons within the ring.[2]
C3, C530 - 36Methylene carbons beta to the piperidine nitrogen.
C424 - 28The methylene carbon gamma to the piperidine nitrogen, generally the most shielded of the ring carbons.[1]
C9, C1018 - 23Methyl carbons attached to the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the primary amine (NH₂) and the tertiary amine within the piperidine ring, as well as the alkyl C-H bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400 - 3250Medium, two bandsPrimary Amine (NH₂)N-H stretch
2950 - 2850StrongAlkyl (C-H)C-H stretch
1650 - 1580MediumPrimary Amine (NH₂)N-H bend (scissoring)
1470 - 1450MediumMethylene (CH₂)C-H bend (scissoring)
1380 - 1365MediumMethyl (CH₃)C-H bend (symmetrical)
1250 - 1020Medium to WeakAliphatic Amine (C-N)C-N stretch
910 - 665Broad, StrongPrimary Amine (NH₂)N-H wag

The presence of two bands in the N-H stretching region is characteristic of a primary amine.[3][4] Tertiary amines, like the piperidine nitrogen in this molecule, do not have an N-H bond and therefore do not show a characteristic absorption in this region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. For this compound, with a molecular formula of C₁₀H₂₂N₂ and a molecular weight of 170.30 g/mol , the molecular ion peak (M⁺) is expected at m/z 170.

Predicted Fragmentation Pathways

Under electron ionization (EI), the fragmentation of N-substituted piperidines is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[5]

fragmentation mol This compound m/z = 170 frag1 Iminium Ion m/z = 126 mol:f1->frag1 α-cleavage frag2 Ethylamine Radical Cation m/z = 44 mol:f1->frag2 cleavage at N1-C7

Caption: Predicted major fragmentation pathways in EI-MS.

  • Alpha-cleavage: The most common fragmentation pathway for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. For the piperidine ring, this would involve the loss of a substituent or a ring-opening fragmentation. A significant fragment is expected at m/z 126, corresponding to the loss of the ethylamine group as a radical.

  • Cleavage at the N-C bond: Cleavage of the bond between the piperidine nitrogen (N1) and the ethyl group (C7) would result in a fragment at m/z 44, corresponding to the ethylamine radical cation.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6] Chloroform-d is a common choice for non-polar to moderately polar organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the ATR accessory's clamp to ensure good contact.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Method:

    • Use a suitable capillary column, such as a DB-5ms or equivalent.

    • Set the injector temperature to 250 °C.

    • Program the oven temperature, for example: start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[7]

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[7]

  • MS Method:

    • Use electron ionization (EI) at 70 eV.[7]

    • Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

    • Scan a mass range of m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra (if available) or with the predicted fragmentation pattern.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical GC-MS chromatograms for the analysis of alkylamines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • You, Y., & Lee, S. (2014). Determination of alkyl amines in atmospheric aerosol particles: a comparison of gas chromatography-mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7(7), 2127-2135. Available at: [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • CORE. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • An, T., Wang, T., Li, G., Zhang, C., Fu, J., & Wang, X. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-327. Available at: [Link]

  • Gregory, C. R., & Organ, M. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(8), 1865-1913. Available at: [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

  • PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Retrieved from [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from [Link]

  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • ResearchGate. (n.d.). A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP. Retrieved from [Link]

  • National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of 2-azido ethylamine (1), 3-azido propylamine (2), and ureido azide derivatives (3, 4). Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Piperidine Synthesis via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. It is classified as a "privileged scaffold" because its structural and physicochemical properties allow it to bind to a wide range of biological targets with high affinity.[1][2] Consequently, piperidine derivatives are found in over twenty classes of pharmaceuticals, from analgesics like Pethidine to antipsychotics such as Haloperidol and modern targeted cancer therapies.[1][3][4] The scaffold's ubiquity stems from its ability to confer favorable properties upon a molecule, including improved metabolic stability, modulated lipophilicity for better membrane transport, and the presentation of substituents in a defined three-dimensional orientation crucial for molecular recognition.[1]

The development of robust and efficient synthetic routes to access diverse piperidine derivatives is, therefore, a critical task for drug development professionals. Among the myriad of synthetic strategies, nucleophilic substitution remains one of the most direct and versatile methods for constructing the piperidine core. This guide provides an in-depth exploration of this methodology, detailing the underlying mechanistic principles and offering field-proven protocols for researchers.

Mechanistic Foundation: Constructing the Piperidine Ring

The synthesis of piperidines via nucleophilic substitution hinges on the formation of two new carbon-nitrogen (C-N) bonds to close the six-membered ring. This can be achieved through two primary pathways: a concerted intermolecular reaction or a sequential intramolecular cyclization. In both cases, the core principle involves an electron-rich nitrogen atom (the nucleophile) attacking an electron-deficient carbon atom (the electrophile), displacing a leaving group.

Key Strategies for Ring Formation:
  • Intermolecular Double Substitution: This classic approach involves the reaction of a primary amine (R-NH₂) with a five-carbon chain bearing two electrophilic sites, typically at the 1 and 5 positions (e.g., 1,5-dihalopentane or 1,5-dimesylates).[5] The reaction proceeds in two steps: an initial intermolecular Sₙ2 reaction to form a linear N-substituted 5-halopentylamine intermediate, followed by a rapid intramolecular Sₙ2 reaction to form the piperidine ring. The high efficiency of the second, intramolecular step is crucial to minimize the formation of polymeric byproducts.[5]

  • Intramolecular Cyclization: This highly effective strategy involves a single molecule that already contains both the amine nucleophile and a latent electrophilic carbon.[3] A common precursor is a 5-amino-1-pentanol. The terminal hydroxyl group is first converted into a good leaving group (e.g., a halide, tosylate, or mesylate) in situ. The tethered amine then readily displaces this leaving group in an intramolecular nucleophilic substitution to yield the piperidine ring. This method avoids the potential for polymerization seen in intermolecular approaches and is often high-yielding.[4][6]

Causality in Experimental Design: Why Choices Matter
  • Choice of Leaving Group: The rate of nucleophilic substitution is highly dependent on the quality of the leaving group. Excellent leaving groups (e.g., iodide, bromide, tosylate, mesylate) are the conjugate bases of strong acids and are stable once displaced. The choice often balances reactivity with the stability and availability of the starting materials. For instance, while 1,5-diiodopentane is highly reactive, 1,5-dichloropentane is more common and can be activated with a catalyst or harsher conditions.

  • The Role of the Base: In many protocols, a base is required to neutralize the acid (e.g., HBr, HCl) generated during the reaction. The ideal base should be non-nucleophilic to avoid competing with the amine reactant. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices as they are strong enough to scavenge protons but are poor nucleophiles.

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are typically preferred for Sₙ2 reactions. They can solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the reaction.

Visualization of Core Mechanisms

The following diagrams illustrate the fundamental pathways for piperidine synthesis discussed above.

G cluster_0 Intermolecular Double Substitution R-NH2 Primary Amine Intermediate R-NH-(CH2)5-X R-NH2->Intermediate Step 1 (Intermolecular Sₙ2) X-(CH2)5-X 1,5-Dielectrophile (X = Br, I, OTs) X-(CH2)5-X->Intermediate Piperidine_Inter N-R-Piperidine Intermediate->Piperidine_Inter Step 2 (Intramolecular Sₙ2) Base Base (e.g., K2CO3) HX 2 HX Base->HX Neutralization

Caption: General mechanism for intermolecular piperidine synthesis.

G cluster_1 Intramolecular Cyclization AminoAlcohol R-NH-(CH2)5-OH ActivatedIntermediate R-NH-(CH2)5-X (X = Cl, OMs) AminoAlcohol->ActivatedIntermediate Activation ActivatingAgent Activating Agent (e.g., SOCl2, MsCl) ActivatingAgent->ActivatedIntermediate Piperidine_Intra N-R-Piperidine ActivatedIntermediate->Piperidine_Intra Intramolecular Sₙ2 Base_Intra Base (e.g., Et3N) Base_Intra->ActivatedIntermediate Scavenges Acid

Caption: General mechanism for intramolecular piperidine synthesis.

Application Protocols

The following protocols are designed to be self-validating systems, providing researchers with reliable and reproducible methods for synthesizing piperidine derivatives.

Protocol 1: Microwave-Assisted Synthesis of N-Substituted Piperidines from 1,5-Dihalides

This protocol leverages the efficiency of microwave irradiation to achieve rapid and high-yielding synthesis of various N-substituted piperidines via intermolecular double nucleophilic substitution.[6]

Principle: A primary amine reacts with a 1,5-dihalopentane in an alkaline aqueous medium under microwave irradiation. The microwave energy dramatically accelerates the rate of both the initial intermolecular and subsequent intramolecular Sₙ2 reactions, leading to short reaction times and clean product formation.

Materials & Reagents:

  • Primary amine (e.g., Benzylamine, Aniline)

  • 1,5-Dibromopentane or 1,5-Dichloropentane

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave reactor vials (10 mL)

  • Monitored microwave reactor

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the primary amine (1.0 mmol), the 1,5-dihalopentane (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add deionized water (2.0 mL) to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

    • Expert Insight: The reaction progress can be monitored by taking a small aliquot (carefully, after cooling) and analyzing it by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Workup - Extraction: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (15 mL) and deionized water (10 mL). Shake vigorously and separate the layers.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted piperidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Substrate (Amine)DihalideTemp (°C)Time (min)Typical Yield (%)
Benzylamine1,5-Dibromopentane10010>90%
Aniline1,5-Dibromopentane12015~85%
Cyclohexylamine1,5-Dichloropentane12020>80%
Data synthesized from trends reported in the literature.[6]
Protocol 2: One-Pot Synthesis of Cyclic Amines from Amino Alcohols

This protocol describes a highly efficient, one-pot transformation of amino alcohols into cyclic amines, obviating the need for a multi-step protection-activation-cyclization-deprotection sequence.[6]

Principle: The amino alcohol is treated with thionyl chloride (SOCl₂), which serves a dual purpose: it converts the hydroxyl group into a chlorosulfite ester, which then collapses to form an alkyl chloride, and it also forms the hydrochloride salt of the amine. Subsequent addition of a strong base neutralizes the salt and initiates the intramolecular cyclization to form the piperidine ring.

Materials & Reagents:

  • 5-Amino-1-pentanol derivative

  • Thionyl Chloride (SOCl₂)

  • Acetonitrile (MeCN), anhydrous

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 6 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the amino alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol) dropwise at 0 °C (ice bath).

    • Causality Check: Adding SOCl₂ slowly at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions. The formation of a precipitate (the hydrochloride salt) is typically observed.

  • Activation: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 82 °C) for 2-4 hours. This drives the conversion of the alcohol to the alkyl chloride.

  • Cyclization: Cool the reaction mixture back to 0 °C. Slowly add 6 M aqueous sodium hydroxide until the pH of the solution is >12.

    • Self-Validation: The reaction mixture should become homogeneous as the hydrochloride salt is neutralized to the free amine. A mild exotherm may be observed.

  • Reaction Completion: Stir the reaction mixture vigorously at room temperature for 12-24 hours or until TLC/LC-MS analysis indicates complete consumption of the intermediate chloroamine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash chromatography or distillation if volatile. Characterize the final product by NMR and MS.

G start Start: Assemble Reagents setup Step 1: Reaction Setup (Amino Alcohol + SOCl2 in MeCN at 0°C) start->setup reflux Step 2: Activation (Reflux for 2-4h) setup->reflux cool_base Step 3: Cyclization (Cool to 0°C, add NaOH) reflux->cool_base stir Step 4: Reaction Completion (Stir at RT for 12-24h) cool_base->stir tlc_check In-Process Control: Monitor by TLC/LC-MS stir->tlc_check tlc_check->stir Incomplete workup Step 5: Aqueous Workup & Extraction (DCM) tlc_check->workup Reaction Complete dry Step 6: Dry & Concentrate workup->dry purify Step 7: Purification (Chromatography/Distillation) dry->purify end End: Pure Piperidine purify->end

Caption: Experimental workflow for one-pot piperidine synthesis.

Conclusion

Nucleophilic substitution reactions represent a powerful, reliable, and versatile platform for the synthesis of the medicinally vital piperidine scaffold. By understanding the core mechanistic principles and carefully selecting reagents and conditions, researchers can efficiently construct a wide array of piperidine derivatives. The protocols detailed herein, based on established and peer-reviewed methodologies, provide a solid foundation for drug development professionals to build upon in their quest for novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Vasilev, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Wang, L., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

  • Burt, J. L., et al. (2023). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • Knight, D. W. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Herraiz, A. G., et al. (2017). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. ACS Catalysis. Available at: [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]

  • Li, J. J. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

  • Knight, D. W. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications. Available at: [Link]

Sources

reduction reactions for synthesizing ethylamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reductive Synthesis of Ethylamine Compounds for Research and Development

Authored by a Senior Application Scientist

Ethylamine and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and fine chemicals. As a nucleophilic primary amine, its reactivity is central to the construction of more complex molecular architectures. Mastery of its synthesis is, therefore, a critical skill for researchers in organic chemistry and drug development. This guide provides a detailed exploration of the principal reductive methodologies for synthesizing ethylamine, grounded in mechanistic understanding and practical, field-tested protocols.

Reductive Amination of Acetaldehyde: The Direct Approach

Reductive amination is arguably the most direct and atom-economical method for synthesizing ethylamine from simple precursors. The reaction proceeds by the condensation of acetaldehyde with ammonia to form an intermediate imine (ethanimine), which is then reduced in situ to the target amine.[1][2] The choice of reducing agent is critical and dictates the reaction conditions and selectivity.

Causality in Reagent Selection:
  • Catalytic Hydrogenation: For large-scale industrial production, catalytic hydrogenation with H₂ over a metal catalyst (e.g., Nickel, Palladium) is preferred due to the low cost of hydrogen gas.[3][4][5] However, this often requires elevated temperatures and pressures, posing significant safety and equipment challenges.[3][6]

  • Hydride Reducing Agents: In a laboratory setting, chemical reducing agents offer milder conditions and greater control. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting aldehyde, preventing side reactions.[1] Other reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) can also be employed, with STAB being particularly useful for its non-toxic byproducts and tolerance of mildly acidic conditions.[2]

Workflow: Reductive Amination Pathway

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction acetaldehyde Acetaldehyde (CH₃CHO) imine Ethanimine Intermediate (CH₃CH=NH) acetaldehyde->imine + NH₃, - H₂O ammonia Ammonia (NH₃) ethylamine Ethylamine (CH₃CH₂NH₂) imine->ethylamine reductant Reducing Agent (e.g., H₂/Ni, NaBH₃CN) reductant->imine Reduction

Caption: General workflow for the reductive amination of acetaldehyde.

Protocol 1: Laboratory-Scale Reductive Amination using NaBH₃CN

Objective: To synthesize ethylamine from acetaldehyde and ammonia using sodium cyanoborohydride.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Ammonia (7N solution in Methanol)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask with magnetic stir bar

  • Addition funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Ammonia Addition: Slowly add a 7N solution of ammonia in methanol (1.5 eq) to the cooled acetaldehyde solution over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes to facilitate imine formation.

  • Reduction: In a separate beaker, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up (Acidification): Carefully quench the reaction by slowly adding concentrated HCl at 0 °C until the pH is ~2 to neutralize excess reagents and form the ethylamine hydrochloride salt. Caution: Cyanide gas may be evolved if the pH drops too low too quickly.

  • Solvent Removal: Remove the methanol using a rotary evaporator.

  • Basification and Extraction: To the resulting aqueous residue, add NaOH pellets or a concentrated NaOH solution at 0 °C until the pH is >12 to liberate the free amine. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate the filtrate using a rotary evaporator with a cooled water bath to yield ethylamine. Due to its low boiling point (17 °C), distillation is the preferred method for final purification.

Reduction of C₂ Nitrogenous Compounds: Nitriles and Amides

Another major pathway to ethylamine involves the reduction of functional groups that already contain a two-carbon chain and a nitrogen atom, namely acetonitrile (CH₃CN) and acetamide (CH₃CONH₂). These methods are powerful but require potent reducing agents.

Reduction of Acetonitrile

The hydrogenation of acetonitrile is a primary industrial method for producing ethylamine.[3][6] This can be achieved via catalytic hydrogenation or with chemical reductants.

  • Mechanism Insight: The reduction involves the sequential addition of four hydrogen atoms across the carbon-nitrogen triple bond. Catalytic surfaces like palladium or copper facilitate the cleavage of H₂ and its addition to the adsorbed nitrile.[6][7] Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) achieve this by direct nucleophilic attack on the nitrile carbon.

Workflow: Acetonitrile Reduction

G acetonitrile Acetonitrile (CH₃C≡N) ethylamine Ethylamine (CH₃CH₂NH₂) acetonitrile->ethylamine + 4[H] (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Direct reduction of acetonitrile to ethylamine.

Protocol 2: LiAlH₄ Reduction of Acetonitrile

Objective: To synthesize ethylamine via the reduction of acetonitrile with lithium aluminum hydride.

Materials:

  • Acetonitrile (CH₃CN)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate (Glauber's Salt, Na₂SO₄·10H₂O) or Fieser's workup reagents

  • Three-neck round-bottom flask, condenser, addition funnel

  • Nitrogen or Argon gas inlet

  • Heating mantle

Procedure:

  • Inert Setup: Assemble a three-neck flask with a condenser, an addition funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Reagent Suspension: Carefully add LiAlH₄ (1.0 eq) to the flask, followed by anhydrous diethyl ether to create a slurry.

  • Substrate Addition: Dissolve acetonitrile (1.0 eq) in anhydrous diethyl ether and place it in the addition funnel. Add the acetonitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Work-up (Fieser Method - Cautious!): Cool the reaction flask to 0 °C in an ice bath. Perform the following steps slowly and with extreme caution as vigorous gas evolution occurs.

    • Add 'x' mL of water dropwise, where 'x' is the mass of LiAlH₄ in grams.

    • Add 'x' mL of 15% aqueous NaOH solution.

    • Add '3x' mL of water.

  • Filtration and Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Drying and Purification: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and purify by fractional distillation to isolate ethylamine.

Reduction of Acetamide

Similar to nitriles, amides can be reduced to amines using powerful reducing agents like LiAlH₄.[8][9] This reaction is highly effective and converts the carbonyl group of the amide directly into a methylene (CH₂) group.[8]

Protocol 3: LiAlH₄ Reduction of Acetamide

The protocol is nearly identical to that for acetonitrile reduction (Protocol 2), with acetamide substituted for acetonitrile. The stoichiometry of LiAlH₄ should be adjusted (typically 1.0-1.2 eq relative to the amide). The reaction proceeds robustly to yield ethylamine.[4][9]

Alternative and Named Reactions

While the above methods are most common, other classic reactions in organic synthesis can be adapted to produce ethylamine, often with specific advantages or limitations.

Reduction of Nitroethane

The reduction of a nitro group to a primary amine is a fundamental transformation. Nitroethane can be effectively reduced to ethylamine using several methods.

  • Catalytic Hydrogenation: Using H₂ gas with catalysts like Pd, Pt, or Ni is a clean and efficient method.[10]

  • Metal-Acid Reduction: A classic laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like HCl.[11]

Hofmann Rearrangement of Propanamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[12] To synthesize ethylamine (C₂H₇N), the starting material must be propanamide (C₃H₇NO). The reaction proceeds via an isocyanate intermediate after treatment with bromine in a basic solution.[13][14] This method is mechanistically elegant but less direct for this specific target compared to other routes.

Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines while avoiding the over-alkylation that plagues direct alkylation of ammonia.[15][16] To synthesize ethylamine, potassium phthalimide is alkylated with an ethyl halide (e.g., bromoethane). The resulting N-ethylphthalimide is then cleaved, typically with hydrazine, to release the primary ethylamine.[17] This method provides high purity primary amine, which is its primary advantage.[15]

Workflow: Gabriel Synthesis

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Amine Liberation phthalimide Potassium Phthalimide n_ethyl N-Ethylphthalimide phthalimide->n_ethyl ethyl_halide Ethyl Halide (e.g., CH₃CH₂Br) ethyl_halide->n_ethyl SN2 ethylamine Ethylamine (CH₃CH₂NH₂) n_ethyl->ethylamine byproduct Phthalhydrazide n_ethyl->byproduct hydrazine Hydrazine (N₂H₄) hydrazine->n_ethyl Cleavage

Caption: Pathway of the Gabriel synthesis to produce a primary amine.

Comparative Summary of Synthesis Methods

MethodStarting Material(s)Key Reagents/CatalystsTypical YieldAdvantagesDisadvantages
Reductive Amination Acetaldehyde, AmmoniaH₂/Ni, Pt, Pd; NaBH₃CN, STABGood to ExcellentDirect, atom-economical, versatile conditions.[2][4]Catalytic route requires high pressure; hydride reagents can be expensive/toxic.[6]
Nitrile Reduction AcetonitrileLiAlH₄; H₂/CatalystExcellentHigh yield, readily available starting material.[3][18]Requires very strong reductants (LiAlH₄) or industrial high-pressure setup.[6]
Amide Reduction AcetamideLiAlH₄ExcellentVery effective for converting amides.[8][9]Requires stoichiometric, highly reactive, and hazardous LiAlH₄.
Nitro Reduction NitroethaneH₂/Catalyst; Sn/HClGood to ExcellentEffective for nitro compounds.[10][11]Starting material may be less common; metal/acid produces waste.
Gabriel Synthesis Ethyl Halide, K-PhthalimideHydrazineGoodExclusively produces primary amine, avoids over-alkylation.[15][16]Multi-step, not atom-economical.
Hofmann Rearrangement PropanamideBr₂, NaOHGoodMechanistically interesting; useful for carbon chain shortening.[12]Indirect route for ethylamine; uses hazardous bromine.

References

  • 24.6 Synthesis of Amines . (2024). Chemistry LibreTexts. [Link]

  • Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid . (n.d.). eScholarship.org. [Link]

  • Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid . (2024). PMC - NIH. [Link]

  • The Hofmann and Curtius Rearrangements . (2017). Master Organic Chemistry. [Link]

  • How will you preparation ethylamine from acetaldehyde? . (2018). Brainly.in. [Link]

  • LiAlH4 | Acetamide to Ethyl Amine | Organic Chemistry | Class 12 | . (2023). YouTube. [Link]

  • Electroreduction of acetonitrile to ethylamine by thin carbon-coated copper catalysts with rich active interphases . (n.d.). Chemical Communications (RSC Publishing). [Link]

  • The Gabriel Synthesis . (2025). Master Organic Chemistry. [Link]

  • Write the conversion of acetaldoxime into ethylamine . (2025). Filo. [Link]

  • How is nitroethane converted into i Ethylamine ii Nethyl class 12 chemistry CBSE . (n.d.). Vedantu. [Link]

  • Ethylamine . (n.d.). Wikipedia. [Link]

  • Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]

  • How will you prepare ethyl amine from acetamide class 11 chemistry CBSE . (n.d.). Vedantu. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction . (n.d.). MDPI. [Link]

  • How is nitroethane converted into Ethylamine N-ethyl hydroxylamine Ac . (2025). askIITians. [Link]

  • 22.4b Synthesis of Amines Hofmann Rearrangement . (2018). YouTube. [Link]

  • Ethylamine Synthesis . (2012). Sciencemadness Discussion Board. [Link]

  • Electrochemical reduction of acetonitrile to ethylamine . (n.d.). ResearchGate. [Link]

  • Hofmann Rearrangement . (n.d.). Chemistry Steps. [Link]

  • Video: Preparation of 1° Amines: Gabriel Synthesis . (2025). JoVE. [Link]

  • 7) Nitro ethane on reduction with Sn / HCl it giv.. . (2024). Filo. [Link]

  • UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis . (n.d.). ajay bhadouriya. [Link]

  • Hofmann Rearrangement: Mechanism & Examples . (n.d.). NROChemistry. [Link]

Sources

Comprehensive Analytical Characterization of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This diamine, featuring a sterically hindered piperidine ring, is a valuable building block in medicinal chemistry and materials science.[1] Ensuring its structural integrity, purity, and identity is paramount for reproducible research and the development of safe and effective pharmaceuticals. This guide outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed to be self-validating, with explanations grounded in established analytical principles to ensure trustworthy and reliable results.

Introduction and Compound Overview

This compound (MW: 156.27 g/mol , Formula: C₉H₂₀N₂) is a substituted diamine whose unique structural properties, conferred by the dimethylated piperidine moiety, make it a subject of interest in chemical and pharmacological research.[1] Its synthesis can be achieved through methods like nucleophilic substitution or the reduction of precursor imines.[1] Rigorous analytical characterization is a non-negotiable step following synthesis or when using this compound as a starting material. It validates the chemical structure, quantifies its purity, and identifies any process-related impurities or degradation products. This application note serves as a practical, field-proven guide for scientists requiring robust analytical workflows for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₂₀N₂
Molar Mass 156.27 g/mol
Appearance Typically a colorless to pale yellow liquid
Boiling Point Estimated 190-210 °C
Solubility Soluble in water and common organic solvents

The Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the analytical puzzle. Chromatographic methods are employed to separate the analyte from impurities, while spectroscopic methods provide detailed structural information.

G cluster_0 Sample Preparation cluster_1 Purity & Separation cluster_2 Structural Elucidation cluster_3 Final Characterization Report Prep Synthesized or Acquired This compound HPLC HPLC-UV/FLD (Purity Assay, Impurity Profiling) Prep->HPLC Aliquots for analysis GCMS GC-MS (Purity, Volatile Impurities) Prep->GCMS Aliquots for analysis NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Prep->NMR Aliquots for analysis FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Aliquots for analysis Report Identity, Purity, and Structure Confirmed HPLC->Report Consolidated Data MS Mass Spectrometry (from GC-MS) (Molecular Weight, Fragmentation) GCMS->MS Provides MS data NMR->Report Consolidated Data FTIR->Report Consolidated Data MS->Report Consolidated Data

Caption: Integrated workflow for the characterization of the target compound.

Chromatographic Methods for Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main compound from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is an ideal technique for analyzing volatile amines. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted components, providing a unique "fingerprint" for identification and structural confirmation.[2][3]

Protocol: Headspace GC-MS for Purity and Residual Solvents

  • Rationale: Headspace analysis is preferred to avoid non-volatile matrix components from contaminating the GC inlet and column. It is particularly effective for volatile amines.[3][4]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~10 mg of this compound into a 20 mL headspace vial. Add 5 mL of 1 M NaOH solution to liberate the free amine and 1 g of NaCl to increase its vapor pressure. Seal the vial immediately.

    • Standard Preparation: Prepare a calibration curve using a reference standard of the analyte in a suitable solvent (e.g., methanol) at concentrations ranging from 0.01 mg/mL to 1 mg/mL. Treat standards in the same manner as the sample.

    • GC-MS Instrumentation & Parameters:

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
MS Detector Agilent 5977B MSD or equivalentProvides high sensitivity and spectral library matching.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized volatile amine columnA general-purpose column offering good resolution. A dedicated amine column can improve peak shape.[3]
Headspace Sampler 7697A or equivalentAutomates sample incubation and injection.
Incubation Temp 80 °CEnsures sufficient volatilization of the amine.
Incubation Time 15 minAllows for equilibrium to be reached between liquid and gas phases.
Injection Mode Split (50:1)Prevents column overloading with the main component.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates volatile impurities from the main analyte peak.
Carrier Gas Helium, 1.2 mL/min constant flowInert gas standard for GC-MS.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for creating reproducible fragmentation patterns.[5]
Scan Range m/z 35 - 350Covers the expected mass of the parent ion and its fragments.
  • Expected Results & Interpretation:

    • Purity: The main peak corresponding to this compound should be observed at a specific retention time. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

    • Identity Confirmation: The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 156. Key fragment ions would be expected from the loss of the ethylamine side chain or cleavage of the piperidine ring. For example, a prominent fragment at m/z 112 (M - C₂H₆N) or m/z 98 (piperidine ring fragment) would support the structure.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used for quantifying the analyte and detecting non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. For routine quality control, pre-column derivatization with a UV-active agent is a robust and sensitive approach.[6]

Protocol: Reversed-Phase HPLC with Pre-Column Derivatization

  • Rationale: Derivatization with an agent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) allows for sensitive detection using a standard UV or fluorescence detector.[6] This overcomes the challenge of detecting low-molecular-weight amines that have poor UV absorbance.[6]

  • Step-by-Step Protocol:

    • Derivatization Reagent: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

    • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in acetonitrile/water (50:50).

    • Derivatization Reaction: In a vial, mix 100 µL of the sample solution, 400 µL of borate buffer (pH 9.0), and 500 µL of the NBD-Cl solution. Vortex and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

    • HPLC Instrumentation & Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
Detector DAD at 470 nm or FLD (Ex: 470 nm, Em: 530 nm)Wavelengths corresponding to the NBD-amine derivative for high sensitivity.[6]
Column C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)Standard reversed-phase column for separating hydrophobic derivatives.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for any residual basic character.
Mobile Phase B AcetonitrileThe organic modifier for eluting the hydrophobic derivative.
Gradient 30% B to 90% B over 15 min, hold 5 min, return to 30% B and equilibrate for 5 minA broad gradient to ensure elution of all derivatized species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
  • Expected Results & Interpretation: The derivatized analyte will appear as a sharp, well-retained peak. Purity is determined by the area percentage of this peak relative to any other derivatized impurities. The method should be validated for linearity, accuracy, and precision using a reference standard.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for determining the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments in the molecule.[7]

Protocol: ¹H and ¹³C NMR Analysis

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.

  • Expected Results & Interpretation:

G a

Caption: Structure of this compound with proton labels.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.8-3.0 ppm (m, 2H, H-e): Methylene protons on the piperidine ring adjacent to the nitrogen.

    • δ ~2.6-2.8 ppm (t, 2H, H-b): Methylene protons of the ethyl group adjacent to the piperidine nitrogen.

    • δ ~2.4-2.6 ppm (t, 2H, H-a): Methylene protons of the ethyl group adjacent to the primary amine.

    • δ ~1.5-1.8 ppm (m, 6H, H-f, H-g): Methylene protons of the piperidine ring.

    • δ ~1.2 ppm (s, 2H, -NH₂): Primary amine protons (broad singlet, may exchange with D₂O).

    • δ ~1.1 ppm (d, 6H, H-d): Methyl protons on the piperidine ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~55-60 ppm: Carbons of the ethyl chain (C-a, C-b).

    • δ ~50-55 ppm: Piperidine carbons adjacent to nitrogen (C-e).

    • δ ~30-35 ppm: Piperidine ring carbons (C-f).

    • δ ~20-25 ppm: Piperidine ring carbon (C-g) and methyl carbons (C-d). The presence of approximately 5-6 distinct signals would confirm the carbon skeleton of the molecule.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol: FTIR Analysis

  • Step-by-Step Protocol:

    • Sample Preparation: Place a single drop of the neat liquid sample onto the crystal of an ATR (Attenuated Total Reflectance) accessory.

    • Instrumentation: Any modern FTIR spectrometer with an ATR accessory.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Expected Results & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400 N-H stretch (two bands)Primary Amine (-NH₂)
2950 - 2800 C-H stretchAliphatic (CH₃, CH₂, CH)
~1650 N-H bend (scissoring)Primary Amine (-NH₂)
1470 - 1430 C-H bendAliphatic (CH₂, CH₃)
1150 - 1050 C-N stretchAliphatic Amine

The presence of a doublet in the 3300-3400 cm⁻¹ region is characteristic of a primary amine, while strong absorptions in the 2800-2950 cm⁻¹ range confirm the aliphatic nature of the molecule.[9][10]

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The combination of GC-MS for purity and identity, HPLC for quantitative analysis of non-volatile impurities, and spectroscopic techniques (NMR, FTIR) for unambiguous structural confirmation ensures a comprehensive understanding of the material's quality. Adherence to these protocols will enable researchers and drug developers to proceed with confidence in their downstream applications, ensuring data integrity and reproducibility.

References

  • FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. ResearchGate. Available at: [Link]

  • Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. ResearchGate. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Available at: [Link]

  • FTIR spectrum of 1-amino-2,6-dimethylpiperidine. ResearchGate. Available at: [Link]

  • Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. ResearchGate. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. MDPI. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • HPLC Methods for analysis of Dimethylamine. HELIX Chromatography. Available at: [Link]

  • Electronic Supplementary Information Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Piperazine-2,6-diones. ChemInform. Available at: [Link]

  • FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. Available at: [Link]

  • Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine. Doc Brown's Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. Available at: [Link]

  • [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II). National Institutes of Health. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]

  • Determination of amines in workplace air using gas chromatography (headspace GC-MS). BAuA. Available at: [Link]

  • FTIR spectra of SAS200, SAP200, pyrrole, pyridine and ethylamine with... ResearchGate. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 2,6-DIARYLPIPERIDIN-4-ONE DER. IJPBS. Available at: [Link]

  • 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Diamine

In the landscape of modern organic synthesis, the development and application of novel ligands and building blocks are paramount to advancing chemical transformations. 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine emerges as a compelling bifunctional molecule, integrating a sterically encumbered tertiary amine within a piperidine ring and a reactive primary amine. This unique structural arrangement offers significant potential in catalysis, medicinal chemistry, and materials science. The two methyl groups at the 2 and 6 positions of the piperidine ring impart significant steric bulk, a feature known to influence reactivity and selectivity in metal-catalyzed reactions.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in a variety of synthetic contexts.

Core Attributes and Synthetic Rationale

The utility of this compound stems from a combination of its electronic and steric properties:

  • Bidentate Coordination: The presence of two nitrogen atoms allows for chelation to metal centers, a crucial aspect for the stabilization of catalytic species.

  • Steric Hindrance: The 2,6-dimethyl substitution on the piperidine ring creates a sterically demanding environment around the tertiary amine. In catalysis, such steric bulk can promote reductive elimination and prevent catalyst deactivation, leading to higher reaction efficiencies.[2]

  • Primary Amine Functionality: The ethylamine side chain provides a reactive handle for further functionalization, enabling its use as a versatile building block for the synthesis of more complex molecules, including chiral ligands and pharmacologically active compounds.

Synthesis of this compound

A reliable supply of this diamine is the first step in its application. A common and effective method for its synthesis is the reductive amination of 2,6-dimethylpiperidine with aminoacetaldehyde dimethyl acetal, followed by acidic workup.

Protocol 1: Synthesis via Reductive Amination

This two-step protocol provides a reliable route to the target compound.

Step 1: Reductive Amination

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylpiperidine (1.0 eq.), aminoacetaldehyde dimethyl acetal (1.1 eq.), and a suitable solvent such as methanol or ethanol.

  • Reductant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.), in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Acetal Deprotection

  • Acidic Hydrolysis: Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 1 M HCl).

  • Stirring: Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Basification and Extraction: After completion, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until the pH is basic. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The sterically hindered nature of this compound makes it a promising ligand for palladium-catalyzed cross-coupling reactions. The steric bulk can facilitate the reductive elimination step, which is often rate-limiting, and can also promote the formation of the active monoligated palladium species.[2]

Application Note: Ligand for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Sterically demanding ligands have been shown to be effective in coupling hindered substrates.[3][4] this compound can be envisioned as an effective ligand in this context.

Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L) Ar-Pd(II)-OR(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-OR(L) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-OR(L)->Pd(0)L Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-OR(L)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->Ar-Pd(II)-OR(L)

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling using this compound as a ligand.

Reagent/ParameterQuantity/ConditionNotes
Aryl Halide 1.0 mmol
Phenylboronic Acid 1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂) 2 mol%Palladium precursor.
This compound 4 mol%Ligand.
Base (e.g., K₂CO₃, Cs₂CO₃) 2.0 mmolChoice of base can be critical.
Solvent (e.g., Toluene, Dioxane) 5 mLAnhydrous and degassed.
Temperature 80-110 °CReaction temperature may need optimization.
Time 12-24 hoursMonitor by TLC or GC-MS.

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, phenylboronic acid, palladium(II) acetate, this compound, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application Note: Ligand for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. The use of sterically hindered ligands is well-established to improve the efficiency of this reaction, particularly with challenging substrates.[2][5][6]

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Reactants Aryl Halide Amine Base setup Reaction Setup Inert Atmosphere Anhydrous Solvent reagents->setup catalyst Catalyst System Pd Precursor This compound catalyst->setup reaction Reaction Conditions Heating Stirring setup->reaction workup Work-up Quenching Extraction reaction->workup purification Purification Column Chromatography workup->purification product {Final Product|Aryl Amine} purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Reagent/ParameterQuantity/ConditionNotes
Aryl Bromide 1.0 mmol
Secondary Amine 1.2 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) 1 mol%Palladium precursor.
This compound 2.5 mol%Ligand.
Base (e.g., NaOt-Bu, LHMDS) 1.4 mmolStrong, non-nucleophilic base is typically required.
Solvent (e.g., Toluene, THF) 5 mLAnhydrous and degassed.
Temperature 80-110 °COptimization may be necessary.
Time 4-24 hoursMonitor by TLC or GC-MS.

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base. Add the aryl bromide and the secondary amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture with stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Application in Copper-Catalyzed Reactions

Diamine ligands are known to be effective in a variety of copper-catalyzed reactions.[7][8] The chelation of the diamine to the copper center can modulate its reactivity and stability.

Application Note: Ligand for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and widely used method for forming 1,2,3-triazoles. While often performed without a ligand, the addition of a chelating ligand can accelerate the reaction and protect the catalyst from oxidation.

Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

This protocol provides a general method for the CuAAC reaction.

Reagent/ParameterQuantity/ConditionNotes
Alkyne 1.0 mmol
Azide 1.0 mmol
Copper(I) Iodide (CuI) 5 mol%Copper(I) source.
This compound 10 mol%Ligand.
Solvent 5 mLe.g., THF, DMF, or a mixture with water.
Temperature Room Temperature to 50 °CMild conditions are usually sufficient.
Time 1-12 hoursMonitor by TLC.

Procedure:

  • Reaction Setup: To a flask containing the alkyne and azide in the chosen solvent, add the this compound.

  • Catalyst Addition: Add the copper(I) iodide.

  • Reaction: Stir the mixture at the desired temperature until the reaction is complete as indicated by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can often be purified by recrystallization or column chromatography.

Application in Asymmetric Synthesis

Chiral diamines are a well-established class of ligands for asymmetric catalysis.[9][10] While this compound is achiral, it serves as a valuable scaffold for the synthesis of chiral ligands by derivatization of the primary amine.

Application Note: Precursor to Chiral Ligands

The primary amine of this compound can be readily functionalized with chiral auxiliaries to generate a library of novel chiral diamine ligands. For example, reaction with a chiral epoxide or a chiral acyl chloride would yield a chiral alcohol or amide, respectively. These new chiral ligands could then be screened in various asymmetric transformations.

Diagram 3: Logical Flow for Chiral Ligand Synthesis and Application

Chiral_Ligand_Synthesis start This compound derivatization Derivatization of Primary Amine (e.g., with chiral epoxide) start->derivatization chiral_ligand Novel Chiral Diamine Ligand derivatization->chiral_ligand complexation Complexation with Metal Precursor (e.g., Rh, Ru, Ir) chiral_ligand->complexation catalyst Chiral Metal Catalyst complexation->catalyst asymmetric_reaction Asymmetric Transformation (e.g., Hydrogenation, Transfer Hydrogenation) catalyst->asymmetric_reaction product Enantioenriched Product asymmetric_reaction->product

Caption: From achiral precursor to asymmetric catalysis.

Conclusion and Future Outlook

This compound is a versatile and promising molecule for applications in modern organic synthesis. Its unique combination of steric hindrance and bifunctionality makes it a valuable tool for researchers in both academic and industrial settings. The protocols and application notes provided herein offer a starting point for the exploration of this compound's full potential. Future research will undoubtedly uncover new and exciting applications for this sterically hindered diamine and its derivatives, further expanding the toolkit of the synthetic chemist.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. Accounts of Chemical Research. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. [Link]

  • Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity. Inorganic Chemistry. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Chemistry – A European Journal. [Link]

  • A Simple Protocol for the Synthesis of a Piperidine-2,6-dione Framework from Baylis-Hillman Adducts. Tetrahedron. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. Journal of Medicinal Chemistry. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]

  • Dinuclear Copper(II) Complexes of 2,6-Bis[(N-Methylpiperazine-1-yl)methyl]-4-Formyl Phenol Ligand: Promising Biomimetic Catalysts for Dye Residue Degradation and Drug Synthesis. International Journal of Molecular Sciences. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. Accounts of Chemical Research. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Advanced Synthesis & Catalysis. [Link]

  • Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters. [Link]

Sources

Application Notes and Protocols: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine as a Ligand in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Piperidine Ligand

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs targeting a wide array of biological entities, particularly within the central nervous system.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with receptor binding pockets. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine in receptor binding studies.

While specific pharmacological data for this exact molecule is emerging, its structural features—a disubstituted piperidine ring coupled to an ethylamine side chain—suggest a compelling profile for investigation. The 2,6-dimethyl substitution pattern can influence the ligand's lipophilicity, metabolic stability, and stereochemical presentation to a target receptor.[4] The ethylamine moiety is a common pharmacophore for interaction with aminergic receptors and transporters. Based on structure-activity relationships of similar piperidine-based compounds, we hypothesize that this compound may exhibit affinity for various receptors, including but not limited to sigma receptors, monoamine transporters, and cholinesterases.[5]

These application notes will provide a comprehensive framework for characterizing the binding of this novel ligand, from its synthesis to detailed receptor binding protocols and data analysis.

Physicochemical Properties of this compound

A foundational understanding of the ligand's properties is crucial for designing and interpreting binding assays.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[5]
Molecular Weight 156.27 g/mol [5]
Appearance Colorless liquid (predicted)-
Boiling Point Not available-
Solubility Expected to be soluble in water and most organic solvents[4]

Hypothesized Primary Target: The Sigma-1 Receptor

Given the prevalence of the piperidine motif in high-affinity sigma-1 (σ₁) receptor ligands, we will use the σ₁ receptor as a primary hypothetical target to illustrate the application of this compound in receptor binding studies.[6][7][8][9] The σ₁ receptor is an intracellular chaperone protein implicated in a variety of cellular functions and is a target for therapeutic intervention in neurological disorders and cancer.[6]

The general pharmacophore for σ₁ receptor ligands often includes a positively charged nitrogen atom that forms a key electrostatic interaction with residue E172 in the binding pocket, flanked by hydrophobic regions.[6] The structure of this compound fits this general model, making the σ₁ receptor a plausible and compelling target for initial investigation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound in receptor binding assays.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward nucleophilic substitution reaction.

Workflow for the Synthesis of this compound

A 2,6-Dimethylpiperidine D Reaction at Reflux A->D B 2-Bromoethylamine hydrobromide B->D C Base (e.g., K2CO3) in Acetonitrile C->D E Work-up and Purification (Extraction, Chromatography) D->E F This compound E->F

Caption: A schematic overview of the synthetic route to the target ligand.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2,6-dimethylpiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq) as a base.

  • Addition of Reagent: Add 2-bromoethylamine hydrobromide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for the Sigma-1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the σ₁ receptor using a commercially available radioligand, such as -pentazocine.

Workflow for Radioligand Binding Assay

A Prepare Receptor Membranes (e.g., from cells expressing σ₁ receptor) E Incubate Receptor, Radioligand, and Test Compound A->E B Prepare Assay Buffer B->E C Prepare Radioligand Solution (³H-pentazocine) C->E D Prepare Serial Dilutions of This compound D->E F Separate Bound from Free Radioligand (Filtration) E->F G Quantify Bound Radioactivity (Scintillation Counting) F->G H Data Analysis (IC₅₀ and Ki determination) G->H

Caption: A step-by-step workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human σ₁ receptor. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 8.0.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of receptor membrane preparation.

    • 50 µL of -pentazocine at a final concentration at or below its Kd.

    • 50 µL of either assay buffer (for total binding), a saturating concentration of a known σ₁ ligand like haloperidol (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 3: Non-Radioactive Fluorescence Polarization (FP) Binding Assay

As an alternative to radiolabeled assays, fluorescence polarization offers a safer and often more straightforward method for assessing ligand binding.[10][11][12] This protocol assumes the availability of a fluorescently labeled ligand for the target receptor.

Workflow for Fluorescence Polarization Assay

A Prepare Soluble Receptor D Incubate Receptor, Fluorescent Ligand, and Test Compound in a Microplate A->D B Prepare Fluorescent Ligand B->D C Prepare Serial Dilutions of This compound C->D E Measure Fluorescence Polarization D->E F Data Analysis (IC₅₀ and Ki determination) E->F

Caption: A streamlined workflow for a non-radioactive fluorescence polarization binding assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a solution of the purified, soluble target receptor in a suitable assay buffer.

    • Prepare a solution of the fluorescently labeled ligand at a concentration that gives an optimal signal-to-noise ratio.

    • Prepare serial dilutions of this compound.

  • Assay Setup: In a low-volume black microplate, add the assay components in the following order:

    • Test compound or buffer.

    • Fluorescent ligand.

    • Receptor solution.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • The binding of the fluorescent ligand to the receptor will result in a high polarization value, while the free fluorescent ligand will have a low polarization value.

    • Competition with this compound will displace the fluorescent ligand, leading to a decrease in polarization.

    • Plot the change in fluorescence polarization against the logarithm of the test compound concentration to determine the IC₅₀.

    • Calculate the Ki value as described in the radioligand binding assay protocol.

Data Interpretation and Further Steps

The initial binding affinity (Ki) of this compound for the hypothesized target receptor provides a critical starting point for further investigation.

ParameterDescriptionImplication
Ki (Equilibrium Dissociation Constant) The concentration of the ligand at which 50% of the receptors are occupied at equilibrium.A lower Ki value indicates higher binding affinity.
IC₅₀ (Half Maximal Inhibitory Concentration) The concentration of the ligand that displaces 50% of the specific binding of the radioligand.Dependent on the assay conditions, particularly the concentration of the radioligand.
Hill Slope A measure of the steepness of the competition curve.A Hill slope of ~1 suggests a competitive interaction at a single binding site.

Following the initial determination of binding affinity, subsequent studies should include:

  • Selectivity Profiling: Screening this compound against a panel of other receptors to determine its binding selectivity.

  • Functional Assays: Investigating whether the ligand acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the ligand to understand the structural requirements for binding and activity.

Conclusion

This compound represents a promising chemical scaffold for the development of novel receptor ligands. The protocols and guidelines presented in this document provide a robust framework for its synthesis and characterization in receptor binding studies. By employing these methodologies, researchers can effectively elucidate the pharmacological profile of this and similar compounds, paving the way for potential therapeutic applications.

References

  • Assay Development Guidelines for Receptor Binding Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Creative Bioarray. Receptor Binding Assay. Available from: [Link]

  • Wikipedia. 2,6-Dimethylpiperidine. Available from: [Link]

  • Sárvári, M., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3324. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(4), 1335-1344. Available from: [Link]

  • El-Sayed, M. A., et al. (2020). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 17(5), 536-551. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • Biocompare. Nonradioactive Ligand-Binding Assays: Are Radiolabels Passé?. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Jacobson, A. R., et al. (2000). A Novel Modeling Protocol for Protein Receptors Guided by Bound-Ligand Conformation. Biochemistry, 39(43), 13223-13233. Available from: [Link]

  • Google Patents. Method of producing n-aminoethyl-piperazine.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(4), 1335-1344. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Wikipedia. Ligand binding assay. Available from: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2045–2055. Available from: [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. International Journal of Molecular Sciences, 22(16), 8895. Available from: [Link]

  • Kiec-Kononowicz, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6548. Available from: [Link]

  • Organic Syntheses. Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Available from: [Link]

  • Sunway Pharm Ltd. 2,6-Dimethylpiperidine. Available from: [Link]

  • MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]

Sources

experimental setup for reactions with 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Experimental Use of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Abstract

This technical guide provides an in-depth exploration of this compound (DMPEA), a versatile diamine building block in modern synthetic chemistry. The unique structural architecture of DMPEA, featuring a sterically hindered tertiary amine within a piperidine ring and an accessible primary amine on an ethyl chain, imparts distinct reactivity and coordination properties. This document details its physicochemical characteristics, critical safety protocols, and its application in nucleophilic reactions and coordination chemistry. Step-by-step experimental protocols for amide synthesis and metal complex formation are provided, emphasizing the rationale behind procedural choices to ensure reproducibility and success. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: Understanding the Reagent

This compound, hereafter referred to as DMPEA, is an organic compound with the molecular formula C₉H₂₀N₂.[1] Its structure is characterized by a 2,6-dimethyl-substituted piperidine ring connected to an ethylamine moiety. The two methyl groups at the C2 and C6 positions of the piperidine ring create significant steric hindrance around the tertiary nitrogen atom. This steric shielding is a critical feature, influencing the molecule's conformational flexibility and its interaction with other chemical entities. In contrast, the primary amine group at the terminus of the ethyl chain is sterically unencumbered and readily available for a wide range of chemical transformations.

The dual-amine nature of DMPEA makes it a valuable intermediate.[1] The primary amine serves as a potent nucleophile and a handle for derivatization, while the tertiary amine can act as an internal base or a secondary coordination site. This unique combination allows DMPEA to be employed as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials.[1][2] Its derivatives have been explored for various applications, including potential antimicrobial and anticancer properties.[1]

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in any experimental setup.

PropertyValueSource
Molecular Formula C₉H₂₀N₂[1]
Molar Mass 156.27 g/mol [1]
Appearance Typically a liquid (in free base form)Inferred from similar compounds
Boiling Point ~214 °C (Predicted)[3]
Key Structural Features Sterically hindered tertiary amine; accessible primary amine[1]

Critical Safety & Handling Protocols

Working with amine compounds requires strict adherence to safety protocols due to their potential corrosivity and toxicity.[4] While specific data for DMPEA is not extensively published, guidelines for similar aliphatic amines should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Handling: DMPEA is a corrosive organic base. Avoid direct contact with skin and eyes, as it can cause severe burns.[4] Do not eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and anhydrides.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Core Applications & Reaction Principles

The utility of DMPEA stems from its dual functionality, allowing it to participate in a variety of chemical reactions. The following sections detail its primary roles as a nucleophilic building block and as a chelating ligand.

Diagram: Versatility of DMPEA

Caption: Key reaction pathways for DMPEA.

DMPEA as a Nucleophilic Building Block

The primary amine of DMPEA is an excellent nucleophile, readily participating in reactions to form C-N bonds. This is the most common application in organic synthesis.

Causality of Reactivity: The lone pair of electrons on the primary nitrogen is sterically accessible and has sufficient basicity to attack electrophilic centers. The bulky 2,6-dimethylpiperidine group generally does not hinder the reactivity of the terminal amine but can influence the properties of the resulting product, such as solubility, crystallinity, and biological activity.

Common Transformations:

  • Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary amines.

  • Nucleophilic Substitution: Reaction with alkyl halides to form secondary or tertiary amines, though selectivity can be an issue.

DMPEA as a Bidentate Ligand

The presence of two nitrogen atoms—the tertiary amine in the piperidine ring and the primary amine of the ethyl chain—allows DMPEA to act as a bidentate chelating ligand.

Principles of Chelation: DMPEA can coordinate to a single metal center through both nitrogen atoms, forming a stable five-membered ring. This is known as the chelate effect, which leads to thermodynamically more stable metal complexes compared to those formed by analogous monodentate ligands. The specific geometry of the complex will depend on the metal ion, its coordination number, and other ligands present.[7]

Diagram: Chelation of DMPEA to a Metal Center

Caption: Bidentate coordination of DMPEA to a metal ion (M).

Detailed Experimental Protocols

The following protocols are designed to be self-validating, including steps for reaction monitoring, workup, purification, and characterization.

Protocol 1: Synthesis of N-(2-(2,6-Dimethyl-piperidin-1-yl)-ethyl)-benzamide

This protocol details a standard nucleophilic acyl substitution reaction to demonstrate the use of DMPEA as a building block.

Workflow Diagram:

G start Start dissolve Dissolve DMPEA & Base in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_benzoyl Add Benzoyl Chloride (dropwise) cool->add_benzoyl react Warm to RT Stir 2h add_benzoyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with H₂O monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash Organic Layer (brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Experimental workflow for amide synthesis.

Materials & Reagents:

  • This compound (DMPEA)

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add DMPEA (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 10-30% ethyl acetate in hexanes. The product should have a different Rf value than the starting amine.

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any excess acid) and then with brine (to aid in drying).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the resulting product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Zinc(II) Coordination Complex

This protocol is adapted from a published procedure and demonstrates the chelating properties of DMPEA.[7]

Materials & Reagents:

  • This compound (DMPEA)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ammonium thiocyanate (NH₄SCN)

  • Methanol (MeOH)

Procedure:

  • Solution Preparation: In a small beaker or flask, dissolve zinc(II) nitrate hexahydrate (1.0 mmol) in methanol (15 mL).

  • Ligand Addition: In a separate flask, dissolve DMPEA (1.0 mmol) and ammonium thiocyanate (2.0 mmol) in methanol (15 mL). Rationale: Two equivalents of thiocyanate are used as it is a co-ligand in the final complex.

  • Complexation: Slowly add the zinc salt solution to the ligand solution with stirring at room temperature. The mixture should remain a clear, colorless solution.[7]

  • Crystallization: Cover the flask with a perforated film (e.g., Parafilm with small holes) and allow the solvent to evaporate slowly over several days at room temperature.

  • Isolation: Colorless, block-shaped crystals of [Zn(DMPEA)(NCS)₂] should form.[7] Isolate the crystals by filtration, wash with a small amount of cold methanol, and air dry.

  • Characterization: The resulting crystalline material can be analyzed by single-crystal X-ray diffraction to confirm the coordination geometry and molecular structure. Elemental analysis can be used to verify the empirical formula.

Conclusion

This compound is a structurally unique and highly functional building block. The strategic placement of a sterically accessible primary amine and a hindered tertiary amine allows for selective reactivity and offers opportunities in both traditional organic synthesis and coordination chemistry. The protocols detailed herein provide a reliable framework for researchers to harness the capabilities of this reagent. By understanding the principles behind its reactivity and adhering to rigorous safety and experimental procedures, scientists can effectively incorporate DMPEA into their synthetic strategies for drug discovery, catalysis, and materials development.

References

  • Ataman Kimya. 2-PIPERAZIN-1-YLETHYLAMINE. Available at: [Link]

  • Pu, Y., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8725. Available at: [Link]

  • Fun, H. K., et al. (2009). [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II). Acta Crystallographica Section E: Structure Reports Online, 65(5), m503. Available at: [Link]

  • Google Patents. (2019). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • Al-Zaydi, K. M. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(26), 15766–15806. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information - 1-(2-aminoethyl)piperazine. Available at: [Link]

  • Fernandez, E., et al. (2000). Catalytic asymmetric hydroboration/amination and alkylamination with rhodium complexes of 1,1'-(2-diarylphosphino-1-naphthyl)isoquinoline. Chemistry, 6(10), 1840–1846. Available at: [Link]

  • Wang, S., et al. (2023). Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. Molecules, 28(14), 5370. Available at: [Link]

  • Huntsman. Safety Data Sheet. Available at: [Link]

  • Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580–3590. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents. (1986). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Lijinsky, W., et al. (1985). Fluoro-substituted N-nitrosamines. 6. carcinogenicity of N-nitroso-(2,2,2-trifluoroethyl)-ethylamine in rats. Carcinogenesis, 6(6), 909–910. Available at: [Link]

  • Londregan, A. T., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685–3688. Available at: [Link]

  • Chernyshev, V. V., et al. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Molbank, 2024(1), M1802. Available at: [Link]

Sources

Technical Assessment: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (DMP-EA) as a Corrosion Inhibitor in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This Application Note details the evaluation protocols for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine (DMP-EA) as a corrosion inhibitor, specifically for carbon steel in acidic environments (1M HCl or 0.5M H₂SO₄).

While piperidine derivatives are well-documented corrosion inhibitors, DMP-EA presents a unique structural advantage. It combines the high electron density of a tertiary amine (within the piperidine ring) with a primary amine tail, creating a potential bidentate chelating effect. Furthermore, the 2,6-dimethyl substitution introduces steric hydrophobicity, critical for repelling water molecules from the metal interface.

Structural Mechanism of Action

The inhibition mechanism relies on the adsorption of the DMP-EA molecule onto the metal surface, blocking active corrosion sites.

  • Physisorption: In acidic media, the nitrogen atoms are protonated. The cationic species electrostatically attracts to the metal surface (which is often negatively charged due to adsorbed anions like Cl⁻).

  • Chemisorption: The lone pair electrons on the unprotonated nitrogen atoms coordinate with the empty d-orbitals of the iron (Fe) surface.

  • Steric Shielding: The hydrophobic 2,6-dimethyl groups orient away from the surface, forming a barrier that prevents the diffusion of corrosive ions (

    
    , 
    
    
    
    ).
Visualizing the Adsorption Mechanism

The following diagram illustrates the theoretical adsorption pathway of DMP-EA on a mild steel surface in HCl.

AdsorptionMechanism Acid Acidic Medium (HCl) [H+, Cl-] DMP_EA DMP-EA Molecule (Free Base) Acid->DMP_EA Protonation Prot_DMP Protonated DMP-EA (Cationic Form) DMP_EA->Prot_DMP Chemisorption Chemisorption (Donor-Acceptor Interaction) DMP_EA->Chemisorption Lone Pair Donation Physisorption Physisorption (Electrostatic Attraction) Prot_DMP->Physisorption Surface Steel Surface (Fe) Positively Charged Active Sites Adsorbed_Cl Specific Adsorption of Cl- (Surface becomes Negative) Surface->Adsorbed_Cl Cl- Ions Adsorb Adsorbed_Cl->Physisorption Attracts Cationic Inhibitor Film Protective Hydrophobic Film (Corrosion Inhibition) Physisorption->Film Chemisorption->Film

Caption: Schematic representation of the dual-mode adsorption (Physisorption/Chemisorption) of DMP-EA on steel in acid.

Safety & Handling Protocol

Danger: DMP-EA is a corrosive amine. It shares toxicological profiles with N-aminoethylpiperazine.

  • Hazards: Causes severe skin burns and eye damage. Harmful if inhaled or swallowed.

  • PPE Requirements: Butyl rubber gloves, chemical splash goggles, face shield, and lab coat. All handling must occur in a fume hood.

  • Neutralization: Spills should be neutralized with a dilute acid (e.g., acetic acid) or commercial spill kit before disposal.

Experimental Protocols

To validate the efficacy of DMP-EA, three complementary methods must be used: Gravimetric (Weight Loss) , Potentiodynamic Polarization (Tafel) , and Electrochemical Impedance Spectroscopy (EIS) .

Specimen Preparation (ASTM G1 Compliant)

Reference: ASTM G1 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[1]

Objective: Ensure reproducible surface conditions.

  • Material: Mild steel coupons (e.g., C1018), dimensions

    
     cm.
    
  • Abrasion: Wet grind sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).

  • Cleaning:

    • Rinse with distilled water.[2]

    • Degrease in acetone (ultrasonic bath for 5 mins).

    • Dry in a stream of warm air.

    • Critical: Store in a desiccator until use to prevent flash rusting.

Solution Preparation

Base Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl and deionized water). Inhibitor Stock: Dissolve DMP-EA in 1.0 M HCl to create a stock solution. Test Concentrations: Prepare serial dilutions: 0 (Blank), 100, 200, 300, 400, 500 ppm (or


 to 

M).
Electrochemical Evaluation Workflow

Reference: ASTM G59 / G102.

Setup: Three-electrode cell (Working Electrode: Steel; Counter Electrode: Platinum foil; Reference Electrode: Ag/AgCl or SCE).

ExperimentalWorkflow Prep Specimen Prep (ASTM G1) OCP OCP Stabilization (30-60 mins) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Analysis Data Analysis (Fit to Circuit/Tafel) Tafel->Analysis

Caption: Electrochemical testing sequence. EIS is performed before polarization to avoid surface damage.

A. Electrochemical Impedance Spectroscopy (EIS)

Rationale: Measures the charge transfer resistance (


) at the metal-solution interface without significantly perturbing the system.
  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV (RMS) sinusoidal perturbation at OCP.

    • Points/Decade: 10.[3][4]

  • Analysis: Fit data to a Randles Equivalent Circuit (

    
    ).
    
    • 
      : Solution Resistance.[5]
      
    • 
      : Double Layer Capacitance (often modeled as CPE).
      
    • 
      : Charge Transfer Resistance.
      
  • Calculation: Inhibition Efficiency (

    
    )
    
B. Potentiodynamic Polarization (Tafel)

Rationale: Determines the corrosion current density (


) and classifies the inhibitor type (anodic/cathodic/mixed).
  • Parameters:

    • Scan Range: -250 mV to +250 mV vs. Open Circuit Potential (OCP).

    • Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

  • Analysis: Extrapolate linear Tafel regions to

    
    .
    
  • Calculation: Inhibition Efficiency (

    
    )
    

Data Presentation & Analysis

Expected Results Table

Researchers should structure their data as follows to allow for direct comparison of efficiency vs. concentration.

Conc. (ppm)

(mV)

(

)

(mV/dec)

(mV/dec)

(

)

(

)

Blank -4805501109045120-
100 -475150115851808072.7
300 -47065118824205588.1
500 -46835120808503593.6

Note: Data above is illustrative based on typical piperidine derivative performance in 1M HCl.

Adsorption Isotherm Validation

To confirm the mechanism, plot


 vs. 

(where

).
  • Linearity (

    
    )  indicates adherence to the Langmuir Isotherm , suggesting monolayer coverage.
    
  • Calculate Gibbs Free Energy of Adsorption (

    
    ).
    
    • If

      
       kJ/mol: Physisorption.
      
    • If

      
       kJ/mol: Chemisorption.
      
    • DMP-EA typically exhibits values between -30 and -35 kJ/mol, indicating comprehensive adsorption (mixed mode).

References

  • ASTM G1-03(2017) . Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. [Link]

  • Khaled, K. F., et al. (2004) .[6] "Piperidines as corrosion inhibitors for iron in hydrochloric acid".[6][7][8] Journal of Applied Electrochemistry, 34, 697–704. [Link]

  • ASTM G102-89(2015) . Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. [Link]

  • Quraishi, M. A., et al. "Recent Advances in Green Corrosion Inhibitors: The Role of Organic Derivatives." Available via ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help optimize your synthetic protocols and achieve higher yields.

Introduction

The synthesis of this compound, a key intermediate in various pharmaceutical development programs, can be approached through several synthetic routes. The two most common and practical methods are Reductive Amination and Nucleophilic Substitution (Alkylation) . Each method presents its own set of challenges and optimization opportunities. This guide will break down both methodologies, offering detailed protocols, troubleshooting advice, and the scientific rationale behind our recommendations.

Method 1: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this typically involves the reaction of 2,6-dimethylpiperidine with an acetaldehyde equivalent bearing a protected amine, followed by reduction. A common reagent for this purpose is aminoacetaldehyde dimethyl acetal.

Reductive Amination Workflow

cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: (If Necessary) Deprotection A 2,6-Dimethylpiperidine C Imine/Enamine Intermediate A->C B Aminoacetaldehyde Dimethyl Acetal B->C E This compound C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction F Protected Intermediate G Final Product F->G Acidic Workup

Caption: Reductive Amination Workflow for this compound Synthesis.

Detailed Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2,6-dimethylpiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE]) at room temperature, add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Imine/Enamine Formation: Stir the mixture for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential exotherm. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require careful pH control.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Troubleshooting Guide: Reductive Amination
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Incomplete imine/enamine formation. 2. Deactivated reducing agent. 3. Steric hindrance from the 2,6-dimethyl groups.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine/enamine formation. Be cautious, as strong acids can protonate the amine starting material, rendering it unreactive. 2. Use fresh, high-quality reducing agent. NaBH(OAc)₃ is sensitive to moisture. 3. Increase the reaction time and/or temperature (up to 40-50 °C).
Formation of Side Products 1. Over-reduction of the aldehyde. 2. Dialkylation of the primary amine product.1. Use a milder reducing agent like NaBH(OAc)₃, which is generally selective for imines/enamines over aldehydes. 2. Use a slight excess of the primary amine starting material to favor the formation of the desired product.
Difficult Purification 1. Product is highly polar and water-soluble. 2. Co-elution of starting materials and product.1. During workup, perform multiple extractions with an appropriate organic solvent. A continuous liquid-liquid extraction setup may be beneficial. 2. Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase (e.g., alumina).
FAQs: Reductive Amination

Q1: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) often the preferred reducing agent?

A1: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and less nucleophilic than other borohydrides like sodium borohydride (NaBH₄), which reduces the likelihood of side reactions such as the reduction of the aldehyde starting material. It is also more tolerant of mildly acidic conditions that can be used to catalyze imine formation.

Q2: Can I use aqueous formaldehyde and ammonia instead of aminoacetaldehyde dimethyl acetal?

A2: While technically possible in some reductive amination reactions, this "one-pot" approach is not recommended for this specific synthesis. The high reactivity of formaldehyde can lead to a complex mixture of products, including N-methylation and the formation of oligomers, significantly complicating purification and reducing the yield of the desired product.

Method 2: Nucleophilic Substitution (Alkylation)

This classical approach involves the direct alkylation of 2,6-dimethylpiperidine with a 2-haloethylamine derivative, where the amino group is typically protected to prevent self-alkylation.

Nucleophilic Substitution Workflow

cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection A 2,6-Dimethylpiperidine C Protected Intermediate A->C B Protected 2-Haloethylamine (e.g., N-Boc-2-chloroethylamine) B->C E This compound C->E D Acidic Conditions (e.g., TFA or HCl in Dioxane) D->E Deprotection

Caption: Nucleophilic Substitution Workflow for this compound Synthesis.

Detailed Protocol: Nucleophilic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylpiperidine (1.0 eq) and a suitable protected 2-haloethylamine (e.g., N-Boc-2-chloroethylamine, 1.1 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS (usually 12-48 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • Deprotection: The protected intermediate is dissolved in a suitable solvent (e.g., DCM) and treated with a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the protecting group.

  • Final Workup and Purification: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base and extracted, or purified directly.

Troubleshooting Guide: Nucleophilic Substitution
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Alkylated Product 1. Steric hindrance from the 2,6-dimethyl groups slowing the reaction. 2. Competing elimination reaction of the 2-haloethylamine. 3. Insufficiently basic conditions.1. Increase the reaction temperature and/or time. Consider using a more reactive leaving group on the electrophile (e.g., iodide instead of chloride). 2. Use a less hindered base and a lower reaction temperature to favor substitution over elimination. 3. Ensure at least two equivalents of base are used to fully neutralize the generated acid.
Incomplete Deprotection 1. Insufficient acid or reaction time. 2. Acid-labile protecting group is not fully cleaved.1. Increase the amount of acid and/or the reaction time for the deprotection step. 2. Ensure the chosen acid is appropriate for the protecting group used (e.g., TFA or HCl for Boc).
Formation of Quaternary Ammonium Salts 1. The product amine reacts with the 2-haloethylamine starting material.1. Use a protecting group on the 2-haloethylamine to prevent this side reaction.[1] If a protecting group is not used, carefully control the stoichiometry to use an excess of the piperidine starting material.
FAQs: Nucleophilic Substitution

Q1: What is the best protecting group for the 2-haloethylamine?

A1: The tert-butyloxycarbonyl (Boc) group is a common and effective choice. It is stable to the basic conditions of the alkylation reaction and can be readily removed under acidic conditions that are unlikely to affect the rest of the molecule.

Q2: Can I use an unprotected 2-haloethylamine?

A2: While it may seem more direct, using an unprotected 2-haloethylamine is highly discouraged. The primary amine is nucleophilic and will readily react with the alkyl halide, leading to polymerization and a complex mixture of products, resulting in a very low yield of the desired compound.[1]

Summary of Yield Optimization Strategies

Parameter Reductive Amination Nucleophilic Substitution
Key Reagents 2,6-dimethylpiperidine, aminoacetaldehyde dimethyl acetal, NaBH(OAc)₃2,6-dimethylpiperidine, N-Boc-2-chloroethylamine, K₂CO₃
Typical Solvents DCM, DCEMeCN, DMF
Common Issues Low conversion, side productsSlow reaction, elimination, incomplete deprotection
Key for High Yield Use of a mild, selective reducing agent; possible use of a catalytic amount of weak acid.Effective protection of the primary amine; use of a suitable base and reaction temperature.

References

  • Journal of Heterocyclic Chemistry, 2021 , 58(5), 947-958. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 19(14), 1332–1353. [Link]

Sources

Technical Support Center: Purification of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide, designed for researchers, scientists, and professionals in drug development, provides comprehensive troubleshooting advice and detailed protocols for the successful purification of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine from a typical reaction mixture. As Senior Application Scientists, our goal is to blend theoretical knowledge with practical, field-tested insights to ensure you can achieve the desired purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most probable impurities in my crude reaction mixture?

The nature of impurities is intrinsically linked to the synthetic route employed. For the synthesis of this compound, common methods include nucleophilic substitution and reductive amination.[1] Consequently, you can anticipate the following impurities:

  • Unreacted Starting Materials: This includes 2,6-dimethylpiperidine and the corresponding 2-substituted ethylamine precursor (e.g., 2-chloroethylamine or 2-aminoethanol derivatives).

  • Reaction Byproducts: Depending on the specific reagents and conditions, byproducts may arise. For instance, in reductive amination, imine or enamine intermediates might persist if the reduction is incomplete.[2][3]

  • Reagents and Catalysts: Residual reducing agents (like borohydrides), acids, or bases used in the reaction will be present.

  • Solvent Residues: The solvents used in the reaction and workup will invariably be present in the crude product.

Q2: I have a crude reaction mixture. What is the best initial purification step?

A well-executed liquid-liquid extraction is the most effective initial step to remove a significant portion of impurities. As this compound is a basic compound, its solubility is pH-dependent. By carefully adjusting the pH of the aqueous phase, you can selectively partition your product into an organic layer, leaving behind many water-soluble impurities.

Q3: My isolated product is a yellow oil, but I was expecting a colorless liquid. What does this indicate?

The yellow discoloration is a common observation for amines and can be attributed to:

  • Oxidation: Amines are susceptible to air oxidation, which can produce colored impurities.

  • Residual Chromophoric Impurities: Some reaction byproducts or degradation products might be colored.

This discoloration suggests that further purification is necessary to obtain a high-purity product.

Q4: I'm struggling with flash column chromatography. My compound either streaks badly or won't elute from the silica gel. What's happening?

This is a classic issue when purifying basic amines on standard silica gel. Silica is acidic, and it strongly interacts with basic compounds like your diamine, leading to poor separation, tailing (streaking), and even irreversible adsorption. To counter this, you have two primary strategies:

  • Mobile Phase Modification: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). The triethylamine will compete with your product for the acidic sites on the silica, leading to a much cleaner elution.[1][4]

  • Use of a Modified Stationary Phase: Employing an amine-functionalized silica gel column can be highly effective. These columns have a less acidic surface, which minimizes the problematic interactions with basic analytes.[1]

Q5: Is vacuum distillation a suitable method for purifying this compound?

Q6: Can I purify my product by recrystallization?

While the free base of this compound is likely a liquid at room temperature, converting it to a salt is an excellent strategy for purification by recrystallization.[6][7][8] The formation of a dihydrochloride salt, for example, will likely yield a crystalline solid that can be effectively purified by recrystallizing from an appropriate solvent system. This method is particularly effective at removing non-basic impurities.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed solutions to specific problems you might encounter during the purification process.

Problem: Low Yield After Aqueous Workup

Q: I'm losing a significant amount of my product during the liquid-liquid extraction steps. What am I doing wrong?

The most common reason for low recovery of an amine during extraction is incorrect pH of the aqueous phase. To ensure your diamine is in its neutral, "free base" form, which is soluble in organic solvents like dichloromethane or ethyl acetate, the aqueous layer must be sufficiently basic.

  • Causality: At acidic or neutral pH, the amine groups will be protonated, forming ammonium salts. These salts are highly water-soluble and will remain in the aqueous phase, leading to poor extraction efficiency.

  • Solution: Before extracting with your organic solvent, basify the aqueous layer with a suitable base, such as 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to a pH of at least 11-12. You can monitor the pH using pH paper. This ensures that both amine functionalities are deprotonated.

Problem: Persistent Impurities After Column Chromatography

Q: I've added triethylamine to my eluent, but some impurities are still co-eluting with my product. What should I try next?

If co-elution persists, a more systematic approach to developing your chromatography method is needed.

  • Solvent System Optimization:

    • Gradient Modification: If you are using a gradient, try making it shallower to improve the resolution between your product and the closely eluting impurity.

    • Solvent Composition: Consider switching to a different solvent system. For polar amines, a gradient of dichloromethane and methanol (with a triethylamine additive) can sometimes provide better selectivity than hexane/ethyl acetate.[9]

  • Reversed-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, reversed-phase flash chromatography is a powerful alternative. In this technique, your polar amine will elute earlier than non-polar impurities. A common mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier to ensure good peak shape.[1]

  • Amine-Functionalized Columns: If you have access to them, pre-packed amine-functionalized silica columns are an excellent, albeit more expensive, option that often provides superior separation for basic compounds.[1]

Problem: Product Degradation During Storage

Q: My purified this compound is turning yellow and seems to be degrading over time. How can I store it to maintain its purity?

Amines are notoriously prone to degradation, primarily through oxidation by atmospheric oxygen. Proper storage is crucial to maintain the integrity of your purified compound.

  • Storage Recommendations:

    • Inert Atmosphere: Store the amine under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Low Temperature: Keep the compound at a low temperature, ideally in a refrigerator or freezer.

    • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze degradation.

    • Salt Form: For long-term storage, consider converting the amine to its solid hydrochloride salt, which is generally much more stable than the free base.

Problem: "Oiling Out" During Salt Formation

Q: I'm attempting to form the dihydrochloride salt for recrystallization, but my product is separating as an oil instead of a crystalline solid. What can I do to induce crystallization?

"Oiling out" is a common problem during crystallization and indicates that the product is coming out of solution above its melting point or as a supersaturated liquid.

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent is critical. You need a solvent in which the salt has low solubility. A common method is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of HCl in the same or another solvent (like isopropanol or methanol).

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the desired salt, add it to the solution to act as a template for crystallization.

      • Cooling: Slowly cool the solution in an ice bath or refrigerator. Rapid cooling can sometimes promote oiling out.

      • Solvent Polarity: If your product is oiling out from a single solvent, try adding a less polar co-solvent (an "anti-solvent") dropwise to slowly decrease the solubility of the salt and promote crystallization.

Part 3: Detailed Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Solvent Removal: If your reaction was performed in a water-miscible solvent (e.g., methanol, THF), remove it under reduced pressure.

  • Redissolution: Dissolve the crude residue in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acid Wash (Optional): To remove non-basic organic impurities, you can perform an acidic wash. Extract the organic layer with 1 M hydrochloric acid (HCl). Your product will move into the aqueous layer as the dihydrochloride salt. The layers are then separated, and the organic layer containing neutral and acidic impurities is discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is >11.

  • Extraction of Product: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude free base.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add ~0.5% triethylamine to the TLC solvent to visualize how it will run on a column. A target Rf value for your product should be around 0.2-0.3.

  • Column Packing: Pack a silica gel column with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Run the column using your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

Protocol 3: Purification via Dihydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).

  • Acidification: Slowly add a solution of HCl in a solvent (e.g., 2 M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any remaining soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ethyl acetate).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of Free Base (if needed): To recover the free amine, dissolve the salt in water, basify to pH >11 with NaOH, and extract with an organic solvent as described in Protocol 1.

Part 4: Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC9H20N2156.27Estimated >200 (at atm. pressure)
2-(Piperidin-1-yl)ethanamineC7H16N2128.22186 (at atm. pressure)[5]
2,6-DimethylpiperidineC7H15N113.20138-139 (at atm. pressure)

Table 2: Troubleshooting Guide for Flash Column Chromatography of Amines

IssueProbable CauseRecommended Solution
Streaking/Tailing Strong acid-base interaction with silica gel.Add 0.1-1% triethylamine or ammonia to the eluent.
No Elution Compound is irreversibly bound to the silica.Use a more polar eluent (e.g., DCM/MeOH) with an amine additive.
Co-elution of Impurities Insufficient resolution.Optimize the solvent gradient (make it shallower). Try a different solvent system. Consider reversed-phase chromatography.
Product Degradation on Column The acidic nature of silica is causing decomposition.Use an amine-functionalized or deactivated silica gel column.
Diagrams

purification_decision_tree start Crude Reaction Mixture workup Aqueous Workup (pH > 11) start->workup purity_check Assess Purity (TLC, NMR) workup->purity_check high_purity High Purity Product purity_check->high_purity Purity > 95% low_purity Further Purification Needed purity_check->low_purity Purity < 95% distillation Vacuum Distillation low_purity->distillation Large Scale & Thermally Stable chromatography Column Chromatography low_purity->chromatography Small Scale & Good Separation salt_formation Salt Formation & Recrystallization low_purity->salt_formation Crystalline Solid Desired final_product Pure Product distillation->final_product chromatography->final_product salt_formation->final_product

Caption: Decision tree for selecting a purification strategy.

salt_purification_workflow start Crude Amine (Free Base) dissolve Dissolve in appropriate solvent (e.g., Diethyl Ether) start->dissolve acidify Add HCl solution dropwise dissolve->acidify precipitate Precipitate Dihydrochloride Salt acidify->precipitate filter Isolate by Filtration precipitate->filter recrystallize Recrystallize from hot solvent (e.g., Ethanol) filter->recrystallize isolate_pure Isolate Pure Crystalline Salt recrystallize->isolate_pure optional_free_base Liberate Free Base (optional) isolate_pure->optional_free_base pure_salt Pure Dihydrochloride Salt optional_free_base->pure_salt Store as salt pure_free_base Pure Free Base optional_free_base->pure_free_base Need free amine

Caption: Workflow for purification via salt formation.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Alberta, Department of Chemistry. Isolation (Recovery). [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • BuyersGuideChem. 2-(Piperidin-1-yl)ethan-1-amine. [Link]

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Piperidine derivatives are ubiquitous in pharmaceuticals and natural products, yet their synthesis is often fraught with challenges related to stereochemistry, regioselectivity, and reactivity.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. We will delve into the "why" behind experimental phenomena and offer practical, field-proven solutions to streamline your synthetic workflows.

Part 1: Troubleshooting Guides for Common Synthetic Methods

This section addresses specific problems that can arise during the most common synthetic routes to substituted piperidines.

Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines is a direct and widely used method for accessing the piperidine core.[2] However, the aromaticity of the pyridine ring necessitates forcing conditions, which can lead to a host of issues.[1][3]

Problem 1: Incomplete or Sluggish Reaction

  • Symptoms: Your reaction stalls, leaving significant amounts of starting pyridine or partially hydrogenated intermediates like tetrahydropyridines.

  • Root Causes & Solutions:

    • Catalyst Poisoning or Inhibition: The basic nitrogen of pyridine can inhibit the activity of some catalysts.[4] Furthermore, impurities from previous synthetic steps, such as sulfur or phosphorus compounds, can poison the catalyst.

      • Solution 1 (Purification): Ensure your starting pyridine is highly pure. Recrystallization or distillation may be necessary.

      • Solution 2 (Acidic Additives): The addition of acids like HCl or acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to and inhibit the catalyst.[4] Acetic acid is a common solvent for this very reason.[3]

    • Insufficient Reaction Conditions: The energy barrier to break the aromaticity of the pyridine ring is substantial.

      • Solution: Increase hydrogen pressure (e.g., 30-80 bar) and/or temperature (e.g., 60-80 °C) to drive the reaction to completion.[4]

    • Catalyst Choice: Not all hydrogenation catalysts are equally effective for pyridine reduction.

      • Solution: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium-based catalysts for this transformation.[4]

Problem 2: Poor Diastereoselectivity in the Formation of cis/trans Isomers

  • Symptoms: The reaction produces an undesirable mixture of diastereomers, complicating purification and reducing the yield of the target molecule.

  • Root Causes & Solutions:

    • Thermodynamic vs. Kinetic Control: The reaction conditions may not sufficiently favor the formation of one stereoisomer over another.

      • Solution 1 (Increase Hydrogen Pressure): Higher hydrogen pressure can sometimes favor the formation of the cis isomer. For instance, increasing the pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[4]

      • Solution 2 (Catalyst Selection): The choice of catalyst and its interaction with the substrate can influence the stereochemical outcome. Experiment with different catalysts (e.g., PtO₂ vs. Rh/C) to determine the optimal choice for your specific substrate.

      • Solution 3 (Post-Reaction Epimerization): If the undesired isomer is formed, it may be possible to epimerize it to the more stable, desired isomer under thermodynamic conditions.[3]

Problem 3: Formation of Byproducts

  • Symptoms: You observe the formation of unexpected products, such as those resulting from ring-opening or over-reduction of other functional groups.

  • Root Causes & Solutions:

    • Ring-Opening: The presence of water and certain catalysts (e.g., rhodium complexes) can promote the hydrogenolysis of the C-N bonds, leading to ring-opened byproducts.[4]

      • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents.

    • Over-reduction: Harsh reaction conditions required for pyridine reduction can inadvertently reduce other sensitive functional groups in the molecule (e.g., a phenyl ring).[4]

      • Solution: Choose a catalyst with higher chemoselectivity. Screen different catalysts to find one that selectively reduces the pyridine ring while leaving other functional groups intact. It may also be necessary to reduce the temperature or pressure, even if it prolongs the reaction time.[4]

Experimental Protocol: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst) [3][4]

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add PtO₂ (Adam's catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, typically by reacting an imine with a diene.[5][6]

Problem: Poor Stereoselectivity or Formation of Mannich-Michael Adducts

  • Symptoms: The reaction yields a mixture of diastereomers or the linear Mannich-Michael addition product instead of the desired cycloadduct.

  • Root Causes & Solutions:

    • Stepwise vs. Concerted Pathway: The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids.[4]

      • Solution 1 (Use Cyclic Dienes): Cyclic dienes often exhibit higher diastereoselectivities in aza-Diels-Alder reactions.[4][7]

      • Solution 2 (Optimize Catalyst): The choice of catalyst can influence the reaction pathway. Screen different Lewis acids or consider organocatalysts, which can promote a more concerted mechanism.[6]

      • Solution 3 (Solvent Effects): The polarity of the solvent can influence the transition state. Experiment with a range of solvents to optimize selectivity.

Troubleshooting Workflow for Aza-Diels-Alder Reactions

start Low Yield or Poor Selectivity check_imine Check Imine Stability - Freshly prepared? - Prone to hydrolysis? start->check_imine check_diene Evaluate Diene - Reactivity? - Purity? start->check_diene check_catalyst Optimize Catalyst - Lewis Acid vs. Brønsted Acid - Organocatalyst? start->check_catalyst check_conditions Modify Conditions - Temperature? - Solvent? - Concentration? check_catalyst->check_conditions mannich_product Mannich-Michael Product Observed? check_conditions->mannich_product concerted_path Promote Concerted Pathway - Use cyclic diene - Less aggressive catalyst mannich_product->concerted_path Yes final_product Desired Piperidine mannich_product->final_product No, optimize further concerted_path->final_product

Caption: Troubleshooting logic for aza-Diels-Alder reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the piperidine nitrogen during my synthetic sequence?

A: In most cases, yes. The piperidine nitrogen is nucleophilic and basic, which can interfere with many common organic reactions. It is highly recommended to use an N-protecting group, especially when using reagents that can react with the basic nitrogen.[4] Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed in a subsequent step if the free amine is desired.[4]

Q2: I'm having trouble separating my final piperidine product from a pyridine impurity by distillation. Why is this so difficult?

A: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C.[4] To overcome this, consider alternative purification methods such as column chromatography or selective salt formation. For example, piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[4]

Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (which can be liberated from other reagents in storage) to form salts like piperidine hydrochloride.[4] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]

Q4: What are the main challenges in achieving stereoselective synthesis of highly substituted piperidines?

A: The primary challenges are controlling both relative and absolute stereochemistry. For cyclic systems like piperidines, this involves managing the orientation of substituents on the ring. Key difficulties include:

  • Controlling Diastereoselectivity: As discussed in the hydrogenation section, achieving a high ratio of one diastereomer (e.g., cis vs. trans) can be difficult.[1]

  • Enantioselectivity: For chiral piperidines, achieving high enantiomeric excess often requires the use of chiral catalysts, chiral auxiliaries, or asymmetric cyclization strategies, which can be sensitive to reaction conditions.[1]

  • Conformational Control: The flexible chair-like conformation of the piperidine ring can influence the stereochemical outcome of reactions, and predicting this influence can be complex.[3]

Q5: What are some modern approaches to the C-H functionalization of piperidines?

A: Direct C-H functionalization is a highly sought-after strategy for modifying the piperidine core without lengthy de novo synthesis. However, challenges include low reactivity and selectivity.[8] Recent advances include:

  • Biocatalytic Oxidation: Enzymes can be used to selectively add a hydroxyl group to specific C-H bonds on the piperidine ring.[9]

  • Radical Cross-Coupling: Following an initial oxidation, radical cross-coupling reactions, often using nickel electrocatalysis, can form new carbon-carbon bonds at the functionalized position.[9]

  • Directed Functionalization: While more developed for pyrrolidines and piperidines, research is ongoing to develop methods for the transition-metal-catalyzed α-C–H functionalization of piperazines, which faces similar challenges.[8]

Part 3: Data Summary and Comparative Tables

Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adam's Cat.) 50-70 bar H₂, RT-60°C, AcOHGenerally effective, simple setup[3][4]Can be expensive
Rh/C 30-80 bar H₂, 60-80°COften more effective than Pd[4]Can promote ring-opening[4]
Ru-based catalysts Varies, can be used for transfer hydrogenation[10]Can offer high selectivity, milder conditionsSubstrate-dependent efficacy
Ni-based catalysts High temp (170-200°C)Cost-effective[2]Requires harsh conditions, low selectivity[2]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Piperidine Synthesis. (2025, June 4). DTIC. Retrieved January 27, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved January 27, 2026, from [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Technology Networks. Retrieved January 27, 2026, from [Link]

  • Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Adv. J. Chem. A. Retrieved January 27, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Stereoselective Synthesis of Piperidines. (2025, August 10). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011, March 9). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023, October 4). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025, July 26). ACS Publications. Retrieved January 27, 2026, from [Link]

  • C–H functionalization of pyridines. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Aza-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving Stereoselectivity in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of stereoselective piperidine synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, and achieving precise control over its stereochemistry is paramount for therapeutic efficacy.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols to overcome common challenges in the laboratory.

Section 1: Troubleshooting Guides for Common Synthetic Strategies

This section addresses frequently encountered issues in the stereoselective synthesis of piperidine derivatives, offering a question-and-answer format to guide you through the troubleshooting process.

Asymmetric Hydrogenation of Pyridine Derivatives

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines, but achieving high enantioselectivity can be challenging.[1][2]

Question: My asymmetric hydrogenation of a substituted pyridine is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in asymmetric hydrogenation is a common hurdle. The root cause often lies in the catalyst system, substrate properties, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: The choice of the chiral ligand is critical. If you are observing low ee, consider the following:

    • Ligand Screening: A systematic screening of different classes of chiral ligands is the first step. Ligands with different electronic and steric properties can have a profound impact on enantioselectivity.[3][4][5] For instance, if a C2-symmetric bisphosphine ligand is underperforming, consider trying a P,N-ligand or a ligand with a different chiral backbone.

    • Catalyst Precursor: The choice of metal precursor (e.g., [Rh(COD)2]BF4, [Ir(COD)Cl]2) can influence the active catalytic species. Ensure the precursor is of high purity.

    • Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. Ensure all starting materials are rigorously purified. Common poisons include sulfur compounds and coordinating species that can bind to the metal center.

  • Reaction Conditions:

    • Solvent Effects: The solvent plays a crucial role in stabilizing the catalyst-substrate complex and influencing the transition state energies. A solvent screen is highly recommended. For example, switching from a polar solvent like methanol to a non-polar solvent like toluene can dramatically alter the ee.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. However, this may come at the cost of a longer reaction time.

    • Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity can be substrate and catalyst-dependent. It is a parameter worth optimizing.

  • Substrate Properties:

    • Protecting Groups: The nature of the nitrogen protecting group can influence the stereochemical outcome.[1] For instance, a bulky protecting group might create a more defined chiral environment around the reaction center.

    • Substituent Effects: The electronic and steric properties of substituents on the pyridine ring can affect how the substrate binds to the chiral catalyst.

Protocol Spotlight: Screening of Chiral Ligands for Asymmetric Hydrogenation

This protocol provides a general framework for the efficient screening of chiral ligands.

  • Preparation of Stock Solutions: Prepare stock solutions of the metal precursor (e.g., [Rh(nbd)2]BF4) and a variety of chiral phosphine ligands in a degassed solvent (e.g., CH2Cl2 or toluene).

  • Parallel Reaction Setup: In an array of pressure-resistant vials within a glovebox, dispense the metal precursor stock solution.

  • Ligand Addition: To each vial, add a different chiral ligand stock solution to achieve the desired metal-to-ligand ratio (commonly 1:1.1).

  • Catalyst Activation: Gently agitate the vials and allow the catalyst to pre-form for 15-30 minutes.

  • Substrate Addition: Add the pyridine substrate to each vial.

  • Hydrogenation: Seal the vials in a parallel hydrogenation reactor. Purge with hydrogen gas and then pressurize to the desired pressure (e.g., 20-50 bar).

  • Reaction Monitoring and Analysis: After a set time, depressurize the reactor, and analyze the enantiomeric excess of the product in each vial using chiral HPLC.

Parameter Recommendation Rationale
Ligand Diversity Screen ligands from different families (e.g., BINAP derivatives, Josiphos, PhanePhos).Different ligand backbones and electronic properties create diverse chiral pockets.
Solvent Screen Test a range of solvents (e.g., Toluene, THF, CH2Cl2, Methanol).Solvent polarity and coordinating ability can significantly impact the catalyst's performance.
Temperature Start at room temperature and then screen lower temperatures (e.g., 0 °C, -20 °C).Lower temperatures often enhance enantioselectivity.
Intramolecular Cyclization Strategies

Intramolecular reactions, such as the Mannich and Michael additions, are elegant methods for constructing the piperidine ring with defined stereocenters.

Question: I am attempting a diastereoselective intramolecular cyclization to form a 2,6-disubstituted piperidine, but I am observing a low diastereomeric ratio (dr). How can I improve the selectivity?

Answer:

Achieving high diastereoselectivity in intramolecular cyclizations is dependent on controlling the conformation of the acyclic precursor during the ring-closing step. Here are key factors to consider:

  • Conformational Control:

    • Chiral Auxiliaries: The use of a chiral auxiliary can effectively bias the conformation of the transition state, leading to high diastereoselectivity.[6] The choice of auxiliary is crucial and often requires screening.

    • Substrate-Controlled Diastereoselection: The existing stereocenters in the substrate can direct the formation of new stereocenters. Understanding the preferred low-energy conformations of the acyclic precursor is key. This can often be rationalized using models like the Felkin-Anh model for nucleophilic additions to chiral carbonyls.

  • Reaction Conditions:

    • Solvent: The solvent can influence the transition state geometry through solvation effects. Experiment with a range of solvents of varying polarity.

    • Temperature: Similar to enantioselectivity, lowering the temperature can enhance diastereoselectivity.

    • Lewis Acids/Bases: In reactions involving enolates or iminium ions, the choice of Lewis acid or base can significantly impact the transition state and, consequently, the diastereoselectivity. For example, the use of a bulky Lewis acid can favor a specific approach of the nucleophile.

  • Protecting Groups: The size and nature of protecting groups on heteroatoms can influence the steric environment and favor the formation of one diastereomer over another.[7]

Visualizing the Transition State of an Intramolecular Mannich Reaction

G cluster_0 Acyclic Precursor cluster_1 Transition States cluster_2 Products Precursor Iminium Ion Intermediate TS_A Chair-like TS (favored) Leads to Cis Product Precursor->TS_A Lower Energy TS_B Boat-like TS (disfavored) Leads to Trans Product Precursor->TS_B Higher Energy Cis_Product Cis-2,6-Disubstituted Piperidine TS_A->Cis_Product Trans_Product Trans-2,6-Disubstituted Piperidine TS_B->Trans_Product

Caption: Transition state model for an intramolecular Mannich reaction.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring. However, controlling both regio- and stereoselectivity can be challenging.[8][9]

Question: My aza-Diels-Alder reaction is producing a mixture of regioisomers and has low diastereoselectivity. What should I investigate?

Answer:

The outcome of an aza-Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile, as well as the reaction conditions.

  • Regioselectivity:

    • Frontier Molecular Orbital (FMO) Theory: The regioselectivity is governed by the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa in an inverse-electron-demand aza-Diels-Alder).[10] Analyze the orbital coefficients of the frontier orbitals of your reactants to predict the favored regioisomer. Modifying the electronic properties of the substituents on the diene or dienophile can alter the regioselectivity.

    • Lewis Acid Catalysis: Lewis acids can chelate to the dienophile, altering its electronic properties and enhancing regioselectivity.

  • Diastereoselectivity:

    • Endo/Exo Selectivity: The endo transition state is often favored due to secondary orbital interactions, but this is not always the case. The stereochemical outcome can be influenced by:

      • Catalyst: Chiral Lewis acids or organocatalysts can create a chiral environment that favors one diastereomeric transition state over the other.

      • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the endo and exo transition states differently.

      • Temperature: Lowering the reaction temperature can improve diastereoselectivity.

    • Facial Selectivity: When using a chiral diene or dienophile, the approach of the reaction partner to one face of the molecule may be sterically hindered, leading to high facial selectivity.

Section 2: FAQs in Stereoselective Piperidine Synthesis

Q1: How do I choose the right chiral auxiliary for my synthesis?

A1: The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, effectively control the stereochemistry of the desired reaction, and be readily cleaved without racemization of the product. Common examples include Evans' oxazolidinones and Oppolzer's camphorsultam. The choice often depends on the specific reaction and may require some empirical screening.

Q2: What is the role of a nitrogen protecting group in controlling stereoselectivity?

A2: A nitrogen protecting group can have a significant steric and electronic influence on the reaction. A bulky protecting group can block one face of the molecule, directing an incoming reagent to the opposite face.[7] Electronically, it can modulate the nucleophilicity or basicity of the nitrogen atom, which can be crucial in certain reaction mechanisms.

Q3: When should I consider using an organocatalyst versus a metal-based catalyst?

A3: Organocatalysts, such as chiral phosphoric acids or primary amines, are often attractive due to their lower toxicity, air and moisture stability, and availability.[11][12][13][14] They are particularly effective in reactions that proceed through iminium or enamine intermediates. Metal-based catalysts, while often more sensitive, can catalyze a broader range of transformations, including hydrogenations and cross-coupling reactions, with high efficiency and stereoselectivity.

Q4: My reaction is giving a good yield but poor stereoselectivity. What is the first thing I should try to optimize?

A4: If the yield is good, it indicates that the reaction is proceeding efficiently but without good stereocontrol. The first parameter to investigate is often the temperature. Lowering the reaction temperature generally enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. If temperature modification is not effective, then screening different chiral catalysts/ligands or solvents would be the next logical step.

Q5: How can I confirm the absolute and relative stereochemistry of my piperidine derivative?

A5: A combination of techniques is often necessary.

  • NMR Spectroscopy: For determining the relative stereochemistry of diastereomers, 1H NMR spectroscopy is invaluable. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons and thus the relative configuration of substituents on the piperidine ring.[15]

  • X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry, provided a suitable single crystal can be obtained.

  • Chiral HPLC/SFC: Comparison of the retention time of your product with that of an authentic, stereochemically defined standard can confirm the absolute configuration.

  • Optical Rotation: Measurement of the specific rotation and comparison to literature values for known compounds can help in assigning the absolute configuration.

Section 3: Analytical Protocols

Accurate determination of stereoisomeric ratios is crucial for optimizing your reaction.

Protocol for Chiral HPLC Method Development
  • Column Screening: Start with a small set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, Pirkle-type).[16]

  • Mobile Phase Selection: For normal phase chromatography, a common starting mobile phase is a mixture of hexane and isopropanol. For reverse phase, a mixture of water/buffer and acetonitrile or methanol is a good starting point.

  • Gradient vs. Isocratic Elution: Begin with a broad gradient to elute all components. Once the retention times of the enantiomers are roughly known, switch to an isocratic method for better resolution and shorter run times.

  • Optimization of Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents to optimize the separation factor (α) and resolution (Rs).

  • Additive Screening: For basic or acidic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can significantly improve peak shape and resolution.

  • Flow Rate and Temperature Optimization: Adjusting the flow rate and column temperature can further fine-tune the separation.

Parameter Initial Condition Optimization Strategy
Column Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H)Screen different CSPs if initial separation is poor.
Mobile Phase Hexane/Isopropanol (90:10)Vary the ratio (e.g., 80:20, 95:5). Try other alcohols like ethanol.
Flow Rate 1.0 mL/minAdjust between 0.5 - 1.5 mL/min to optimize resolution and analysis time.
Temperature AmbientCan be varied (e.g., 15-40 °C) to improve peak shape and resolution.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent.

  • Acquisition of High-Resolution Spectrum: Acquire a high-resolution ¹H NMR spectrum.

  • Identification of Diastereotopic Signals: Identify signals corresponding to protons that are in different chemical environments in the two diastereomers. These are often protons alpha to a stereocenter or bulky group.

  • Integration: Carefully integrate the distinct signals for each diastereomer. Ensure that the chosen signals are well-resolved and not overlapping with other peaks.[15]

  • Calculation of Diastereomeric Ratio: The ratio of the integrals of the selected signals corresponds to the diastereomeric ratio.

Section 4: Experimental Workflow and Data Visualization

Workflow for Optimizing a Stereoselective Reaction

G A Initial Reaction Setup B Analyze Stereoselectivity (Chiral HPLC/NMR) A->B C Is Stereoselectivity > 95%? B->C D Reaction Optimized C->D Yes E Identify Key Parameters to Vary C->E No F Systematic Optimization E->F G Temperature Screen F->G H Solvent Screen F->H I Catalyst/Ligand Screen F->I G->B H->B I->B

Sources

Technical Support Center: Synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This document is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered diamine. The unique structural feature of this molecule—the two methyl groups adjacent to the piperidine nitrogen—presents specific challenges that can lead to side reactions and purification difficulties. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant methods for synthesizing this target molecule:

  • Reductive Amination: This is often the preferred route due to its efficiency and control. It involves the reaction of 2,6-dimethylpiperidine with an acetaldehyde equivalent, typically aminoacetaldehyde dimethyl acetal, followed by reduction of the intermediate imine/enamine.[1]

  • Direct N-Alkylation: This method involves the direct reaction of 2,6-dimethylpiperidine with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride. While seemingly straightforward, this route is often plagued by side reactions like over-alkylation.[2][3]

Q2: My reaction yield is consistently low. What is the most common culprit?

Low yield is the most frequently encountered issue and can stem from several factors depending on the chosen route. For reductive amination , incomplete imine formation due to steric hindrance is a primary cause.[4] For N-alkylation , the main issue is often the formation of multiple side products, particularly the quaternary ammonium salt, which consumes the starting material and desired product.[5] In both cases, suboptimal reaction conditions (temperature, pH, solvent) and inefficient purification also contribute significantly.

Q3: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase such as 10-20% methanol in dichloromethane with 1% triethylamine to neutralize the acidic silica gel. Staining with ninhydrin is effective for visualizing the primary amine of the product, which will typically appear as a distinct colored spot (often purple or yellow). The starting 2,6-dimethylpiperidine can be visualized with potassium permanganate stain. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for monitoring the disappearance of starting materials and the appearance of the product, providing both retention time and mass data.

Q4: What are the main challenges in purifying the final product?

The primary challenges are:

  • Similar Boiling Points: The starting material, 2,6-dimethylpiperidine, and the product have relatively close boiling points, making simple distillation difficult.

  • Product Polarity: The presence of two amine groups makes the product highly polar and basic, leading to tailing and poor separation on standard silica gel chromatography.[6]

  • Salt Formation: The product can readily form salts (e.g., carbonates from atmospheric CO2), which are non-volatile and can complicate extraction and distillation.

Troubleshooting Guide 1: Reductive Amination Pathway

This route involves the reaction of 2,6-dimethylpiperidine with aminoacetaldehyde dimethyl acetal, followed by reduction. The steric hindrance of the 2,6-dimethylpiperidine is a critical factor to manage.[4]

Reaction Scheme: Reductive Amination

G cluster_main Main Reaction cluster_side Side Reaction A 2,6-Dimethylpiperidine C [Imine/Enamine Intermediate] A->C + B - H2O, - MeOH B Aminoacetaldehyde Dimethyl Acetal D This compound (Product) C->D + [H] (e.g., NaBH4) E Aminoacetaldehyde Dimethyl Acetal F Aldehyde E->F Hydrolysis (low pH) G Reduced Acetal (Side Product) F->G + [H] (e.g., NaBH4) caption Fig 1. Reductive Amination Pathway and a Key Side Reaction. G cluster_main Desired Mono-Alkylation cluster_side Over-alkylation Side Reaction A 2,6-Dimethylpiperidine C This compound (Product) A->C + B - HCl B 2-Chloroethylamine D Product (from above) F Quaternary Ammonium Salt (Side Product) D->F + E E 2-Chloroethylamine caption Fig 2. N-Alkylation vs. Over-alkylation.

Caption: Fig 2. N-Alkylation vs. Over-alkylation.

Q&A Troubleshooting

Problem 1: Low yield of the desired product, with a significant amount of a water-soluble, non-extractable substance formed.

  • Possible Cause: Over-alkylation/Quaternization. The primary amine of your product is nucleophilic and can react with another molecule of 2-chloroethylamine. Even more likely, the tertiary amine of the product can react to form a quaternary ammonium salt, which is highly water-soluble and will be lost to the aqueous phase during workup. [5][7] * Expert Insight & Solution: The key is to control the stoichiometry and concentration.

    • Use Excess Piperidine: Use a significant excess of 2,6-dimethylpiperidine (2-3 equivalents). This ensures the alkylating agent is more likely to encounter a starting material molecule than a product molecule. The unreacted piperidine can be removed later by distillation.
    • Slow Addition: Add the 2-chloroethylamine solution dropwise to a solution of the piperidine and base using a syringe pump over several hours. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation step. [5] 3. Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or a solid inorganic base like potassium carbonate (K₂CO₃). Stronger bases like NaH can also be effective but require strictly anhydrous conditions. [5] Problem 2: The reaction is very slow or does not proceed to completion.
  • Possible Cause (A): Steric Hindrance. The methyl groups on 2,6-dimethylpiperidine sterically shield the nitrogen, slowing down the Sₙ2 reaction rate. [8] * Expert Insight & Solution: More forcing conditions are required.

    • Increase Temperature: Heat the reaction mixture. A solvent like DMF or acetonitrile at 80 °C to reflux is often necessary.
    • Use a More Reactive Halide: If possible, use 2-bromoethylamine or 2-iodoethylamine (which can be generated in situ by adding a catalytic amount of NaI - the Finkelstein reaction). The I > Br > Cl order of leaving group ability will accelerate the reaction.
  • Possible Cause (B): Amine Protonation. The reaction generates HCl, which protonates the starting piperidine, rendering it non-nucleophilic and stopping the reaction. [5] * Expert Insight & Solution: An adequate amount of base is crucial.

    • Stoichiometric Base: Ensure at least one equivalent of base is used to neutralize the HCl produced. If starting with 2-chloroethylamine hydrochloride, two equivalents of base are required: one to free the amine and one to scavenge the HCl produced during the reaction.

Data Summary & Condition Comparison

ParameterReductive AminationDirect N-Alkylation
Key Reagents 2,6-Dimethylpiperidine, Aminoacetaldehyde Dimethyl Acetal, NaBH(OAc)₃ or NaBH₃CN2,6-Dimethylpiperidine, 2-Chloroethylamine HCl, K₂CO₃ or DIPEA
Typical Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), MethanolAcetonitrile (MeCN), Dimethylformamide (DMF)
Temperature Room Temperature to 60 °C60 °C to Reflux
Typical Yield 60-85%30-60%
Pros Higher yields, cleaner reaction profile, avoids over-alkylation. [9]Uses simpler, often cheaper starting materials.
Cons Requires a more specialized aldehyde equivalent (the acetal). [1]Prone to over-alkylation, requires careful control of stoichiometry and addition. [2]

Experimental Protocols

Protocol 1: Optimized Reductive Amination

This protocol is designed to maximize the formation of the imine intermediate before reduction.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dimethylpiperidine (1.1 eq, 1.13 g, 10 mmol) and dichloromethane (DCM, 40 mL).

  • Imine Formation: Add aminoacetaldehyde dimethyl acetal (1.0 eq, 1.05 g, 10 mmol) followed by glacial acetic acid (0.1 eq, 60 mg, 1 mmol).

  • Dehydration: Add activated 4Å molecular sieves (~5 g). Heat the mixture to reflux (approx. 40 °C) and stir for 4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Filter to remove the molecular sieves. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification is typically required (see Protocol 2).

Protocol 2: Purification via Salt Formation & Recrystallization

This method is effective for separating the basic product from less basic or neutral impurities.

  • Dissolution: Dissolve the crude product from Protocol 1 in diethyl ether or methyl tert-butyl ether (MTBE) (50 mL).

  • Salt Formation: Cool the solution to 0 °C. Slowly bubble dry HCl gas through the solution OR add a 2M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The product will precipitate as the dihydrochloride salt.

  • Isolation: Collect the white solid by vacuum filtration and wash it with cold diethyl ether (2 x 10 mL).

  • Recrystallization: Recrystallize the dihydrochloride salt from a suitable solvent system, such as ethanol/ether or isopropanol, to obtain the purified salt.

  • Free-Basing: To recover the free amine, dissolve the purified salt in water, cool to 0 °C, and add 50% aqueous NaOH until the pH is >12. Extract the free amine into a solvent like DCM or ether, dry the organic layer over MgSO₄, and concentrate to yield the purified product.

Troubleshooting Workflow

G Start Low Yield in Synthesis Route Which Synthetic Route? Start->Route RA Reductive Amination Route->RA Alk N-Alkylation Route->Alk CheckImine Check Imine Formation (TLC/GC-MS before [H]) RA->CheckImine ImineNo Imine formation is poor. CheckImine->ImineNo No ImineYes Imine formation is good. CheckImine->ImineYes Yes ActionImine Action: 1. Add acid catalyst (AcOH). 2. Add molecular sieves. 3. Increase pre-reduction reflux time/temp. ImineNo->ActionImine CheckReductant Check Reducing Agent ImineYes->CheckReductant ActionReductant Action: 1. Switch to NaBH(OAc)3. 2. Add NaBH4 after imine formation. CheckReductant->ActionReductant CheckOverAlk Evidence of Over-alkylation? (e.g., water-soluble byproducts) Alk->CheckOverAlk OverAlkYes Yes, likely quaternization. CheckOverAlk->OverAlkYes Yes OverAlkNo No, reaction is just slow. CheckOverAlk->OverAlkNo No ActionOverAlk Action: 1. Use 2-3 eq. of piperidine. 2. Slow addition of alkyl halide. 3. Use hindered base (DIPEA). OverAlkYes->ActionOverAlk ActionSlow Action: 1. Increase temperature (reflux). 2. Add catalytic NaI. 3. Ensure >=2 eq. base if using HCl salt. OverAlkNo->ActionSlow caption Fig 3. Troubleshooting Logic for Low Yield.

Caption: Fig 3. Troubleshooting Logic for Low Yield.

References

  • Gong, L., Ge, H. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(9), 15005-15014. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from: [Link]

  • Levison, B. et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Asymmetric Rascal. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from: [Link]

  • An, G., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 3(6), 466-470. Available from: [Link]

  • Kandri Rodi, Y., et al. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27. Available from: [Link]

  • Reddy, P. V., et al. (2010). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 8, 3037-3046. Available from: [Link]

  • Asymmetric Rascal. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Avoiding Over-alkylation. ACS. Available from: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from: [Link]

  • Various Authors. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available from: [Link]

  • Khusnutdinov, R. I., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 14, 293-301. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available from: [Link]

Sources

Technical Support Center: A Troubleshooting Guide to Piperidine Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the piperidine scaffold—a privileged core in medicinal chemistry.[1] Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into common challenges, their mechanistic origins, and robust solutions. Our approach is rooted in a deep understanding of reaction kinetics, catalyst behavior, and stereochemical control.

Frequently Asked Questions (FAQs)

Q1: My piperidine product is a persistent yellow oil, even after initial purification. What causes this, and how can I decolorize it?

This is a classic issue arising from the aerobic oxidation of piperidine to form colored impurities, often polymeric in nature. For high-purity applications, rigorous purification is essential. The most effective method is fractional distillation under reduced pressure. To prevent recurrence, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.

Q2: I'm observing over-alkylation in my N-alkylation reaction, leading to a quaternary ammonium salt byproduct. How can I favor mono-alkylation?

Over-alkylation is a common side reaction, especially with reactive alkylating agents. To mitigate this, precise control over stoichiometry is key. Use a slight excess (1.1–1.2 equivalents) of the piperidine starting material relative to the alkylating agent. Additionally, the slow, dropwise addition of the alkylating agent, ideally via a syringe pump, maintains a low concentration, kinetically favoring mono-alkylation. Running the reaction at a lower temperature can also help control the reaction rate and reduce the likelihood of the second alkylation event.

Q3: Why is my piperidine derivative showing significant peak tailing during silica gel column chromatography, and how can I improve the separation?

Peak tailing is a common problem when purifying basic compounds like piperidines on standard silica gel.[2] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To counteract this, add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to the eluent. This competitively binds to the active sites on the silica, preventing the product from adsorbing too strongly. Alternatively, using an amine-deactivated silica gel can also provide excellent results.

Troubleshooting Guide: Common Synthetic Protocols

Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a direct and atom-economical route to piperidines but is fraught with challenges related to the stability of the aromatic ring and catalyst inhibition.[3]

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Catalyst Poisoning The Lewis basic nitrogen of the pyridine starting material and piperidine product can strongly coordinate to the metal surface of the catalyst, blocking active sites and inhibiting turnover.[3]Use Acidic Additives: Additives like glacial acetic acid or HCl protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[4] Protocol: Use glacial acetic acid as the solvent or add 1-2 equivalents of HCl to the reaction mixture.
Insufficient Reaction Conditions The aromaticity of the pyridine ring presents a significant kinetic barrier to reduction, requiring sufficient energy input.Optimize Temperature and Pressure: Increase hydrogen pressure (e.g., 30-80 bar) and temperature (e.g., 60-80 °C) to overcome the activation energy barrier.[5]
Catalyst Deactivation Impurities from previous synthetic steps, such as sulfur-containing compounds, can irreversibly poison the catalyst.Purify the Pyridine Precursor: Ensure the starting material is free of catalyst poisons through distillation or recrystallization before hydrogenation.
Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Thermodynamic vs. Kinetic Control The ratio of cis to trans isomers can be influenced by the reaction conditions, which dictate whether the thermodynamic or kinetic product is favored.Increase Hydrogen Pressure: Higher pressures can favor the formation of the cis isomer. For example, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[5]
Catalyst Choice The nature of the catalyst surface can influence the stereochemical outcome of the hydrogenation.Catalyst Screening: Screen different catalysts (e.g., Pt/C, Rh/C, PtO₂) to identify the optimal one for the desired diastereomer.[5]

This protocol is a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[4]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[4]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.

Hydrogenation_Troubleshooting Start Low Conversion in Pyridine Hydrogenation Catalyst_Poisoning Catalyst Poisoning? Start->Catalyst_Poisoning Insufficient_Conditions Insufficient Conditions? Catalyst_Poisoning->Insufficient_Conditions No Add_Acid Use Acidic Additive (e.g., Acetic Acid) Catalyst_Poisoning->Add_Acid Yes Purify_Substrate Purify Pyridine Precursor Insufficient_Conditions->Purify_Substrate No/Still Fails Optimize_Conditions Increase H₂ Pressure and/or Temperature Insufficient_Conditions->Optimize_Conditions Yes Purify_Substrate->Start Success Reaction Complete Add_Acid->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low conversion in pyridine hydrogenation.

Reductive Amination of Dicarbonyls

This one-pot reaction is a versatile method for constructing the piperidine ring from a dicarbonyl compound and an amine.[6]

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Inefficient Imine/Iminium Formation The reaction proceeds via the formation of an imine or iminium intermediate, which is then reduced.[7] If this intermediate does not form efficiently, the overall yield will be low.Use Dehydrating Agents: Add dehydrating agents like Ti(iPrO)₄ or molecular sieves to drive the equilibrium towards imine formation.[7] pH Control: Maintain a slightly acidic pH (4-5) to facilitate imine formation.[8]
Premature Reduction of Carbonyl The reducing agent may reduce the starting dicarbonyl before it has a chance to react with the amine.Choice of Reducing Agent: Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the carbonyl.[3][9]
Side Reactions Aldol condensation or other side reactions of the dicarbonyl can compete with the desired reductive amination.Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction closely to minimize side product formation.
  • Initial Setup: In a round-bottom flask, dissolve the dicarbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a dehydrating agent at this stage can be beneficial.

  • Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Imine_Formation Inefficient Imine Formation? Start->Imine_Formation Premature_Reduction Premature Carbonyl Reduction? Imine_Formation->Premature_Reduction No Add_Dehydrating_Agent Add Dehydrating Agent (e.g., Ti(iPrO)₄) Imine_Formation->Add_Dehydrating_Agent Yes Change_Reducing_Agent Switch to Milder Reductant (e.g., NaBH₃CN) Premature_Reduction->Change_Reducing_Agent Yes Optimize_pH Adjust pH to 4-5 Add_Dehydrating_Agent->Optimize_pH Success High Yield Achieved Change_Reducing_Agent->Success Optimize_pH->Success

Caption: Troubleshooting workflow for low yield in reductive amination.

Aza-Diels-Alder Reaction

This cycloaddition reaction is a powerful tool for constructing the piperidine ring, but achieving high stereoselectivity can be challenging.

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Stepwise vs. Concerted Pathway The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The choice of catalyst can influence the dominant pathway and thus the stereochemical outcome.Catalyst Screening: Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids to find the optimal conditions for the desired stereoisomer.[10]
Substrate Geometry The geometry of the diene and dienophile can significantly impact the facial selectivity of the cycloaddition.Use Cyclic Dienes: Cyclic dienes often provide higher diastereoselectivities due to their conformationally restricted nature.
  • Parallel Setup: In a series of reaction vials, add the diene (1.2 eq) and the imine (1.0 eq) dissolved in an anhydrous solvent (e.g., dichloromethane, toluene).

  • Catalyst Addition: To each vial, add a different Lewis acid (e.g., 10 mol%).

  • Reaction: Stir the reactions at a controlled temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.

  • Analysis: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Optimization: Once a promising Lewis acid is identified, further optimize the reaction conditions (solvent, temperature, catalyst loading) to maximize stereoselectivity.

Hofmann-Löffler-Freytag Reaction

This radical-mediated cyclization is a classic method for forming pyrrolidines and piperidines, but can suffer from low yields and side reactions.[11]

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Inefficient Radical Generation The reaction is initiated by the homolytic cleavage of the N-halogen bond, which can be inefficient.[12]Initiation Method: Use UV irradiation or a radical initiator (e.g., AIBN) in addition to heat to promote efficient radical formation.[12]
Unfavorable Hydrogen Abstraction The regioselectivity of the reaction is determined by an intramolecular 1,5- or 1,6-hydrogen atom transfer.[12] If this step is not favorable, the reaction will not proceed efficiently.Substrate Design: Ensure the substrate has accessible δ or ε hydrogens. Secondary hydrogens are abstracted more readily than primary ones.[12]
Side Reactions Intermolecular reactions and other side reactions can compete with the desired intramolecular cyclization.High Dilution: Run the reaction under high dilution conditions to favor the intramolecular pathway.
Pictet-Spengler Reaction

This reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[13]

Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Poorly Nucleophilic Aromatic Ring The key cyclization step is an intramolecular electrophilic aromatic substitution. If the aromatic ring is deactivated by electron-withdrawing groups, this step will be slow or may not occur.Increase Reaction Temperature and Acidity: Use stronger acidic conditions (e.g., neat TFA) and higher temperatures to force the cyclization.[12]
Inefficient Iminium Ion Formation The reaction proceeds through an iminium ion intermediate.[9] If this intermediate is not formed efficiently, the reaction will not proceed.Optimize Aldehyde/Ketone and Acid Catalyst: Ensure the carbonyl compound is sufficiently reactive and screen different acid catalysts (e.g., TFA, HCl, Lewis acids) to find the optimal conditions for iminium ion formation.[10]
Potential Cause Underlying Mechanism & Rationale Recommended Solution & Protocol
Reversible Iminium Ion Formation and Cyclization The stereochemical outcome can be influenced by the reversibility of the reaction steps.Solvent Effects: The choice of solvent can influence the solubility of the diastereomeric products, potentially driving the equilibrium towards the less soluble, and often more crystalline, isomer. Acetonitrile and nitromethane have been shown to favor the formation of the cis product in some cases.[9]
Lack of Facial Selectivity The approach of the nucleophilic aromatic ring to the iminium ion may not be well-controlled.Use Chiral Auxiliaries or Catalysts: Employ a chiral auxiliary on the amine or aldehyde, or use a chiral Brønsted acid catalyst to induce facial selectivity.[13]

References

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • The Pictet-Spengler Reaction Upd
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters.
  • Hofmann-Löffler-Freytag Reaction. Alfa Chemistry.
  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Hydrogenation of pyridine and hydrogenolysis of piperidine over -Mo2N catalyst: a DFT study. University of Baghdad Digital Repository.
  • Hofmann–Löffler–Freytag reaction. Wikipedia.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Technical Support Center: Purification of Piperidine Deriv
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
  • Mechanistic Insights into Piperidine Interactions with Dinitropyridines: A Quantum Mechanical Study for SARS-CoV-2 Inhibitor Development.
  • Reductive Amin
  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine. Benchchem.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • HPLC Troubleshooting Guide. n/a.
  • Reductive Amin
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing).
  • Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?.
  • Application Note – Reductive Amin
  • The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews.
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases..
  • Amine synthesis by reductive amination (reductive alkyl
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Ti-modified Pt/Al2O3 catalyst for efficient continuous production of piperidine via selective pyridine hydrogenation.
  • MACHINE LEARNING-DRIVEN HIGH-THROUGHPUT SCREENING OF CATALYST CANDIDATES FOR CO2 HYDROGEN

Sources

Technical Support Center: Reaction Condition Optimization for N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds. Here, we will address common challenges and provide actionable solutions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to N-Alkylation

N-alkylation is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction, in its simplest form, involves the formation of a carbon-nitrogen bond by the reaction of an amine with an alkylating agent. While seemingly straightforward, the success of an N-alkylation reaction is highly dependent on a delicate interplay of factors including the nature of the amine, the reactivity of the alkylating agent, the choice of base and solvent, and the reaction temperature. This guide will serve as a comprehensive resource for troubleshooting and optimizing your N-alkylation reactions.

Section 1: Foundational Principles of N-Alkylation

A solid understanding of the fundamental parameters governing N-alkylation is the first step towards successful optimization.

Frequently Asked Questions: The Basics

Q1: What is the general mechanism of N-alkylation?

A1: The most common mechanism for N-alkylation is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (typically an alkyl halide or sulfonate). This forms a new C-N bond and expels a leaving group. A base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproduct formed during the reaction.

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base is critical and depends on the pKa of the amine substrate. The base should be strong enough to deprotonate the amine (or the resulting ammonium salt) but not so strong as to cause unwanted side reactions like elimination or deprotonation of other functional groups. Inorganic bases like potassium carbonate (K2CO3) are common for alkylating primary and secondary amines, while stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary for less nucleophilic amines such as amides or anilines.

Table 1: Common Bases for N-Alkylation

BasepKa of Conjugate AcidTypical ApplicationsNotes
Potassium Carbonate (K2CO3)10.3Alkylation of primary/secondary amines and anilines.Mild, inexpensive, and easy to handle.
Cesium Carbonate (Cs2CO3)10.3Often provides better results than K2CO3 due to increased solubility and the "cesium effect".More expensive than other alkali metal carbonates.
Triethylamine (Et3N)10.7Used as an acid scavenger.Organic base, soluble in most organic solvents.
Diisopropylethylamine (DIPEA)10.7A non-nucleophilic base, useful for preventing quaternization of the amine product.Sterically hindered, reducing its own likelihood of alkylation.
Sodium Hydride (NaH)~35Alkylation of amides, sulfonamides, and other weakly nucleophilic amines.Strong, non-nucleophilic base. Reacts with protic solvents.
Lithium Diisopropylamide (LDA)~36Used for substrates with very low acidity.Very strong, non-nucleophilic base. Typically prepared in situ.

Q3: What role does the solvent play in N-alkylation?

A3: The solvent not only dissolves the reactants but also influences the reaction rate and selectivity. For SN2 reactions, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base while leaving the anion (the active base) more reactive. The choice of solvent can also affect the solubility of the reactants and products, which can be a critical factor in achieving high yields.

Table 2: Common Solvents for N-Alkylation

SolventDielectric Constant (ε)Boiling Point (°C)Properties
Acetonitrile (MeCN)37.582Polar aprotic, good for many SN2 reactions.
Dimethylformamide (DMF)36.7153High-boiling polar aprotic solvent, excellent solvating power.
Dimethyl Sulfoxide (DMSO)46.7189Highly polar aprotic solvent, can significantly accelerate SN2 reactions.
Tetrahydrofuran (THF)7.666Less polar than the above, but a good choice for reactions with organometallic reagents.
Dichloromethane (DCM)9.140A common solvent for a wide range of organic reactions.

Section 2: Troubleshooting Guide: Low to No Conversion

Encountering low or no conversion of your starting material is a common hurdle. The following Q&A section will guide you through a systematic approach to diagnosing and resolving this issue.

Q4: My N-alkylation reaction is not working. Where do I start?

A4: When faced with a failed reaction, it's best to approach troubleshooting systematically. The diagram below outlines a decision-making workflow to help you identify the potential culprit.

G start Low/No Conversion check_sm Check Starting Materials (Purity, Activity) start->check_sm check_sm->start Impure/Inactive check_base Is the Base Appropriate? check_sm->check_base Materials OK check_base->start Incorrect Base check_solvent Is the Solvent Correct? check_base->check_solvent Base is Suitable check_solvent->start Wrong Solvent check_temp Is the Temperature Optimal? check_solvent->check_temp Solvent is Appropriate check_temp->start Suboptimal Temp check_alkylating_agent Is the Alkylating Agent Reactive Enough? check_temp->check_alkylating_agent Temperature is Correct check_alkylating_agent->start Unreactive Agent side_reactions Are there Side Reactions? check_alkylating_agent->side_reactions Agent is Reactive side_reactions->start Dominant Side Reactions success Reaction Optimized side_reactions->success Side Reactions Mitigated

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

Q5: I've confirmed my starting materials are pure. Could the base be the issue?

A5: Yes, an inappropriate base is a frequent cause of low conversion. Consider the following:

  • Base Strength: Is the base strong enough to deprotonate your amine? For example, K2CO3 may be insufficient for a weakly acidic N-H bond, and a stronger base like NaH may be required.

  • Solubility: Is the base soluble in your reaction solvent? An insoluble base will have limited effectiveness. Using a phase-transfer catalyst can sometimes help in biphasic systems.

  • Steric Hindrance: A bulky base like DIPEA is designed to be non-nucleophilic. While this is often an advantage, in some cases, a less hindered base may be more effective at deprotonation.

Q6: I'm using a strong base and a polar aprotic solvent, but the reaction is still sluggish. What should I do?

A6: If the core components of your reaction seem appropriate, consider the following adjustments:

  • Increase Temperature: The rate of SN2 reactions is temperature-dependent. Heating the reaction mixture can often drive a sluggish reaction to completion. However, be mindful that higher temperatures can also promote side reactions.

  • Change the Alkylating Agent: The reactivity of alkylating agents follows the trend I > Br > Cl > F for halides and triflates > tosylates > mesylates for sulfonates. If you are using an alkyl chloride, switching to the corresponding bromide or iodide could significantly increase the reaction rate.

  • Add an Additive: In cases involving alkyl chlorides or bromides, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.

Experimental Protocol: A General Procedure for N-Alkylation of a Primary Amine
  • To a stirred solution of the primary amine (1.0 equiv) in anhydrous DMF (0.5 M) is added K2CO3 (2.0 equiv).

  • The alkyl bromide (1.1 equiv) is then added, and the reaction mixture is heated to 60 °C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Section 3: Troubleshooting Guide: Side Reactions and Impurities

Even when the reaction proceeds, the formation of unwanted byproducts can complicate purification and reduce the yield of your desired product.

Q7: My primary amine is being over-alkylated to the tertiary amine. How can I favor mono-alkylation?

A7: Over-alkylation is a common problem because the mono-alkylated product is often more nucleophilic than the starting amine. To favor mono-alkylation, you can:

  • Use a Large Excess of the Amine: By using a large excess of the starting amine (e.g., 5-10 equivalents), you increase the probability that the alkylating agent will react with the starting material rather than the product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, which can favor mono-alkylation.

  • Use a Bulky Alkylating Agent or Amine: Steric hindrance can disfavor the second alkylation step.

  • Consider a Protecting Group Strategy: If the above methods are not effective, you may need to use a protecting group strategy. For example, you can first acylate the amine, then perform the alkylation, and finally remove the acyl group.

Q8: I'm observing an alkene as a major byproduct. What is causing this and how can I prevent it?

A8: The formation of an alkene suggests that an elimination reaction (E2) is competing with the desired substitution reaction (SN2). This is more likely to occur with secondary and tertiary alkyl halides, especially with a strong, sterically hindered base.

G Reactants Amine + Alkyl Halide + Base SN2_Product N-Alkylated Product Reactants->SN2_Product SN2 Pathway (Substitution) E2_Product Alkene Byproduct Reactants->E2_Product E2 Pathway (Elimination)

Caption: Competing SN2 and E2 pathways in N-alkylation reactions.

To minimize elimination:

  • Use a Less Hindered Base: A less sterically demanding base is less likely to act as a proton abstractor for elimination.

  • Use a More Nucleophilic, Less Basic Amine: If possible, modifying the amine to be more nucleophilic and less basic can favor substitution.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the SN2 pathway.

  • Choose a Better Leaving Group: A better leaving group (e.g., I- vs. Cl-) can increase the rate of the SN2 reaction relative to the E2 reaction.

Section 4: Advanced Topics & Special Cases

Q9: Can I N-alkylate amides or sulfonamides?

A9: Yes, but it is more challenging than alkylating amines because the nitrogen in amides and sulfonamides is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl or sulfonyl group. These reactions typically require a strong base (e.g., NaH, KHMDS) to deprotonate the N-H bond and a reactive alkylating agent. The Mitsunobu reaction is another powerful method for the N-alkylation of amides and other weakly nucleophilic nitrogen compounds.

Q10: Are there alternatives to using alkyl halides for N-alkylation?

A10: Absolutely. Reductive amination is a widely used alternative that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine (or enamine), which is then reduced in situ to the corresponding amine. This method is particularly useful for the synthesis of secondary and tertiary amines and avoids the use of often toxic and reactive alkyl halides. Common reducing agents for this transformation include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (STAB).

References

  • Title: Nucleophilic Substitution Source: LibreTexts Chemistry URL: [Link]

  • Title: The Cesium Effect: A Prominent Example of Cation-Assisted Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Solvents in Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Phase-Transfer Catalysis Source: Organic Chemistry Portal URL: [Link]

  • Title: Leaving Group Source: LibreTexts Chemistry URL: [Link]

  • Title: The Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound. As a substituted piperidine with both a sterically hindered tertiary amine and a primary alkylamine, its stability is influenced by a unique combination of factors. This guide explains the causality behind these issues and provides robust, self-validating protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A: The molecule possesses two key functional groups whose reactivity dictates its stability profile:

  • A Tertiary Amine: Located within the 2,6-dimethylpiperidine ring. While the adjacent methyl groups provide significant steric hindrance, this nitrogen is still susceptible to oxidation, forming an N-oxide. Its basicity also makes it prone to reaction with acids.

  • A Primary Amine: Located at the terminus of the ethyl chain. This group is highly nucleophilic and susceptible to reactions with carbonyl compounds (aldehydes, ketones), acids, and oxidizing agents. It can also react with atmospheric carbon dioxide to form carbamates.[1]

Q2: What are the ideal long-term storage conditions for this compound?

A: Proper storage is critical to prevent degradation. The stability of piperidine derivatives is known to be affected by temperature, moisture, light, and air.[2][3] Based on these principles, the following conditions are recommended.

ParameterRecommended ConditionRationale
Temperature 2–8°CReduces the rate of potential degradation reactions. While freezing is an option, ensure the compound is not sensitive to freeze-thaw cycles.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine to an N-oxide and minimizes reactions at the primary amine.
Container Amber Glass Vial with Tightly Sealed CapProtects the compound from light, which can catalyze degradation, and prevents moisture ingress.[3] Use of a PTFE-lined cap is advised.
Moisture Store in a desiccator or dry environmentAmines can be hygroscopic, and moisture can facilitate hydrolysis or other degradation pathways.[2][3]

Q3: Is this compound compatible with common laboratory solvents?

A: The compound is generally soluble in and compatible with common organic solvents like methanol, ethanol, DMSO, and DMF. However, caution is advised with:

  • Acidic Solvents or Buffers: Will form salts, altering the compound's properties.

  • Chlorinated Solvents (e.g., DCM, Chloroform): While often used, long-term storage in these solvents is not recommended as they can contain acidic impurities (HCl) that may cause salt formation or degradation.

  • Protic Solvents (especially water): Long-term storage in aqueous solutions is discouraged without stability testing, as water can facilitate hydrolytic degradation.[2]

Q4: What are the likely degradation products I should look for?

A: Degradation can occur through several pathways, primarily thermal and oxidative processes.[4] Potential degradation products include:

  • N-Oxide: From the oxidation of the tertiary piperidine nitrogen.

  • Carbamates/Ureas: From the reaction of the primary amine with CO2 or other amine molecules, a known pathway for diamines.[1]

  • Products of Ring Opening: Under harsh acidic or oxidative conditions, the piperidine ring itself may cleave.

  • Impurities from Reactions: If used in a reaction mixture, the primary amine can form imines with aldehydes or amides with carboxylic acids and their derivatives.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter, providing a logical workflow to diagnose and resolve them.

Issue 1: I am observing a loss of compound potency or inconsistent biological activity in my assays.

Q: My experiment is yielding lower-than-expected results. Could the compound have degraded?

A: Yes, a loss of potency is a primary indicator of degradation. The primary amine is often crucial for biological interactions, and its modification can lead to a significant loss of activity.

Troubleshooting Steps:

  • Verify Purity of Stock Solution: Immediately analyze your stock solution and the most recently prepared working solution by LC-MS or HPLC-UV. Compare the chromatogram to a freshly prepared standard or the supplier's Certificate of Analysis (CoA). Look for new impurity peaks and a decrease in the main peak's area.

  • Review Storage Conditions: Confirm that both solid material and solutions have been stored according to the recommendations in the table above (2-8°C, protected from light and air).[3]

  • Investigate Assay Buffer/Solvent Compatibility: The compound may be unstable in your specific assay buffer. Perform a short-term stability test: incubate the compound in the assay buffer for the duration of the experiment, then analyze by LC-MS to check for degradation.

  • Consider Adsorption: The compound, being basic, might adsorb to acidic surfaces of glass or plastic labware, especially at low concentrations. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this.

start Inconsistent Results/ Loss of Potency check_purity 1. Analyze Stock & Working Solutions via LC-MS start->check_purity compare New Peaks or Reduced Area? check_purity->compare degradation Degradation Confirmed compare->degradation Yes no_degradation Purity is OK compare->no_degradation No check_storage 2. Review Storage Conditions (Solid & Solution) degradation->check_storage check_buffer 3. Test Compound Stability in Assay Buffer no_degradation->check_buffer root_cause Identify Root Cause: Storage, Buffer, or Adsorption check_storage->root_cause check_adsorption 4. Investigate Adsorption to Labware check_buffer->check_adsorption check_buffer->root_cause check_adsorption->root_cause compound This compound Parent Compound oxidation N-Oxide Derivative M+16 Da Cause: O2, Peroxides compound->oxidation Oxidative Stress carbamate Carbamate Adduct M+44 Da Cause: CO2 (Air) compound->carbamate Atmospheric Exposure imine Imine/Schiff Base M+(R-CHO) - 18 Da Cause: Aldehyde/Ketone Impurities compound->imine Reagent Contamination thermal Ring Cleavage/Other Undetermined Mass Cause: High Heat compound->thermal Thermal Stress

Caption: Potential degradation pathways and their common causes.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic way to investigate the stability of this compound under various stress conditions. It is a crucial step in identifying potential degradation pathways and developing stable formulations.

Objective: To identify the degradation products and pathways by exposing the compound to hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Thermostatic oven

  • Photostability chamber (or light source with controlled output)

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol/water (50:50).

    • Acid Hydrolysis: Add 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Use the control sample solution. Keep at 80°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose the control sample solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples, including the time-zero control, by a stability-indicating LC-MS method. Analytical methods capable of characterizing a wide array of compounds are required to understand degradation. [5]Common methods include Gas Chromatography (GC) and Liquid Chromatography (LC) combined with Mass Spectrometry (MS). [6]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation.

    • Use the mass spectrometry data to propose structures for the major degradation products.

This systematic approach will reveal if the compound is labile to acid, base, oxidation, heat, or light, providing the necessary information to ensure its stability in your future experiments.

References

  • Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(10).
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Norwegian Research Information Repository - NTNU.
  • Tao, L., et al. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Biosynce. (2025). What is the stability of piperidine?. Blog.
  • Kharitonov, D. S., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Huntsman. Safety Data Sheet.
  • Ataman Kimya. 2-PIPERAZIN-1-YLETHYLAMINE.
  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Blog.
  • Fisher Scientific. Safety Data Sheet.
  • Vozniuc, C., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge.
  • García-Rodeja, Y., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications.
  • Charlier, B., et al. (2014). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. ResearchGate.
  • Enamine. Safety Data Sheet.
  • Scott, J. S., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central.
  • PubChem. N-(2-Aminoethyl)piperidine.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • US EPA. (2025). ESAM Collaborative Analytical Methods and Protocols for Chemistry.
  • Gassnova. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS.

Sources

Technical Support Center: Synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The synthesis of chemical compounds, particularly for research and development, should only be undertaken by qualified professionals in a controlled laboratory setting. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and presupposes a strong foundation in synthetic organic chemistry and laboratory safety.

Introduction

Welcome to the technical support center for the synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this compound. Our approach is grounded in established chemical principles to ensure robust and reproducible outcomes.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective synthetic strategy involves the reductive amination of 2,6-dimethylpiperidine with a suitable aminoacetaldehyde equivalent. This guide will focus on troubleshooting this particular synthetic route.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?

A1: Low conversion in a reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials. 2,6-dimethylpiperidine can be hygroscopic and absorb atmospheric CO2, which can interfere with the reaction. It is advisable to distill it before use. The reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, should be fresh and stored under anhydrous conditions.

  • Reaction Conditions:

    • pH: The pH of the reaction medium is critical for imine formation. For reductive aminations with STAB, the reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) with a stoichiometric amount of acetic acid to facilitate iminium ion formation.

    • Temperature: The reaction is usually carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) might be beneficial, but be cautious of potential side reactions.

    • Moisture: The presence of water can hydrolyze the imine intermediate and deactivate the reducing agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: A slight excess of the amine (2,6-dimethylpiperidine) or the aldehyde equivalent may be used to drive the reaction to completion. However, a large excess can complicate purification.

Q2: I am observing the formation of a significant amount of a side product with a mass corresponding to the di-alkylation of the starting amine. How can I minimize this?

A2: The formation of a di-alkylated product, where the product amine reacts with another molecule of the aldehyde equivalent, can be a common issue. To mitigate this:

  • Controlled Addition: Add the reducing agent portion-wise to the mixture of the amine and aldehyde. This keeps the concentration of the newly formed product low, reducing the likelihood of it competing with the starting amine for the aldehyde.

  • Equivalent Control: Use a slight excess of the starting amine (2,6-dimethylpiperidine) relative to the aldehyde. This will statistically favor the reaction of the more abundant starting amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over more reactive hydrides like sodium borohydride because it is more selective for the iminium ion over the aldehyde, reducing the chance of aldehyde reduction before imine formation.

Q3: The purification of the final product by column chromatography is proving difficult. Are there alternative purification strategies?

A3: The basic nature of this compound can cause it to streak on silica gel chromatography. Here are some tips and alternatives:

  • Column Chromatography Additives:

    • Base Treatment: Pre-treating the silica gel with a solution of triethylamine (e.g., 1-2% in the eluent) can help to neutralize the acidic silica surface and improve the chromatography.

    • Ammonia: Using an eluent system containing a small amount of ammonium hydroxide (e.g., in a DCM/Methanol/Ammonium Hydroxide system) can also be effective.

  • Acid-Base Extraction: As a basic compound, an acid-base extraction is a highly effective purification method.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The desired amine will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 10 M NaOH) until it is strongly basic (pH > 12).

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.

Troubleshooting Guide: Reductive Amination Scale-Up

Scaling up a reaction can introduce new challenges. The following table outlines potential issues and recommended solutions when scaling up the reductive amination for the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Exothermic Reaction / Poor Temperature Control Inefficient heat dissipation on a larger scale.Use a jacketed reactor with controlled cooling. Consider a slower, controlled addition of the reducing agent.
Incomplete Reaction Poor mixing leading to localized reagent concentrations.Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure efficient mixing.
Work-up Issues (e.g., Emulsions) Inefficient phase separation on a larger scale.Use a larger separation funnel with a wider bore stopcock. Consider adding brine to the aqueous layer to help break emulsions.
Product Isolation Difficulties Precipitation or crystallization issues on a larger scale.Perform a solubility study to determine the best solvent for crystallization. For hydrochloride salt formation, consider adding the HCl solution slowly to a cooled solution of the amine.

Experimental Workflow

General Procedure for Reductive Amination

The following is a generalized, step-by-step protocol. Exact quantities and conditions should be optimized at a small scale before scaling up.

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2,6-dimethylpiperidine and a suitable solvent (e.g., DCM).

  • Aldehyde Addition: Add the aminoacetaldehyde equivalent to the solution. If using a salt form, it may be necessary to neutralize it first.

  • Imine Formation: If required by the chosen reducing agent, add acetic acid and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., STAB) portion-wise, monitoring the internal temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography, acid-base extraction, or distillation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low reaction yields.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (pH, Temp, Moisture) start->check_conditions purification_issue Investigate Purification Step for Product Loss start->purification_issue side_reactions Identify Side Products (TLC, LC-MS, NMR) start->side_reactions re_optimize Re-optimize on Small Scale check_reagents->re_optimize check_conditions->re_optimize proceed Proceed with Optimized Protocol re_optimize->proceed adjust_purification Modify Purification Method (e.g., Acid-Base Extraction) purification_issue->adjust_purification adjust_conditions Adjust Reaction Conditions (e.g., Slow Addition) side_reactions->adjust_conditions adjust_purification->proceed adjust_conditions->proceed

Caption: Troubleshooting flowchart for low yield in reductive amination.

References

  • Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. This is a foundational text in synthetic organic chemistry and provides extensive background on reactions like reductive amination. A direct link to the full text is not available, but it can be found through university libraries or publishers.
  • Advanced Organic Chemistry: Part B: Reaction and Synthesis. Carey, F. A., & Sundberg, R. J. (2007). Springer. This textbook offers detailed mechanistic explanations of many organic reactions. It is widely available through academic and professional channels.

Technical Support Center: Synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine. This document is designed for researchers, chemists, and process development professionals who are actively working with this compound. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the identification, control, and remediation of process-related impurities. We will explore the "why" behind common issues, offering not just solutions but a deeper understanding of the reaction mechanisms at play.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction stalls, and I have a high percentage of unreacted 2,6-dimethylpiperidine. What is the likely cause?

Answer: This is a classic issue rooted in the steric hindrance of the starting material. The two methyl groups at the 2 and 6 positions of the piperidine ring create significant steric bulk around the nitrogen atom. This slows down the rate of nucleophilic attack on the electrophile (e.g., a 2-haloethylamine derivative).

Plausible Causes & Troubleshooting Steps:

  • Insufficient Reaction Time/Temperature: Due to steric hindrance, this reaction often requires more forcing conditions than a similar reaction with an unhindered amine.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. Extend the reaction time, potentially up to 24-48 hours. Be cautious of potential side reactions at higher temperatures.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the nucleophile and facilitating the reaction.

    • Solution: A strong, non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a robust inorganic base like potassium carbonate in a polar aprotic solvent (e.g., DMF, Acetonitrile) is often effective. The solvent must be able to dissolve the reagents and facilitate the desired SN2 reaction pathway.

  • Poor Quality of Alkylating Agent: The electrophile, such as 2-chloroethylamine HCl or 2-bromoethylamine HBr, may have degraded or contain inhibitors.

    • Solution: Ensure the alkylating agent is pure and dry. If using the hydrochloride salt, ensure the chosen base is strong enough to effectively deprotonate it in situ.

FAQ 2: I've observed a significant impurity with a mass corresponding to a di-alkylation product by LC-MS. How is this possible and how can I prevent it?

Answer: This impurity is likely N,N-bis(2-(2,6-dimethylpiperidin-1-yl)ethyl)amine. It forms when a second molecule of your starting material, 2,6-dimethylpiperidine, reacts with the primary amine of your desired product. While the primary amine of the product is less hindered than the piperidine nitrogen, it can still act as a nucleophile, especially under forcing conditions.

Mechanism of Di-alkylation Impurity Formation:

G cluster_0 Step 1: Desired Product Formation cluster_1 Step 2: Impurity Formation Start 2,6-Dimethylpiperidine + 2-Chloroethylamine Product Target Product: This compound Start->Product Product_Reactant Target Product (Acts as Nucleophile) Product->Product_Reactant Impurity Di-alkylation Impurity Product_Reactant->Impurity Reacts with 2-Chloroethylamine Start_Reactant 2,6-Dimethylpiperidine (Another Molecule) caption Figure 1. Competing reaction pathways leading to di-alkylation.

Prevention Strategies:

  • Control Stoichiometry: Use a molar excess of the 2-haloethylamine reagent (e.g., 1.5 to 2.0 equivalents). This increases the probability that the piperidine starting material will react with the fresh halo-reagent rather than the product.

  • Slow Addition: Add the 2,6-dimethylpiperidine slowly to the reaction mixture containing the alkylating agent and base. This maintains a low concentration of the piperidine, favoring the primary reaction pathway.

Troubleshooting Guide: Common Experimental Issues

Issue: My final, isolated product is a yellow to brown oil, but literature suggests it should be colorless. What causes the color?

Answer: Color formation is typically indicative of degradation or side-reaction impurities. High temperatures or exposure to air can cause oxidation of amine-containing compounds.

Troubleshooting Workflow:

G A Problem: Product is Discolored (Yellow/Brown) B Check Reaction Temperature: Was it >100°C for extended periods? A->B C Check Workup Conditions: Was the product exposed to air/light while hot? B->C No D Root Cause: Thermal Degradation or Oxidation B->D Yes C->D Yes E Solution 1: Run reaction at the lowest effective temperature. D->E F Solution 2: Purge reaction vessel and workup apparatus with N2 or Argon. D->F G Solution 3: Use an activated carbon (charcoal) treatment during workup. D->G caption Figure 2. Troubleshooting workflow for product discoloration.

Remediation Protocol: Activated Carbon Treatment

  • Dissolution: Dissolve the impure, colored oil in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Treatment: Add 1-5% w/w of activated carbon to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: Filter the mixture through a pad of Celite® to remove the carbon.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the decolorized product. Note: This may result in some loss of product yield.

Impurity Profile & Analytical Protocols

A summary of common impurities is presented below. The exact profile will depend on the synthetic route chosen.

Impurity Name Common Source Typical m/z ([M+H]⁺) Recommended Analytical Method
2,6-DimethylpiperidineUnreacted starting material114.1GC-MS, LC-MS
N,N'-diethylpiperazineDimerization of halo-reagent115.1LC-MS
Di-alkylation ProductReaction of product with starting materials282.3LC-MS
Oxidized ByproductsAir exposure at high temp.VariableLC-MS
Protocol: LC-MS Method for In-Process Control

This protocol is designed to monitor the consumption of starting material and the formation of the product and key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and MS (ESI+).

  • Sample Prep: Dilute 1 µL of the reaction mixture in 1 mL of 50:50 Acetonitrile/Water.

References

  • General Principles of Nucleophilic Substitution: "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure", 8th Edition. Wiley. [Link]

  • Steric Hindrance Effects in Amines: "Steric Effects in Organic Chemistry". Journal of Chemical Education. [Link]

  • Use of Activated Carbon in Decolorization: "Purification of Laboratory Chemicals", 8th Edition. Elsevier. [Link]

Validation & Comparative

A Comparative Analysis of Piperidine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence underscores the critical need for efficient, scalable, and stereoselective synthetic methods. This guide provides a comparative analysis of the most common and impactful strategies for constructing the piperidine ring, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific synthetic challenges.

Reduction of Pyridine Derivatives: The Classic Approach

The hydrogenation of pyridines is a direct and atom-economical route to piperidines.[2] This method involves the saturation of the aromatic pyridine ring with hydrogen, typically facilitated by a metal catalyst.

Catalytic Hydrogenation

Mechanism: This process involves the addition of hydrogen across the double bonds of the pyridine ring, mediated by a heterogeneous or homogeneous catalyst. The pyridine nitrogen can sometimes poison the catalyst, making acidic additives or more robust catalysts necessary.[2]

Catalytic Systems:

  • Heterogeneous Catalysts: Platinum group metals, such as platinum oxide (PtO2) and rhodium on carbon, are highly effective.[4] Palladium on carbon (Pd/C) is also widely used, often in the presence of an acid to protonate the pyridine and facilitate reduction.[2] These catalysts are favored in industrial settings for their ease of separation and recyclability.[2]

  • Homogeneous Catalysts: While less common, certain rhodium and ruthenium complexes can catalyze pyridine hydrogenation under milder conditions.

Advantages:

  • Atom Economy: High atom economy as it only involves the addition of hydrogen.

  • Scalability: Well-suited for large-scale synthesis.[2]

  • Directness: Provides a straightforward route from readily available pyridines.

Disadvantages:

  • Harsh Conditions: Often requires high pressures and temperatures, which can limit functional group tolerance.[1][5]

  • Stereocontrol: Achieving high stereoselectivity with substituted pyridines can be challenging, often resulting in mixtures of cis and trans isomers.[1]

  • Catalyst Poisoning: The nitrogen atom in pyridine and piperidine can inhibit catalyst activity.[2][6]

Cyclization Strategies: Building the Ring from Acyclic Precursors

Cyclization reactions offer a versatile approach to constructing the piperidine skeleton from acyclic starting materials, often allowing for greater control over substitution patterns and stereochemistry.

Reductive Amination of Dicarbonyl Compounds

Mechanism: This method involves the reaction of a 1,5-dicarbonyl compound with an amine, followed by a double intramolecular reductive amination to form the piperidine ring. The use of chiral starting materials, often derived from sugars, allows for the synthesis of enantiomerically pure polyhydroxylated piperidines (iminosugars).

Advantages:

  • Stereochemical Control: The stereochemistry of the final product is dictated by the stereocenters present in the starting dicarbonyl compound.

  • Versatility: A wide variety of amines can be used, allowing for diverse N-substitution.

  • Convergent Synthesis: A straightforward approach to complex piperidine structures.

Disadvantages:

  • Substrate Availability: The synthesis of the required 1,5-dicarbonyl precursors can be multi-stepped.

  • Reductant Sensitivity: The choice of reducing agent is crucial to avoid side reactions.

Cyclization of Amino Alcohols

Mechanism: Intramolecular cyclization of 5-aminoalkanols can lead to the formation of piperidines.[7] This transformation typically requires activation of the hydroxyl group (e.g., as a tosylate or halide) followed by nucleophilic attack by the amine.

Advantages:

  • Good Substrate Availability: Amino alcohols can be readily prepared from amino acids or other chiral pool starting materials.[8]

  • Predictable Cyclization: The intramolecular nature of the reaction often leads to high yields.

Disadvantages:

  • Multi-step Process: Requires a pre-functionalized substrate.

  • Potential for Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization.

Cycloaddition Reactions: The Power of Concerted Processes

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a powerful and convergent route to highly functionalized piperidine derivatives.

Aza-Diels-Alder Reaction

Mechanism: This reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or, more commonly, the dienophile (in the form of an imine).[9] It is a [4+2] cycloaddition that forms a six-membered ring in a single step.[10] The reaction can proceed through a concerted or stepwise mechanism, with the latter being favored when the imine is activated by a Lewis acid.[9][11]

Advantages:

  • Stereospecificity: The concerted nature of the reaction often leads to a high degree of stereocontrol.

  • Complexity Generation: Rapidly builds molecular complexity from simple starting materials.

  • Versatility: A wide range of dienes and imines can be employed, allowing for diverse substitution patterns.[11]

Disadvantages:

  • Regioselectivity: The reaction of unsymmetrical dienes and dienophiles can lead to mixtures of regioisomers.

  • Lewis Acid Sensitivity: The use of Lewis acids to promote the reaction can limit the tolerance of certain functional groups.

Transition-Metal-Catalyzed Cyclizations: Modern and Efficient Methods

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic rings, offering high efficiency and selectivity.

Mechanism: These reactions involve a variety of mechanisms depending on the metal and the substrates. Common strategies include intramolecular hydroamination, where an amine adds across a carbon-carbon multiple bond, and cycloisomerization reactions of enynes or dienes.[1][12] Palladium, rhodium, nickel, and gold are commonly used catalysts.[1][13][14]

Advantages:

  • High Efficiency: Often proceed with high yields and turnover numbers.

  • Mild Reaction Conditions: Many of these reactions can be carried out under mild conditions, improving functional group tolerance.

  • Enantioselective Variants: The use of chiral ligands can enable highly enantioselective syntheses.[1]

Disadvantages:

  • Catalyst Cost and Sensitivity: Transition metal catalysts can be expensive and sensitive to air and moisture.

  • Ligand Optimization: Finding the optimal ligand for a specific transformation can require significant screening.

Comparative Summary

Synthesis MethodKey AdvantagesKey DisadvantagesTypical YieldsStereoselectivity
Catalytic Hydrogenation Atom economical, scalable, directHarsh conditions, challenging stereocontrolGood to ExcellentVariable, often moderate
Reductive Amination Excellent stereocontrol, versatileMulti-step precursor synthesisGood to ExcellentHigh to Excellent
Aza-Diels-Alder Reaction High stereospecificity, rapid complexityPotential regioselectivity issuesGood to ExcellentHigh to Excellent
Transition-Metal Catalysis High efficiency, mild conditions, enantioselectiveCatalyst cost, ligand optimizationGood to ExcellentHigh to Excellent

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine

This protocol describes the hydrogenation of pyridine to piperidine using a platinum oxide catalyst.[4]

Materials:

  • Pyridine

  • Glacial Acetic Acid

  • Platinum (IV) oxide (PtO2, Adams' catalyst)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve pyridine (1 equivalent) in glacial acetic acid.

  • Add PtO2 catalyst (typically 1-5 mol%).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the reactor and filter the reaction mixture to remove the catalyst.

  • The resulting solution of piperidine acetate can be used as is or the free piperidine can be isolated by basification and extraction.

Protocol 2: Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed aza-Diels-Alder reaction between an imine and a diene.

Materials:

  • Aldehyde

  • Amine (e.g., aniline)

  • Diene (e.g., Danishefsky's diene)

  • Lewis Acid (e.g., Zinc Chloride, ZnCl2)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • To a solution of the aldehyde (1 equivalent) and amine (1 equivalent) in anhydrous THF, add the Lewis acid (e.g., 10 mol% ZnCl2).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0°C and add the diene (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

Catalytic Hydrogenation of Pyridine

G Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine + 3H₂ Catalyst (e.g., PtO₂, Pd/C) High Pressure

Caption: Catalytic hydrogenation of pyridine to piperidine.

Aza-Diels-Alder Reaction Workflow

G cluster_reactants Reactants cluster_reaction Reaction Steps Aldehyde Aldehyde Imine_Formation In situ Imine Formation (Lewis Acid Catalysis) Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Diene Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Imine_Formation->Cycloaddition Product Substituted Piperidine Derivative Cycloaddition->Product

Caption: General workflow for the aza-Diels-Alder reaction.

Conclusion

The synthesis of piperidines is a rich and diverse field, with a multitude of methods available to the modern chemist. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, available starting materials, and scalability requirements. While classic methods like pyridine hydrogenation remain valuable for their simplicity and scalability, modern approaches such as asymmetric cyclizations and transition-metal catalysis offer unparalleled control over stereochemistry and functional group tolerance. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, is paramount for the successful and efficient synthesis of piperidine-containing compounds in a research and drug development setting.

References

  • O'Brien, P., & Vitulli, G. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1585. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 24-43. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • ResearchGate. (2005). A Convenient Synthesis of Piperidine-Based β-Amino Alcohols from L-Phe and Highly Enantioselective Addition of Diethyl Zinc to Aldehydes. Tetrahedron: Asymmetry, 16(15), 2575-2579. [Link]

  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3503-3512. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]

  • MDPI. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(2), 123. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • American Chemical Society. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(4), 1862-1869. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]

  • Wiley Online Library. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(19), e202200731. [Link]

  • The University of Liverpool Repository. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1409-1416. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1805-1810. [Link]

  • ResearchGate. (2018). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

  • ResearchGate. (2023). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]

  • Google Patents. (2010).

Sources

A Comparative Analysis of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine and its Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and the Promise of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1] Its conformational flexibility and ability to be readily functionalized allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into a comparative analysis of this compound and its structural analogs, exploring how subtle modifications to the piperidine core can significantly impact biological activity. While comprehensive public data on this compound itself is limited, by examining its close analogs, we can infer its potential therapeutic applications and guide future research. This molecule is of particular interest due to the presence of dimethyl substitution on the piperidine ring, which can influence its metabolic stability and receptor interaction.[2]

Comparative Analysis of Biological Activities

Research into derivatives of 2-(piperidin-1-yl)ethylamine suggests a range of potential biological activities, including acetylcholinesterase (AChE) inhibition, antimicrobial effects, and receptor binding, particularly at sigma receptors.

Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Neurodegenerative Disease

For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated as AChE inhibitors.[4] Within this series, compounds with electron-withdrawing groups on the benzyl ring, such as chlorine, exhibited potent inhibitory activity. Notably, compound 4a (ortho-chloro derivative) displayed an IC50 value of 0.91 ± 0.045 μM.[4] Another study on phthalimide-based piperazine derivatives identified a compound with a 4-fluorophenyl moiety as the most potent in its series, with an IC50 of 16.42 ± 1.07 µM.[1]

These findings suggest that the electronic properties of substituents on the aromatic ring play a crucial role in the AChE inhibitory activity of these scaffolds. It is plausible that this compound could serve as a foundational structure for the development of novel AChE inhibitors. The dimethyl substitution may offer advantages in terms of metabolic stability, a critical factor in drug design.

Sigma Receptor Binding: Targeting Neurological and Psychiatric Disorders

Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a variety of neurological and psychiatric conditions.[5] Several piperidine and piperazine derivatives have been shown to bind to these receptors with high affinity. A study on N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (4-[125I]PEMP), a close analog of our target molecule, demonstrated high affinity for both σ1 and σ2 receptors.[6] In competitive binding studies using guinea pig brain membranes, 4-[125I]PEMP binding was displaced by known sigma ligands with the following Ki values:

CompoundKi (nM)
BD10085.06 ± 0.40
Haloperidol32.6 ± 2.75
(+)-Pentazocine48.1 ± 8.60

Table 1: Competitive binding affinities of known sigma receptor ligands against 4-[125I]PEMP in guinea pig brain membranes.[6]

These results strongly suggest that the 2-(piperidin-1-yl)ethylamine scaffold is a viable pharmacophore for targeting sigma receptors. The dimethyl substitution in this compound could potentially modulate selectivity between the σ1 and σ2 subtypes, a desirable feature for therapeutic targeting.

Antimicrobial and Cytotoxic Potential

The piperidine scaffold is also a feature in many compounds with antimicrobial and anticancer properties. While specific minimum inhibitory concentration (MIC) or cytotoxicity IC50 values for this compound are not available, related structures have shown promise. For example, certain piperidin-4-one derivatives have demonstrated good antibacterial activity compared to ampicillin.[3] Furthermore, some bispidine derivatives containing a piperazine moiety have exhibited strong cytotoxic activity and the ability to induce apoptosis in cancer cells.[7]

The lipophilicity conferred by the piperidine ring and its substituents is a critical factor in antimicrobial and cytotoxic activity, as it influences the ability of the compound to cross cell membranes.[8] The dimethyl groups on this compound would increase its lipophilicity compared to the unsubstituted analog, which may enhance these activities.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related analogs, we can infer key SAR trends:

Caption: Key structural features influencing the biological activity of piperidine ethylamine analogs.

  • Piperidine Ring: Serves as the fundamental scaffold, providing a basic nitrogen atom crucial for many receptor interactions.

  • Ring Substituents: The presence, position, and nature of substituents on the piperidine ring, such as the two methyl groups in the target molecule, can significantly impact lipophilicity, metabolic stability, and the steric fit into a binding pocket.

  • Ethylamine Linker: The length and flexibility of the linker connecting the piperidine ring to the terminal functional group are critical for optimal positioning within the target binding site.

  • Terminal Functional Group: The primary amine in the case of this compound is a key hydrogen bond donor and can be crucial for anchoring the molecule to its biological target.

Experimental Protocols

For researchers interested in exploring this class of compounds, the following are generalized protocols for synthesis and biological evaluation, based on methods reported for similar structures.

General Synthesis of 2-(Piperidin-1-yl)ethylamine Analogs

A common method for the synthesis of 2-(piperidin-1-yl)ethylamine and its derivatives is through nucleophilic substitution.

Synthesis_Workflow Start Piperidine Derivative (e.g., 2,6-dimethylpiperidine) Reaction Nucleophilic Substitution (Base, Solvent) Start->Reaction Reagent 2-Chloroethylamine or equivalent Reagent->Reaction Product 2-(Piperidin-1-yl)ethylamine Analog Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of 2-(piperidin-1-yl)ethylamine analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired piperidine derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, triethylamine, 1.5-2.0 equivalents).

  • Addition of Electrophile: 2-Chloroethylamine hydrochloride (or a similar 2-haloethylamine) (1.2 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)ethylamine analog.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.[1]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[9]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the test compound in the broth.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for yeast) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for this compound is sparse, a comparative analysis of its close structural analogs reveals a promising pharmacological profile. The 2-(piperidin-1-yl)ethylamine scaffold demonstrates significant potential for the development of novel therapeutics targeting acetylcholinesterase and sigma receptors, as well as potential antimicrobial and cytotoxic agents. The dimethyl substitution on the piperidine ring is an intriguing modification that warrants further investigation for its impact on potency, selectivity, and metabolic stability.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a systematic library of its analogs. This will enable the elucidation of a more precise structure-activity relationship and the identification of lead compounds for further development. The experimental protocols provided in this guide offer a solid foundation for such investigations.

References

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PubMed Central. [Link]

  • Assessment of 2,2,6,6-tetramethyl-4-piperidinol-based amine N-halamine-labeled silica nanoparticles as potent antibiotics for deactivating bacteria. (2015). PubMed. [Link]

  • Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. (1996). PubMed. [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). MDPI. [Link]

  • IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchGate. (n.d.). ResearchGate. [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (2020). MDPI. [Link]

  • Surface antimicrobial activity and biocompatibility of incorporated polyethylenimine nanoparticles. (2013). PubMed. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). MDPI. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2023). MDPI. [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2018). PubMed. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris Publisher. [Link]

  • NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. (2009). Semantic Scholar. [Link]

  • [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II). (2008). National Institutes of Health. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. [Link]

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. (2022). European Review for Medical and Pharmacological Sciences. [Link]

  • IC50 plots of AChE inhibition: concentration against percentage... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). National Institutes of Health. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity. (2018). PubMed. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2020). MDPI. [Link]

  • Method for synthesizing 2-thiophene ethylamine. (2010).
  • A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (2012). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the piperidine moiety stands as a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold. This guide provides an in-depth validation and comparative analysis of the biological activity of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine , a substituted piperidine derivative with potential applications in several therapeutic areas. By examining its performance against relevant alternatives and providing a foundation of experimental data, this document aims to equip researchers with the critical insights needed for informed decision-making in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast array of biologically active compounds, including many pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions make it an attractive structural component for modulating the activity of diverse biological targets. The strategic placement of substituents on the piperidine ring can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on this compound, exploring how the addition of two methyl groups at the 2 and 6 positions of the piperidine ring, coupled with an ethylamine side chain, shapes its biological profile.

Comparative Analysis of Biological Activities

Research suggests that this compound may exhibit a range of biological activities, including sigma receptor modulation, acetylcholinesterase inhibition, and antimicrobial and anticancer effects.[2] To provide a comprehensive validation, we will compare its anticipated activities with those of its unsubstituted parent compound, 2-(Piperidin-1-yl)ethylamine , and other relevant piperidine-based compounds.

Sigma Receptor Affinity: A Key to Neurological and Psychiatric Therapeutics

Sigma receptors, particularly the σ1 and σ2 subtypes, are intriguing molecular targets implicated in a variety of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1] The piperidine scaffold is a well-established pharmacophore for high-affinity sigma receptor ligands.[3]

Expected Activity Profile of this compound:

Based on structure-activity relationship (SAR) studies of piperidine derivatives, the introduction of methyl groups at the 2 and 6 positions is likely to influence both the affinity and selectivity for sigma receptor subtypes. These substitutions can alter the compound's conformation and steric profile, potentially enhancing its interaction with the receptor's binding pocket. The protonated piperidine nitrogen is crucial for a salt bridge interaction with key acidic residues, such as Glu172 in the σ1 receptor binding site, which is a primary determinant of high affinity.[4]

Comparative Compounds:

  • 2-(Piperidin-1-yl)ethylamine (Parent Compound): This compound provides a baseline for understanding the impact of the 2,6-dimethyl substitution.

  • Haloperidol: A well-characterized antipsychotic drug that exhibits high affinity for both σ1 and σ2 receptors, serving as a reference ligand in many binding assays.

  • 1-Benzyl-4-(2-phthalimidoethyl)piperidine: A potent and selective σ1 receptor ligand, demonstrating the impact of different N-substituents on the piperidine ring.

Data Summary (Hypothetical):

Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity (σ2/σ1)
This compound Data Not AvailableData Not AvailableData Not Available
2-(Piperidin-1-yl)ethylamine Data Not AvailableData Not AvailableData Not Available
Haloperidol~2-5~20-50~10
1-Benzyl-4-(2-phthalimidoethyl)piperidine~1-10>1000>100

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound for σ1 and σ2 receptors.

Workflow Diagram:

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target sigma receptor subtype in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., -pentazocine for σ1 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from competition binding curves. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition: A Target for Alzheimer's Disease

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibitors of AChE are a mainstay in the symptomatic treatment of Alzheimer's disease. The piperidine ring is a common feature in many potent AChE inhibitors.

Expected Activity Profile of this compound:

SAR studies on piperidine-based AChE inhibitors suggest that the nitrogen atom within the piperidine ring is crucial for interacting with the active site of the enzyme.[6] The 2,6-dimethyl substitution could potentially enhance hydrophobic interactions within the enzyme's active site gorge or, conversely, introduce steric hindrance that may reduce inhibitory activity.

Comparative Compounds:

  • 2-(Piperidin-1-yl)ethylamine (Parent Compound): Provides a baseline for assessing the effect of the dimethyl groups.

  • Donepezil: A potent and selective AChE inhibitor widely used in the treatment of Alzheimer's disease, serving as a positive control.

  • 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020): A highly potent AChE inhibitor with an IC50 value in the nanomolar range.[7]

Data Summary (Hypothetical):

CompoundAChE Inhibition (IC50, µM)
This compound Data Not Available
2-(Piperidin-1-yl)ethylamine Data Not Available
Donepezil~0.01 - 0.1
E2020~0.0057

Note: IC50 values for this compound and its parent compound require experimental determination.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.

Signaling Pathway Diagram:

AChE_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate Acetylthiocholine Acetylthiocholine (Substrate) Acetylthiocholine->AChE Hydrolysis DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reaction TNB TNB (Yellow Product) Abs @ 412 nm DTNB->TNB Inhibitor AChE Inhibitor (e.g., 2-(2,6-Dimethyl- piperidin-1-yl)-ethylamine) Inhibitor->AChE

Caption: Principle of the Ellman's Assay for AChE Inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the ATCh and DTNB solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperidine derivatives have been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[8]

Expected Activity Profile of this compound:

The antimicrobial activity of piperidine-containing compounds is often attributed to their ability to disrupt cell membrane integrity or interfere with essential cellular processes. The lipophilicity of the molecule, influenced by substitutions on the piperidine ring, can play a significant role in its ability to penetrate microbial cell walls. The 2,6-dimethyl groups may enhance lipophilicity, potentially leading to increased antimicrobial potency.

Comparative Compounds:

  • 2-(Piperidin-1-yl)ethylamine (Parent Compound): To establish the baseline antimicrobial activity.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a positive control for antibacterial assays.

  • Fluconazole: A common azole antifungal agent used as a positive control for antifungal assays.

Data Summary (Hypothetical):

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound Data Not AvailableData Not AvailableData Not Available
2-(Piperidin-1-yl)ethylamine Data Not AvailableData Not AvailableData Not Available
Ciprofloxacin0.25 - 10.015 - 0.125N/A
FluconazoleN/AN/A0.25 - 4

Note: Minimum Inhibitory Concentration (MIC) values require experimental determination.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Targeting Proliferative Diseases

The piperidine scaffold is present in several anticancer drugs, and numerous piperidine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[9]

Expected Activity Profile of this compound:

The potential anticancer activity of piperidine derivatives can arise from various mechanisms, including the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation. The structural features of this compound may allow it to interact with specific molecular targets within cancer cells.

Comparative Compounds:

  • 2-(Piperidin-1-yl)ethylamine (Parent Compound): To evaluate the influence of the dimethyl substitution on cytotoxicity.

  • Doxorubicin: A widely used chemotherapeutic agent with broad-spectrum anticancer activity, serving as a positive control.

Data Summary (Hypothetical):

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)
This compound Data Not AvailableData Not Available
2-(Piperidin-1-yl)ethylamine Data Not AvailableData Not Available
Doxorubicin~0.1 - 1~0.1 - 1

Note: IC50 values for cytotoxicity require experimental determination.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its biological validation. Based on established structure-activity relationships for piperidine derivatives, it is plausible that this compound possesses activity as a sigma receptor ligand, an acetylcholinesterase inhibitor, and may exhibit antimicrobial and anticancer properties. The 2,6-dimethyl substitution is a key structural feature that warrants investigation to understand its impact on potency and selectivity across these biological targets.

The detailed experimental protocols and comparative frameworks presented herein offer a clear roadmap for researchers to systematically evaluate the biological profile of this compound. Such studies are essential to unlock its therapeutic potential and to guide the rational design of next-generation piperidine-based therapeutics.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(24), 4645–4661. [Link]

  • Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. (2021). ChemistrySelect, 6(32), 8235-8243. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry, 66(14), 9549–9572. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(6), 2627-2633. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2021). Molecules, 26(11), 3169. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2020). Molecules, 25(11), 2686. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). International Journal of Molecular Sciences, 25(6), 3243. [Link]

  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2020). Research Journal of Pharmacy and Technology, 13(1), 141-145. [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 243, 116035. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). Iranian Journal of Basic Medical Sciences, 16(6), 749–756. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2021). Molecules, 26(11), 3169. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem, 17(8), e202100735. [Link]

  • Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(6), 2627-2633. [Link]

  • 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. (2016). Avicenna Journal of Medical Biotechnology, 8(3), 118-125. [Link]

  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (2020). Molecules, 25(12), 2816. [Link]

  • Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. (2001). Journal of Medicinal Chemistry, 44(24), 4165-4174. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). Scientific Reports, 14(1), 1-15. [Link]

  • N-(2-Aminoethyl)piperidine. PubChem. [Link]

  • 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. (2016). Avicenna Journal of Medical Biotechnology, 8(3), 118–125. [Link]

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 221–231. [Link]

Sources

A Comparative Efficacy Analysis of 2,6-Dimethylpiperidine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and favorable physicochemical properties have led to its incorporation into a wide array of clinically approved drugs.[1] Among the various substituted piperidines, the 2,6-dimethylpiperidine motif presents a unique structural feature that can significantly influence biological activity. This guide provides a comparative analysis of the efficacy of several classes of 2,6-dimethylpiperidine derivatives, drawing upon preclinical data from studies in antifungal, analgesic, and neuro-pharmacological research. By examining the structure-activity relationships (SAR) and experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this versatile chemical class.

The 2,6-Dimethylpiperidine Scaffold: A Privileged Structure

The 2,6-dimethylpiperidine moiety is a derivative of piperidine where two methyl groups are attached to the 2 and 6 positions of the ring. This substitution pattern has several implications for the molecule's properties. The methyl groups can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. Furthermore, the stereochemistry of the 2,6-dimethyl groups—existing as cis (achiral) and trans (chiral) isomers—can lead to significant differences in pharmacological activity. The synthesis of these compounds is often achieved through the reduction of 2,6-dimethylpyridine (2,6-lutidine).[2]

Comparative Efficacy in Antifungal Applications

Recent research has highlighted the potential of 2,6-disubstituted piperidine derivatives as antifungal agents. A study focused on piperidinothiosemicarbazones demonstrated the importance of the piperidine ring in conjunction with a thiosemicarbazone moiety for antimycobacterial activity. While a direct comparison with 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine derivatives is not available, the study provides valuable insights into the SAR of related compounds.

One key finding was that the substitution at the C-6 position of a pyridine ring, which was then linked to the piperidine-thiosemicarbazone scaffold, was crucial for potency. Specifically, a piperidine ring at this position resulted in the highest potency within its group.[3] This suggests that the presence of a piperidine moiety is a key determinant of activity.

In another study, a series of 2,6-diaryl-3-methyl-4-piperidone oxime derivatives were evaluated for their antifungal properties. Notably, 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime and 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime exhibited potent activity against Aspergillus niger. Interestingly, the parent 2,6-diaryl-3-methyl-4-piperidones did not show any antifungal activity, indicating that the oxime functional group is essential for the observed efficacy.[4]

Table 1: Antifungal Activity of Selected 2,6-Disubstituted Piperidine Derivatives

Compound IDStructureTarget OrganismActivity (MIC/Zone of Inhibition)Reference
Piperidinothiosemicarbazone DerivativePyridine-piperidine-thiosemicarbazoneMycobacterium tuberculosisHigh Potency (Specific MIC values not provided in abstract)[3]
2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime2,6-diaryl-3-methyl-4-piperidone oximeAspergillus nigerPotent activity (Specific data not provided in abstract)[4]
2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime2,6-diaryl-3-methyl-4-piperidone oximeAspergillus nigerPotent activity (Specific data not provided in abstract)[4]
2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime2,6-diaryl-3-methyl-4-piperidone oximeCandida albicansActive (Specific data not provided in abstract)[4]
Experimental Protocol: Antifungal Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used qualitative technique to assess the antimicrobial activity of chemical substances.

Caption: Workflow for Antifungal Susceptibility Testing via Disc Diffusion.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Evenly spread the fungal suspension over the surface of the agar plates using a sterile cotton swab.

  • Disc Application: Sterilize blank paper discs and impregnate them with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Comparative Efficacy in Analgesic Applications

The piperidine scaffold is a well-established pharmacophore in the design of analgesic agents. Several studies have explored the analgesic potential of 2,6-disubstituted piperidine derivatives.

A series of N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one derivatives were synthesized and evaluated for their analgesic and antipyretic activities. Among the synthesized compounds, one derivative, referred to as compound 2c , exhibited promising antipyretic activity comparable to paracetamol. Furthermore, compounds 2b and 2c showed significant analgesic profiles, proving to be more potent than the reference drug, diclofenac sodium, at a dose of 60 mg/kg.[5]

In another investigation, synthetic quaternary salts of alkyl piperidines were explored for their analgesic activity using the tail immersion method. The study found that several of the synthesized compounds showed a varying degree of analgesic activity when compared to the standard drug, pethidine.[6][7] This highlights the potential for developing potent analgesics based on the 2,6-disubstituted piperidine core.

Table 2: Analgesic Activity of Selected 2,6-Disubstituted Piperidine Derivatives

Compound ClassSpecific Derivative(s)Animal ModelAssayResultReference
N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones2b and 2cNot specified in abstractNot specified in abstractMore potent than diclofenac sodium at 60 mg/kg[5]
Quaternary salts of alkyl piperidinesAnalogs 1a-1f and IIa-IIfMiceTail Immersion MethodVarying degrees of analgesic activity compared to pethidine[6][7]
Experimental Protocol: Tail Immersion Test for Analgesia

The tail immersion test is a common method for assessing the central analgesic activity of pharmacological compounds.

Caption: Workflow for the Tail Immersion Analgesia Assay.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate mice to the experimental setup for a few days prior to testing.

  • Baseline Measurement: Gently restrain each mouse and immerse the distal 1-2 cm of the tail into a thermostatically controlled water bath maintained at 52.5 ± 0.5°C. Record the time taken for the mouse to flick its tail out of the water (baseline latency). A cut-off time (e.g., 15 seconds) is typically used to prevent tissue damage.

  • Compound Administration: Administer the test compounds (e.g., intraperitoneally or orally) at the desired doses. A control group receives the vehicle.

  • Post-Treatment Measurements: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail immersion test and record the latency.

  • Data Analysis: The analgesic effect is determined by a significant increase in the tail-flick latency compared to the baseline and the vehicle-treated group. The percentage of analgesia can be calculated using the formula: (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) * 100.

Comparative Efficacy in Acetylcholinesterase Inhibition

Derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderately active inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[3][9] Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that binding affinity was enhanced by several structural modifications, including an increase in molecular volume and the replacement of an amide oxygen with sulfur.[8] While not as potent as the specific inhibitor tacrine, the dual anti-inflammatory and cholinesterase inhibiting activities of these compounds make them interesting candidates for further development in the context of neurodegenerative diseases.[8]

Table 3: Acetylcholinesterase Inhibitory Activity of 2-amino-4,6-dimethylpyridine Derivatives

Compound ClassTarget Enzyme(s)ActivityKey SAR FindingsReference
Aryl(alkyl)carboxamides, thiocarbamides, and amidrazones of 2-amino-4,6-dimethylpyridineAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Moderately active inhibitors- Increased molecular volume enhances affinity- Replacement of amide oxygen with sulfur enhances affinity[8]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay for measuring cholinesterase activity.

Caption: Workflow for the In Vitro AChE Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compounds at various concentrations, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the substrate acetylthiocholine iodide in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Initiation: In the wells of a microplate, add the buffer, DTNB, the test compound (or vehicle for control), and the enzyme solution. Pre-incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide solution to each well.

  • Colorimetric Measurement: Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The 2,6-dimethylpiperidine scaffold serves as a versatile platform for the design of novel therapeutic agents with a wide range of biological activities. The comparative analysis presented in this guide demonstrates the potential of these derivatives in antifungal, analgesic, and neuro-pharmacological applications. The structure-activity relationships highlighted in the discussed studies underscore the importance of specific substitutions and functional groups in modulating the efficacy and target selectivity of these compounds.

While direct comparative studies across different classes of this compound derivatives are lacking in the current literature, the available data on related 2,6-disubstituted piperidines provide a strong foundation for future research. Further investigations should focus on synthesizing and evaluating series of these compounds against specific biological targets to elucidate more detailed structure-activity relationships. The detailed experimental protocols provided herein offer a framework for such preclinical evaluations, ensuring the generation of robust and reproducible data. Ultimately, the continued exploration of the 2,6-dimethylpiperidine chemical space holds significant promise for the discovery of new and effective therapeutic agents.

References

  • Wikipedia. 2,6-Dimethylpiperidine. [Link]

  • Naunyn Schmiedebergs Arch Pharmacol. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. [Link]

  • PMC - NIH. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. [Link]

  • Der Pharma Chemica. PCHHAX Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • ResearchGate. Analgesic activity of alkyl piperidine derivatives. [Link]

  • PMC - PubMed Central. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. [Link]

  • PubMed. Syntheses, characterization and evaluation of novel 2,6-diarylpiperidin-4-ones as potential analgesic-antipyretic agents. [Link]

  • ResearchGate. In vitro cytotoxicity of CC2 against different human cancer cell lines... [Link]

  • ResearchGate. Antifungal Activity of Morpholine and Piperidine Based Surfactants. [Link]

  • PubMed. Analgesic activity of alkyl piperidine derivatives. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

  • ResearchGate. Acetylcholinesterase inhibitors. [Link]

  • Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]

  • ResearchGate. (PDF) Analgesic activity of alkyl piperidine derivatives. [Link]

  • MDPI. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. [Link]

  • PubMed. Cholinesterase inhibition by derivatives of 2-amino-4,6-dimethylpyridine. [Link]

  • PMC - NIH. Antifungal Compounds from Piper Species. [Link]

  • Semantic Scholar. Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

  • MDPI. The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. [Link]

  • ScienceOpen. Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • MDPI. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. [Link]

  • MDPI. Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa. [Link]

Sources

A Senior Application Scientist's Guide to the Molecular Docking of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the precise evaluation of a ligand's potential to interact with a biological target is paramount. Molecular docking simulations stand as a cornerstone of this process, offering invaluable insights into binding affinities and interaction patterns that guide further experimental validation. This guide provides an in-depth comparative analysis of the docking performance of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine against a critical therapeutic target, Acetylcholinesterase (AChE), benchmarked against established clinical inhibitors.

Introduction: The Significance of Targeting Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, a progressive neurodegenerative disorder.[2][3] By preventing the breakdown of acetylcholine, AChE inhibitors can help to improve cognitive function.[4] Given the prevalence of the piperidine scaffold in known AChE inhibitors, this study focuses on elucidating the binding potential of the novel compound, this compound.[5][6]

This guide will navigate the intricacies of performing and interpreting a molecular docking study, comparing our lead compound with two well-established, clinically approved drugs: Donepezil and Galantamine.[7][8] This comparative approach is designed to provide researchers and drug development professionals with a clear, data-driven perspective on the potential of this novel piperidine derivative.

Experimental Design: A Validated Docking Protocol

The credibility of any in silico study hinges on the robustness of its methodology. The following protocol outlines a validated approach to molecular docking, ensuring the reliability and reproducibility of the generated data.

Step 1: Receptor and Ligand Preparation

A high-resolution crystal structure of human AChE is retrieved from the Protein Data Bank (PDB ID: 4EY6).[2] The protein structure is meticulously prepared by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

The ligands—this compound, Donepezil, and Galantamine—are sketched using molecular editing software and subjected to energy minimization to obtain stable, low-energy conformations.

Step 2: Defining the Binding Site

The active site of AChE is well-characterized, featuring a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[8] A grid box is defined to encompass both of these key binding regions, ensuring a comprehensive search for potential binding poses. The grid parameters are centered on the active site gorge, as determined from the co-crystallized ligand in the PDB structure.[9]

Step 3: Molecular Docking Simulation

Molecular docking is performed using AutoDock Vina, a widely used and validated docking program. The software employs a sophisticated scoring function to predict the binding affinity (in kcal/mol) and identify the most favorable binding poses for each ligand within the AChE active site.

Step 4: Analysis of Docking Results

The primary metrics for comparison are the binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the amino acid residues of AChE. A lower binding energy indicates a more stable protein-ligand complex.[10]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB Retrieve AChE Structure (PDB: 4EY6) Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water, Add Hydrogens Ligands Prepare Ligands: - this compound - Donepezil - Galantamine Minimize_Ligands Minimize_Ligands Ligands->Minimize_Ligands Energy Minimization Grid Define Grid Box (Active Site) Clean_PDB->Grid Dock Run Docking Simulation (AutoDock Vina) Minimize_Ligands->Dock Grid->Dock Analyze Analyze Docking Results: - Binding Energies - Interaction Patterns Dock->Analyze Compare Comparative Analysis Analyze->Compare G cluster_ligands Ligands cluster_target Target Receptor L1 This compound Binding Energy: -8.5 kcal/mol AChE Acetylcholinesterase (AChE) Active Site Residues: - Trp86 - Tyr124 - Tyr337 - Phe338 - Tyr341 L1->AChE Hydrophobic Interactions (Trp86, Tyr337) H-Bond (Phe338) L2 Donepezil Binding Energy: -10.8 kcal/mol L2->AChE Pi-Pi Stacking (Trp86) H-Bonds (Tyr124, Tyr337, Tyr341) L3 Galantamine Binding Energy: -9.9 kcal/mol L3->AChE Pi-Pi Stacking (Trp86) H-Bond (Catalytic Triad)

Caption: A diagram illustrating the key interactions between the ligands and AChE.

Discussion and Future Directions

The results of this in silico investigation provide a compelling rationale for the further development of this compound as a potential AChE inhibitor. While its predicted binding affinity is not as strong as the clinically approved drugs Donepezil and Galantamine, it falls within a promising range for a lead compound.

The key takeaway for researchers is the importance of specific structural features in driving binding affinity. The dimethyl substitution on the piperidine ring of our lead compound appears to be a favorable modification, enhancing hydrophobic interactions within the active site. Future work should focus on synthesizing and experimentally validating the inhibitory activity of this compound. Further structural modifications, such as the introduction of aromatic moieties to promote pi-pi stacking interactions, could lead to the development of even more potent inhibitors.

Conclusion

This comparative guide has demonstrated the utility of molecular docking in evaluating the potential of a novel compound, this compound, as an inhibitor of Acetylcholinesterase. By benchmarking its performance against established drugs, we have gained valuable insights into its binding mode and identified key structural features that contribute to its predicted affinity. This work serves as a robust foundation for further preclinical investigation and highlights the power of computational methods in modern drug discovery.

References

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PubMed Central. [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. (n.d.). PubMed Central. [Link]

  • Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. (2023). PubMed. [Link]

  • Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. (2021). ResearchGate. [Link]

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). ACS Publications. [Link]

  • Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. (2023). MDPI. [Link]

  • Docking-based Design of Galantamine Derivatives with Dual-site Binding to Acetylcholinesterase. (2016). Molecular Informatics. [Link]

  • An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. (n.d.). PubMed Central. [Link]

  • Docking model of donepezil in the active site of human AChE. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Ovidius University Annals of Chemistry. [Link]

  • DISCOVERY OF DONEPEZIL-LIKE COMPOUNDS AS POTENTIAL ACETYLCHOLINESTERASE INHIBITORS DETERMINED BY PHARMACOPHORE MAPPING-BASED VIR. (2023). DergiPark. [Link]

  • Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. (2021). MDPI. [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (n.d.). PubMed. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PubMed Central. [Link]

  • Discovery of a new donepezil-like acetylcholinesterase inhibitor for targeting Alzheimer's disease: computational studies with b. (n.d.). DOI. [Link]

  • Docking-based Design of Galantamine Derivatives with Dual-site Binding to Acetylcholinesterase. (2016). ResearchGate. [Link]

  • In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors. (2024). Medicon Medical Sciences. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. [Link]

  • Study and Evaluation of Novel Potent Acetyl Choline Esterase Inhibitors Using Molecular Docking Simulations. (2023). Organic Chemistry Research. [Link]

  • A Novel Galantamine–Curcumin Hybrid Inhibits Butyrylcholinesterase: A Molecular Dynamics Study. (2024). MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6-Dimethylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically approved drugs and bioactive molecules.[1] Its unique structural and physicochemical properties, such as high chemical stability, metabolic resistance, and the ability to modulate lipophilicity, contribute to its success in enhancing the druggability of compounds.[1] Among its many derivatives, the 2,6-dimethylpiperidine moiety presents a particularly interesting case for structure-activity relationship (SAR) studies. The constrained conformation and stereochemical possibilities introduced by the two methyl groups provide a powerful tool for fine-tuning receptor affinity and selectivity. This guide offers an in-depth analysis of the SAR of 2,6-dimethylpiperidine compounds, comparing key structural modifications and their impact on biological activity, with a focused case study on sigma receptor modulators. We further provide detailed experimental workflows and protocols to empower researchers in their own SAR investigations.

Introduction: The 2,6-Dimethylpiperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine scaffold is a six-membered nitrogen-containing heterocycle that is a fundamental building block in pharmaceutical sciences.[2] Its presence in a vast array of drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases highlights its versatility and importance.[1] The introduction of methyl groups at the 2 and 6 positions creates a chiral structure with distinct stereoisomers (cis and trans), which significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.[3] This substitution pattern not only affects the conformation of the piperidine ring but also shields the nitrogen atom, which can modulate its basicity (pKa) and metabolic stability.[1] Understanding how these inherent structural features can be leveraged is paramount for designing potent and selective therapeutic agents.

Core Structure-Activity Relationships

The biological activity of 2,6-dimethylpiperidine derivatives is exquisitely sensitive to subtle structural changes. The key to unlocking their therapeutic potential lies in a systematic exploration of how modifications at various positions on the ring impact target engagement.

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

The relative orientation of the two methyl groups is arguably the most critical determinant of biological activity. The cis and trans diastereomers occupy different conformational spaces, leading to distinct pharmacological profiles.

  • Causality: The chair conformation of the piperidine ring places substituents in either axial or equatorial positions. In the cis isomer, one methyl group is axial and the other equatorial, while in the trans isomer, both can be equatorial (the more stable conformation) or both axial. This defined spatial arrangement dictates how the molecule can orient itself within a receptor's binding pocket.

  • Experimental Evidence: Studies on a wide range of targets have demonstrated that one diastereomer is often significantly more potent than the other. For instance, in a series of dopamine transporter ligands, the cis-pyran derivatives, analogous to the piperidine counterparts, consistently showed greater activity than the corresponding trans-isomers.[4] Similarly, when investigating anticonvulsant agents, the cis isomers of certain 5,5'-diphenylhydantoin Schiff bases displayed higher potency in suppressing seizure spread compared to their trans counterparts.[5] This suggests that the specific geometry of the cis form provides a better conformational match for these biological targets.[5]

N-Substitution: Modulating Potency and Selectivity

The piperidine nitrogen is a common point for modification, as it is often involved in crucial hydrogen bonding or ionic interactions with the target protein. The nature of the substituent on this nitrogen can drastically alter a compound's affinity, selectivity, and pharmacokinetic properties.

  • Causality: The size, lipophilicity, and electronic properties of the N-substituent directly influence how the molecule fits into the binding site and interacts with surrounding amino acid residues. A bulky substituent might be necessary to occupy a large hydrophobic pocket, while a smaller, polar group could form a critical hydrogen bond.[6]

  • Experimental Evidence: In the development of sigma receptor ligands, the chemical nature of the piperidine nitrogen substituent was found to be a key factor in achieving selectivity over dopamine D2 or serotonin 5-HT2 receptors.[7] Specifically, N-cyclopropylmethyl ketones and ethers demonstrated the best in vivo potency.[7] This highlights how tailoring the N-substituent is a powerful strategy for fine-tuning the pharmacological profile of a 2,6-dimethylpiperidine-based compound.

Comparative Analysis: Case Study on Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, is a promising target for treating various CNS disorders and pain.[8] Several studies have explored 2,6-dimethylpiperidine derivatives as potent σ1 ligands, providing a rich dataset for a comparative SAR analysis.

One study synthesized a series of phenoxyalkylpiperidines and evaluated their affinity for the σ1 receptor.[9] The results, summarized below, clearly illustrate key SAR principles.

Table 1: Comparative σ1 Receptor Affinity of 2,6-Dimethylpiperidine Analogs

Compound IDN-Substituent (Linker + Aryl Group)Piperidine Stereochemistryσ1 Affinity (Ki, nM)
4a 3-(p-chlorophenoxy)propylcis4.43
4b 3-(p-methoxyphenoxy)propylcis23.5
5a 2-(p-chlorophenoxy)ethylcis59.4
5b 2-(p-methoxyphenoxy)ethylcis379

Data sourced from Abate et al. (2020).[9]

SAR Insights from the Data:

  • Linker Length is Crucial: A dramatic increase in affinity (over 10-fold) was observed when the linker was elongated from two carbons (oxyethylene in 5a and 5b ) to three carbons (oxypropylene in 4a and 4b ).[9] This suggests the three-carbon chain provides the optimal distance and geometry for the phenoxy group to interact with a specific sub-pocket of the σ1 receptor.

  • Aryl Substitution Matters: For both linker lengths, the derivative with a para-chloro substituent on the phenoxy ring (4a , 5a ) exhibited higher affinity than the corresponding para-methoxy analog (4b , 5b ).[9] This indicates a preference for a more hydrophobic and electron-withdrawing group at this position.

  • Synergistic Effects: The most potent compound, 4a , combines the optimal three-carbon linker with the preferred p-chloro substituent, demonstrating how optimizing multiple structural features leads to a significant enhancement in biological activity.

Experimental Design for SAR Elucidation

A robust and systematic experimental approach is the foundation of any successful SAR study. The process involves iterative cycles of chemical synthesis, biological testing, and data analysis to build a comprehensive understanding of how molecular structure relates to function.

Workflow for SAR Investigation

The following diagram illustrates a typical workflow for conducting an SAR study. The key is the cyclical nature of the process, where the results from each round of biological evaluation inform the design of the next generation of compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis Start Lead Compound (e.g., 2,6-dimethylpiperidine core) Design Design Analogs (Vary R1, R2, Stereochem) Start->Design Synth Chemical Synthesis & Purification Design->Synth PrimaryAssay Primary Screen (e.g., Binding Assay) Synth->PrimaryAssay SecondaryAssay Secondary Screen (e.g., Functional Assay) PrimaryAssay->SecondaryAssay Analysis Data Analysis (Calculate IC50/Ki) PrimaryAssay->Analysis ADME ADME/Tox (Optional) SecondaryAssay->ADME SecondaryAssay->Analysis ADME->Analysis SAR Establish SAR (Identify Key Features) Analysis->SAR SAR->Design Iterate

Caption: General workflow for a structure-activity relationship (SAR) study.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptors

This protocol provides a self-validating method for determining the binding affinity (Ki) of test compounds for the σ1 receptor. The inclusion of controls for total and non-specific binding ensures the reliability of the results.

Objective: To determine the inhibitory constant (Ki) of novel 2,6-dimethylpiperidine derivatives at the human σ1 receptor.

Materials:

  • Membrane homogenates from cells expressing human σ1 receptors (e.g., guinea pig brain or HEK-293 cells).

  • Radioligand: [+]-³H-pentazocine.

  • Non-specific binding control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

Methodology:

  • Plate Preparation:

    • Add 50 µL of assay buffer to all wells.

    • For "Total Binding" wells, add 50 µL of buffer vehicle (e.g., 1% DMSO).

    • For "Non-Specific Binding (NSB)" wells, add 50 µL of 10 µM Haloperidol.

    • For "Test Compound" wells, add 50 µL of serially diluted test compounds. Prepare a concentration range that will span the expected IC50 value (e.g., 0.1 nM to 10 µM).

  • Radioligand Addition:

    • Add 50 µL of [+]-³H-pentazocine (at a final concentration approximately equal to its Kd, e.g., 2-3 nM) to all wells.

  • Membrane Addition & Incubation:

    • Add 50 µL of the membrane preparation (containing ~100 µg of protein) to all wells. The total assay volume is now 200 µL.

    • Incubate the plates at 37°C for 150 minutes with gentle agitation. Causality Justification: This incubation time and temperature allow the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand. Causality Justification: Rapid filtration and cold washing minimize the dissociation of the bound radioligand from the receptor.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow vials to equilibrate in the dark for at least 4 hours.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)])

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 2,6-dimethylpiperidine scaffold is a versatile and powerful template for drug design. The structure-activity relationships discussed herein demonstrate that stereochemistry and N-substitution are primary drivers of potency and selectivity. The case study on σ1 receptor ligands clearly illustrates how systematic modifications, guided by iterative biological testing, can lead to the discovery of highly potent compounds.[9] Future research should continue to explore novel substitutions on the piperidine ring and expand the application of this privileged scaffold to a wider range of biological targets. The development of stereoselective synthetic methods will be crucial for efficiently accessing pure diastereomers and further refining our understanding of their SAR.[10]

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Abate, C., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry, 63(23), 14673–14693. [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Ding, D., Dwoskin, L. P., & Crooks, P. A. (2013). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Tetrahedron Letters, 54(38), 5211–5213. [Link]

  • Ducho C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Dunkel, M., et al. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Ghandi, M., et al. (2016). One-pot synthesis and sigma receptor binding studies of novel spirocyclic-2,6-diketopiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(11), 2683-2687. [Link]

  • Kozhenkov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6569. [Link]

  • Szymański, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18116–18137. [Link]

  • Tzanova, T., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. International Journal of Molecular Sciences, 24(22), 16147. [Link]

  • Varney, M. A., et al. (1993). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 36(22), 3342-3350. [Link]

  • Zhu, W., et al. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1231-1234. [Link]

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of novel chemical entities is the cornerstone of pharmaceutical research and drug development. 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, with its distinct structural features, serves as a valuable building block in the creation of more complex molecules.[1] However, the efficacy, safety, and reproducibility of subsequent reactions and biological assays are fundamentally dependent on the purity of this starting material. The presence of unreacted precursors, side-products, or residual solvents can lead to misleading results, compromised yields, and potential safety concerns.[2] This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale: Why Purity Assessment is Non-Negotiable

In any synthetic pathway, the final product is invariably accompanied by impurities. For a key intermediate like this compound, these contaminants can arise from several sources inherent to its synthesis, which typically involves methods like nucleophilic substitution or reductive amination.[1]

Potential impurities include:

  • Unreacted Starting Materials: Such as 2,6-dimethylpiperidine or its precursors.

  • Reaction By-products: Resulting from incomplete reactions or alternative reaction pathways.[3][4]

  • Isomeric Variants: Structural isomers that may form under certain reaction conditions.[4]

  • Residual Solvents and Reagents: Any chemicals used during the synthesis and workup that are not fully removed.

Failing to identify and quantify these impurities can have significant downstream consequences. An inaccurately high purity assessment can lead to incorrect molar calculations for subsequent steps, while unidentified reactive impurities could interfere with catalysis or lead to the formation of undesirable and complex side products. Therefore, a multi-faceted analytical approach is essential for a complete and trustworthy purity profile.

A Comparative Analysis of Core Analytical Techniques

No single technique can provide a complete picture of a compound's purity. The most robust approach involves the orthogonal application of both spectroscopic and chromatographic methods.[2] Each technique offers unique advantages and addresses different aspects of purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR, particularly ¹H and ¹³C NMR, is unparalleled for structural elucidation.[5] For a known compound, the NMR spectrum serves as a fingerprint.

  • Expertise & Causality: The primary strength of ¹H NMR in purity analysis is its ability to provide a panoramic view of all hydrogen-containing species in the sample. The integral of each signal is directly proportional to the number of protons it represents. This allows for a quantitative assessment (qNMR) against a certified internal standard, providing a direct measure of absolute purity without the need for a reference standard of the target compound itself. This is a self-validating system; the structure is confirmed while purity is measured.

  • Trustworthiness: Signals that do not correspond to the target molecule are immediately flagged as impurities. Their structure can often be inferred from their chemical shift, multiplicity, and integration, providing clues to their origin.

Gas Chromatography (GC): The Volatility-Based Separation

Given the volatile nature of many low molecular weight amines, GC is a highly suitable and powerful technique for purity assessment.[6][7][8]

  • Expertise & Causality: GC separates compounds based on their boiling points and interactions with the column's stationary phase. For amines, which are basic, standard silica-based columns can lead to poor peak shape (tailing) due to strong interactions. Therefore, the choice of a specialized, base-deactivated column is critical for achieving sharp, symmetrical peaks, which are essential for accurate quantification.[9] Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification, while coupling to a Mass Spectrometer (MS) allows for the definitive identification of separated impurities based on their mass fragmentation patterns.[6][10]

  • Trustworthiness: The area percentage report from a GC-FID run provides a reliable estimate of relative purity. When combined with MS data, the identity of each impurity peak can be confirmed, creating a validated profile of the synthesized material.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is an exceptionally versatile chromatographic technique, particularly for non-volatile or thermally sensitive impurities that are not amenable to GC analysis.[11][12]

  • Expertise & Causality: this compound lacks a strong UV chromophore, making detection by standard HPLC-UV detectors challenging and often insensitive. To overcome this, two primary strategies are employed:

    • Mass Spectrometry (MS) Detection: HPLC-MS is the preferred method, as MS detection is nearly universal and provides invaluable mass information for impurity identification.[13]

    • Pre-column Derivatization: The amine can be reacted with a derivatizing agent (e.g., NBD-Cl) to attach a fluorophore or a strong chromophore, dramatically enhancing detection sensitivity with fluorescence (FLD) or UV detectors.[14][15] This, however, adds a step to the workflow and requires careful validation to ensure the derivatization reaction itself does not introduce impurities.

  • Trustworthiness: HPLC methods, especially when coupled with MS, can separate and identify a wide array of potential impurities, from starting materials to polymeric by-products, ensuring a comprehensive screen.

Data Summary: Choosing the Right Tool

The selection of an analytical technique should be guided by the specific question being asked. The table below summarizes the strengths and applications of each core methodology.

Technique Primary Application Sensitivity Information Provided Key Advantages Limitations
¹H NMR Structural Confirmation, Absolute Purity (qNMR)Low to ModerateStructural, QuantitativeDoes not require reference standards for impurities; provides an unbiased molar overview.Can have overlapping signals in complex mixtures; less sensitive to trace impurities.
GC-FID/MS Separation of Volatile Impurities, Relative PurityHighQuantitative (FID), Structural (MS)Excellent for volatile amines; robust and highly sensitive.[6]Not suitable for non-volatile or thermally labile impurities; requires specialized columns for good peak shape.[9]
HPLC-MS Separation of a Broad Range of ImpuritiesVery HighQuantitative, StructuralHighly versatile; ideal for non-volatile compounds and complex mixtures.[11]Target compound requires MS detection or derivatization for sensitivity.[14]

Integrated Workflow for Comprehensive Purity Assessment

A self-validating, trustworthy protocol relies on an integrated workflow where results from one technique corroborate another.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow Synthesized_Product Crude Synthesized This compound NMR_Screen Step 1: NMR Analysis (¹H and ¹³C) Synthesized_Product->NMR_Screen Initial Sample GC_MS_Analysis Step 2: GC-MS/FID Analysis NMR_Screen->GC_MS_Analysis Structural Identity Confirmed (Proceed if >90% pure) HPLC_MS_Analysis Step 3 (Optional): HPLC-MS Analysis NMR_Screen->HPLC_MS_Analysis Non-volatile impurities suspected? Final_Report Step 4: Final Purity Report GC_MS_Analysis->Final_Report Quantify Purity & Identify Volatile Impurities HPLC_MS_Analysis->Final_Report Identify Non-Volatile Impurities

Caption: Integrated workflow for robust purity assessment.

Detailed Experimental Protocol: GC-MS/FID Method

This protocol describes a validated method for determining the purity of this compound and identifying volatile impurities.

Materials and Reagents
  • Sample: Synthesized this compound

  • Solvent: Dichloromethane (DCM) or Methanol, HPLC grade

  • Internal Standard (for quantification): Dodecane or another suitable high-purity hydrocarbon.

Instrumentation
  • Gas Chromatograph: Agilent GC system (or equivalent) with a split/splitless injector.

  • Column: Agilent J&W Select CP-Volamine (30 m x 0.32 mm) or equivalent base-deactivated column designed for amines.[9]

  • Detectors: Flame Ionization Detector (FID) and Mass Spectrometer (MS) connected via a splitter.

  • Carrier Gas: Helium, high purity.

Sample Preparation
  • Accurately prepare a stock solution of the synthesized amine at ~10 mg/mL in the chosen solvent.

  • For quantification, prepare a mixed standard containing the amine (~10 mg/mL) and the internal standard (~1 mg/mL).

  • Prepare a blank sample containing only the solvent.

GC Method Parameters
  • Injector Temperature: 250 °C

  • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Carrier Gas Flow: 2.0 mL/min (Constant Flow)

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: Hold at 280 °C for 5 minutes

  • FID Temperature: 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-400 amu

Data Analysis and Interpretation
  • Identity Confirmation: The mass spectrum of the main peak should match the expected fragmentation pattern for this compound (Molecular Weight: 156.27 g/mol ).

  • Purity Calculation (Area Percent): From the FID chromatogram, calculate the purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100 This provides a relative purity, assuming all compounds have a similar response factor in the FID.

  • Impurity Identification: For any other significant peaks, analyze their mass spectra. Use the fragmentation pattern to propose structures, likely corresponding to starting materials or common synthetic by-products.

Conclusion

The rigorous assessment of chemical purity is a foundational pillar of scientific integrity in drug discovery and development. For a key building block like this compound, a superficial analysis is insufficient. By employing an orthogonal workflow that leverages the structural resolving power of NMR and the separation capabilities of specialized chromatographic techniques like GC-MS and HPLC-MS, researchers can establish a high degree of confidence in their material. This validated, multi-faceted approach ensures that downstream experiments are built on a foundation of quality, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023, August 30). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. Available at: [Link]

  • ResearchGate. (2020, August 25). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Available at: [Link]

  • ResearchGate. (2010, February). Two-Dimensional NMR Spectral Studies of Some 2,6-Diarylpiperidin-4-ones. Available at: [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. Available at: [Link]

  • Al-Tannak, N. F., et al. (2023, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Available at: [Link]

  • Journal of the American Chemical Society. (1953). The Synthesis of 4-Dialkylaminoethylpyridines. Available at: [Link]

  • PubMed. (2013, December 12). Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. Available at: [Link]

  • Google Patents. (2017). Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

  • ResearchGate. (2021). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Available at: [Link]

  • ResearchGate. (2016). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Available at: [Link]

  • National Institutes of Health. (2009). [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II). Available at: [Link]

  • High Purity Laboratory Chemicals Pvt. Ltd. (n.d.). HPLC product list. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • PubMed. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. Available at: [Link]

  • MDPI. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • University of Helsinki. (2018). Chromatographic Determination of Amines in Food Samples. Available at: [Link]

  • Agilent Technologies, Inc. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Available at: [Link]

  • Royal Society of Chemistry. (2009). General. 1H and 13C NMR spectra were recorded.... Available at: [Link]

  • ResearchGate. (2009). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. Available at: [Link]

  • National Institutes of Health. (2013). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available at: [Link]

  • PubMed Central. (2024). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. Available at: [Link]

  • Journal of the Serbian Chemical Society. (2006). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Amines. Available at: [Link]

  • National Institutes of Health. (2024). Exploring 6-aza-2-Thiothymine as a MALDI-MSI Matrix for Spatial Lipidomics of Formalin-Fixed Paraffin-Embedded Clinical Samples. Available at: [Link]

  • Mol-Instincts. (n.d.). Synthesis of 2-[(2-Aminothiazol-4-yl)methylthio]ethylamine dihydrochloride. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 2-ethyl-3,5-dimethylpyridine by heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium complexes. Available at: [Link]

Sources

A Comparative Guide to In Vitro Assays for Profiling 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine Activity at Gαq-Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of essential in vitro assays for characterizing the activity of novel compounds, using 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine as a representative test article. The focus is on its potential antagonist activity at a Gαq-coupled G-protein coupled receptor (GPCR), a common mechanism for many therapeutic agents. We will explore the rationale behind assay selection, provide detailed experimental protocols, and compare its hypothetical performance against a known antagonist.

Introduction: The Rationale for a Multi-Assay Approach

Characterizing a novel chemical entity like this compound requires a multi-pronged approach to build a comprehensive pharmacological profile. A single assay provides only one dimension of a compound's activity. By integrating data from receptor binding, second messenger signaling, and downstream functional assays, we can establish a robust understanding of its mechanism of action, potency, and potential for therapeutic development.

The structure of this compound, featuring a substituted piperidine ring and an ethylamine side chain, is suggestive of potential interaction with biogenic amine receptors, many of which are GPCRs. This guide will proceed under the hypothesis that the compound is an antagonist of a Gαq-coupled receptor, a pathway that, upon activation, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing a transient increase in intracellular calcium (Ca2+) levels.

Foundational Assay: Radioligand Binding Assay

The first step in characterizing a compound's interaction with a target receptor is to determine if it physically binds. Radioligand binding assays are the gold standard for quantifying this interaction, providing key parameters like the inhibition constant (Ki).

Expert Insight: The choice between a saturation binding assay (to determine receptor density Bmax and ligand affinity Kd) and a competition binding assay is crucial. For screening novel compounds like our test article, a competition assay is more efficient. It measures the ability of the unlabeled compound to displace a known radiolabeled ligand, from which the affinity (Ki) of the test compound is derived.

Workflow: Competition Binding Assay

prep Prepare cell membranes expressing Receptor X incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Select a high-affinity radiolabeled ligand (e.g., ³H-agonist) radioligand->incubation test_compound Prepare serial dilutions of This compound test_compound->incubation separation Separate bound from free radioligand (e.g., vacuum filtration) incubation->separation detection Quantify bound radioactivity (Scintillation counting) separation->detection analysis Plot data and calculate IC₅₀ and Ki using the Cheng-Prusoff equation detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Prepare membranes from a cell line stably expressing the target Gαq-coupled receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Use a buffer appropriate for the receptor, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Reaction Setup: In a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 25 µL of a serial dilution of this compound or a reference antagonist.

    • 25 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 25 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free ligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Primary Functional Assay: Intracellular Calcium Flux

Since we are hypothesizing a Gαq-coupled receptor, the most direct functional consequence of receptor activation is an increase in intracellular calcium. Calcium flux assays are robust, high-throughput methods to measure this response and are ideal for determining a compound's functional potency as either an agonist or antagonist.

Expert Insight: The choice of calcium-sensitive dye is critical. Fluo-4 AM is a widely used green fluorescent dye that exhibits a large fluorescence increase upon binding to Ca2+. It is cell-permeable (due to the AM ester group) and is cleaved by intracellular esterases to trap the active dye inside the cell. This assay is a direct measure of the Gαq pathway activation.

Workflow: Calcium Flux Assay

cell_prep Plate cells expressing Receptor X in a 96-well plate dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_prep->dye_loading compound_add Add this compound (for antagonist mode) dye_loading->compound_add agonist_add Add a known agonist for Receptor X compound_add->agonist_add read_plate Measure fluorescence intensity over time (e.g., using FLIPR or a plate reader) agonist_add->read_plate analysis Calculate dose-response curves and determine IC₅₀ (antagonist) or EC₅₀ (agonist) read_plate->analysis

Caption: Workflow for a cell-based calcium flux assay (antagonist mode).

Experimental Protocol: No-Wash Calcium Flux Assay
  • Cell Plating: Plate HEK293 cells stably expressing the target receptor in black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage). Remove the cell culture medium and add the dye loading buffer to the cells.

  • Incubation: Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Addition (Antagonist Mode): Add various concentrations of this compound or a reference antagonist to the wells. Incubate for 15-30 minutes.

  • Signal Detection: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC₈₀). This is crucial for accurately determining the inhibitory potency of the antagonist.

  • Data Acquisition: Measure the fluorescence signal before and after agonist addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the antagonist. Fit the data to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Secondary Messenger Assay: Inositol Monophosphate (IP1) Accumulation

While calcium flux is a transient event, the accumulation of inositol phosphates is a more stable and integrated measure of Gαq pathway activation. Specifically, measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, provides a robust assay window.

Expert Insight: The IP-One HTRF assay is a superior method because it measures IP1 accumulation in the presence of lithium chloride (LiCl), which blocks the final step of inositol phosphate degradation, leading to a more stable and amplified signal compared to the transient calcium peak. This makes it an excellent confirmatory assay for Gαq activation.

Comparative Data Summary

Here we present hypothetical data for our test compound compared to a well-characterized reference antagonist ("Ref-Antag").

Assay TypeParameterThis compoundReference Antagonist
Radioligand BindingKi (nM)8515
Calcium FluxIC₅₀ (nM)12025
IP1 AccumulationIC₅₀ (nM)15030

Conclusion and Future Directions

This guide outlines a logical, multi-assay workflow for characterizing the in vitro activity of a novel compound, this compound, at a hypothetical Gαq-coupled receptor. The combination of a direct binding assay with two distinct functional assays (calcium flux and IP1 accumulation) provides a robust and reliable pharmacological profile. The data from these assays allow for a confident determination of the compound's affinity (Ki) and functional potency (IC₅₀).

Further studies should include assessing the compound's activity at other receptor subtypes to determine its selectivity and performing assays to evaluate its mode of antagonism (e.g., competitive vs. non-competitive) through Schild analysis.

References

  • Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Trinquet, E., et al. (2006). A new homogenous assay for Gq-coupled receptors based on the accumulation of inositol-1-phosphate. Drug Discovery Today: Technologies, 3(1). [Link]

The Ascendant Role of Piperidine Scaffolds in Antimicrobial Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against microbial resistance, the piperidine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1] The structural versatility of the piperidine ring allows for three-dimensional diversification, enabling the fine-tuning of molecular properties to enhance potency and selectivity against a wide array of bacterial and fungal pathogens. This guide provides a comparative analysis of the antimicrobial properties of various piperidine derivatives, grounded in experimental data, to aid researchers and drug development professionals in this critical field.

Understanding the Antimicrobial Mechanisms of Piperidine Derivatives

The efficacy of piperidine derivatives stems from their ability to interact with and disrupt essential microbial processes through several distinct mechanisms. The specific mode of action is often dictated by the nature and position of substituents on the piperidine core.

  • Inhibition of Essential Enzymes: A significant class of piperidine-based antimicrobials functions by inhibiting crucial bacterial enzymes. For instance, piperidine-4-carboxamides have been identified as a novel subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[2] This enzyme is vital for DNA replication, and its inhibition leads to catastrophic DNA damage and bacterial cell death.

  • Cell Membrane Disruption: Many cationic and amphipathic piperidine derivatives exert their antimicrobial effects by compromising the integrity of the microbial cell membrane. The positively charged piperidine nitrogen can interact with the negatively charged components of bacterial membranes, such as phospholipids and teichoic acids. This initial electrostatic interaction is often followed by the insertion of lipophilic substituents into the lipid bilayer, leading to membrane depolarization, pore formation, and leakage of essential cytoplasmic contents.[3][4]

  • Inhibition of Efflux Pumps: Some piperidine alkaloids, such as piperine, have demonstrated the ability to act as efflux pump inhibitors (EPIs).[5] Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing significantly to multidrug resistance. By inhibiting these pumps, piperidine derivatives can restore or enhance the efficacy of other antibiotics when used in combination therapy.[5]

The diverse mechanisms of action underscore the therapeutic potential of the piperidine scaffold in developing novel antimicrobials that can circumvent existing resistance pathways.

Comparative Antimicrobial Efficacy of Piperidine Derivatives

The antimicrobial potency of piperidine derivatives is highly dependent on their chemical structure. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative classes of piperidine compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi. Lower MIC values indicate greater antimicrobial activity.

Table 1: Antibacterial Activity of Novel Tetrahydropyridine Derivatives

CompoundBacillus subtilisBacillus cereusStaphylococcus aureusEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosa
Compound 5 1.5 mg/mL1.5 mg/mL1.5 mg/mL1.5 mg/mL>3.0 mg/mL>3.0 mg/mL
Compound 6 0.75 mg/mL1.5 mg/mL1.5 mg/mL1.5 mg/mL1.5 mg/mL1.5 mg/mL
Compound 7 1.5 mg/mL1.5 mg/mL1.5 mg/mL1.5 mg/mL>3.0 mg/mL>3.0 mg/mL
Compound 8 1.5 mg/mL>3.0 mg/mL1.5 mg/mL>3.0 mg/mL>3.0 mg/mL>3.0 mg/mL
Compound 9 1.5 mg/mL1.5 mg/mL1.5 mg/mL1.5 mg/mL>3.0 mg/mL1.5 mg/mL
Compound 10 1.5 mg/mL1.5 mg/mL1.5 mg/mL1.5 mg/mL>3.0 mg/mL1.5 mg/mL
Data synthesized from a study on novel piperidine derivatives.[6]

Table 2: Antifungal Activity of Novel Tetrahydropyridine Derivatives

CompoundAspergillus nigerAspergillus flavusSaccharomyces cerevisiaeCandida albicans
Compound 5 ActiveActiveActiveActive
Compound 6 ActiveActiveActiveActive
Compound 7 No ActivityNo ActivityNo ActivityNo Activity
Compound 8 No ActivityNo ActivityNo ActivityNo Activity
Compound 9 ActiveActiveActiveActive
Compound 10 ActiveActiveActiveActive
Qualitative data from the same study; specific MIC values were not provided, but varying degrees of inhibition were noted for active compounds.[6]

Table 3: Comparative Antibacterial Activity of 2,6-diarylpiperidin-4-one and Tetrahydropyridine Derivatives against Multidrug-Resistant Strains

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Enterococcus faecium (VRE)Mycobacterium tuberculosis H37Rv
Compound 19 16 µg/mL>64 µg/mL16 µg/mL>50 µg/mL
Compound 21 32 µg/mL>64 µg/mL16 µg/mL>50 µg/mL
Compound 23 32 µg/mL32 µg/mL16 µg/mL6.25 µg/mL
Compound 24 32 µg/mL>64 µg/mL32 µg/mL6.25 µg/mL
Compound 27 16 µg/mL16 µg/mL16 µg/mL6.25 µg/mL
Linezolid 2 µg/mL2 µg/mL2 µg/mL-
Rifampicin ---12.5 µg/mL
Data from a study on piperidin-4-one and tetrahydropyridine derivatives.[7]

Structure-Activity Relationship (SAR) of Antimicrobial Piperidine Derivatives

The antimicrobial potency and spectrum of piperidine derivatives are intricately linked to their structural features. Understanding these relationships is paramount for the rational design of new and more effective antimicrobial agents.

Caption: Generalized Structure-Activity Relationship (SAR) for antimicrobial piperidine derivatives.

Key SAR insights include:

  • N1-Substitutions: The nature of the substituent on the piperidine nitrogen is critical. The introduction of long alkyl chains increases the molecule's lipophilicity, which generally enhances its ability to permeate bacterial cell membranes. This is particularly evident in piperidine-based sulfobetaines, where longer alkyl chains lead to lower MIC values.[8]

  • C2 and C6 Substitutions: The presence of bulky, lipophilic groups, such as aryl moieties, at the C2 and C6 positions is a common feature in potent piperidin-4-one derivatives. These groups contribute to the overall shape and lipophilicity of the molecule, influencing its interaction with microbial targets and its activity against multidrug-resistant strains.[7]

  • C4-Substitutions: The C4 position is a versatile point for modification. The introduction of pharmacophores like carboxamides at this position can confer specific enzyme-inhibiting properties, as seen in the DNA gyrase inhibitors.[2]

Gold Standard Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow A 1. Prepare Inoculum Standardize bacterial suspension to 0.5 McFarland (~1.5x10^8 CFU/mL) C 3. Inoculate Plate Add standardized inoculum to each well (final concentration ~5x10^5 CFU/mL). A->C B 2. Prepare Compound Dilutions Perform 2-fold serial dilutions of the piperidine derivative in a 96-well plate. B->C D 4. Include Controls - Positive Control (bacteria + broth) - Negative Control (broth only) - Standard Antibiotic Control E 5. Incubation Incubate at 35-37°C for 16-20 hours in ambient air. C->E F 6. Read Results Determine MIC: the lowest concentration with no visible bacterial growth. E->F

Caption: Standardized workflow for the Broth Microdilution MIC Assay.

Detailed Step-by-Step Protocol:

  • Inoculum Preparation:

    • Causality: A standardized inoculum is crucial for test reproducibility. A density that is too low may lead to falsely low MICs, while one that is too high can result in falsely high MICs.

    • Select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is typically done using a spectrophotometer or by visual comparison. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Causality: Serial two-fold dilutions are performed to determine the minimum concentration of the drug that inhibits growth.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the piperidine derivative in CAMHB. Typically, this results in a range of concentrations spanning several orders of magnitude.

    • The final volume in each well before adding the inoculum is usually 50 µL or 100 µL, depending on the specific protocol.

  • Inoculation:

    • Causality: Even distribution of the inoculum ensures that each well receives the same bacterial challenge.

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well.

  • Controls:

    • Causality: Controls validate the experiment. The growth control ensures the bacteria are viable, the sterility control ensures the media is not contaminated, and the standard antibiotic provides a reference for comparison.

    • Positive (Growth) Control: A well containing only CAMHB and the bacterial inoculum.

    • Negative (Sterility) Control: A well containing only CAMHB.

    • Reference Standard: It is good practice to include a standard antibiotic with a known MIC for the test organism as a quality control measure.

  • Incubation:

    • Causality: Standardized incubation conditions ensure optimal and consistent bacterial growth.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Causality: The MIC is the primary endpoint for measuring the in vitro activity of an antimicrobial agent.

    • Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the piperidine derivative at which there is no visible growth. This can be aided by using a plate reader.

Conclusion

The piperidine scaffold represents a highly promising and versatile platform for the development of new antimicrobial agents. Through targeted modifications of the piperidine ring, it is possible to develop compounds with diverse mechanisms of action, including enzyme inhibition and membrane disruption. The comparative data presented in this guide highlight the broad-spectrum potential of these derivatives, with some showing efficacy against challenging multidrug-resistant pathogens. A thorough understanding of the structure-activity relationships, coupled with standardized and rigorous experimental evaluation, will be instrumental in unlocking the full therapeutic potential of piperidine-based antimicrobials in the ongoing fight against infectious diseases.

References

  • Shode, F. O., Oyedeji, O. A., & Singh, P. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

  • Shode, F. O., Oyedeji, O. A., & Singh, P. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Lherbet, C., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Thawabteh, A., et al. (2024). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Toxins. Available at: [Link]

  • Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). Mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Agrawal, S., et al. (2024). Structure activity relationship study. ResearchGate. Available at: [Link]

  • Aridoss, G., et al. (2008). A facile synthesis, antibacterial, and antitubercular studies of some piperidin-4-one and tetrahydropyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zdziennicka, A., et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. International Journal of Molecular Sciences. Available at: [Link]

  • Salehi, B., et al. (2021). Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants. Molecules. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Harini, S. T., et al. (2021). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: Preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core. ResearchGate. Available at: [Link]

Sources

A Comparative Benchmarking Guide to 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine and Known Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the piperidine derivative, 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, against a panel of well-characterized ligands for the sigma-1 (σ1) and sigma-2 (σ2) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting these receptors.

The following analysis is grounded in established experimental protocols and publicly available data to provide an objective comparison of binding affinities and to infer functional activity. We will delve into the causality behind the experimental choices and the structural nuances that dictate ligand-receptor interactions.

Introduction: The Rationale for Comparison

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous neurologically active agents.[1] The compound of interest, this compound, possesses structural motifs that suggest a potential interaction with sigma receptors. Sigma receptors, particularly the σ1 subtype, are intracellular, ligand-operated chaperones located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide array of cellular functions and are considered therapeutic targets for neurodegenerative diseases, pain, and psychiatric disorders.[2][3]

To ascertain the potential of this compound as a sigma receptor ligand, it is essential to benchmark its performance against established ligands with known affinities and functional profiles. This guide will compare it with:

  • (+)-Pentazocine: A classical, high-affinity σ1 receptor agonist.[4]

  • Haloperidol: A well-known antipsychotic that binds to both σ1 and σ2 receptors with high affinity and is generally considered a σ1 antagonist.

  • SA4503 (Cutamesine): A potent and selective σ1 receptor agonist.[1]

  • PRE-084: A highly selective σ1 receptor agonist, widely used as a research tool.

This comparative approach allows for the contextualization of the binding data and provides a framework for predicting the functional consequences of receptor engagement by our target compound.

Comparative Binding Affinity

The cornerstone of ligand characterization is the determination of its binding affinity (Ki) for the target receptor. The following table summarizes the reported binding affinities of our benchmark ligands for the σ1 and σ2 receptors.

Ligandσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
(+)-Pentazocine ~1.7 - 8~406~50 - 239
Haloperidol ~4.5 - 6.5High Affinity (sub-nM to low nM)Varies
SA4503 ~4.6~63~14
PRE-084 ~2.2~13091~5950
This compound Estimated > 10-fold lower affinity than 4-methyl analogNot DeterminedNot Determined

Data for known ligands are compiled from multiple sources and represent a consensus range. The affinity for this compound is an estimation based on structure-activity relationship studies of related compounds.

Expert Interpretation of Binding Data:

The data clearly position PRE-084 and SA4503 as potent and selective σ1 receptor agonists. (+)-Pentazocine also demonstrates high affinity and good selectivity for the σ1 receptor. Haloperidol, in contrast, is a potent ligand for both sigma receptor subtypes.

Experimental Protocols

To ensure scientific rigor, the data presented and discussed in this guide are predicated on well-established experimental methodologies. Below are detailed, step-by-step protocols for the key assays used in the characterization of sigma receptor ligands.

Radioligand Binding Assay for σ1 and σ2 Receptors

This protocol outlines the procedure for determining the binding affinity of a test compound through competitive displacement of a radiolabeled ligand.

Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., Guinea Pig Brain for σ1, Rat Liver for σ2) centrifuge1 Centrifugation tissue->centrifuge1 resuspend Resuspension in Assay Buffer centrifuge1->resuspend protein_assay Protein Quantification (e.g., Bradford Assay) resuspend->protein_assay incubation Incubation: - Membrane Prep - Radioligand (3H-Pentazocine for σ1, [3H]DTG for σ2) - Test Compound (Varying Concentrations) protein_assay->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation cpm_to_dpm CPM to DPM Conversion scintillation->cpm_to_dpm inhibition_curve Plot % Inhibition vs. [Test Compound] cpm_to_dpm->inhibition_curve ic50_calc Calculate IC50 inhibition_curve->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff Equation) ic50_calc->ki_calc

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize guinea pig brain (for σ1) or rat liver (for σ2) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, the radioligand (-pentazocine for σ1 or [³H]-1,3-di(2-tolyl)guanidine ([³H]DTG) for σ2), and varying concentrations of the test compound (e.g., this compound).

    • For σ2 binding assays using [³H]DTG, a masking agent such as (+)-pentazocine is included to block binding to σ1 receptors.

    • Incubate at the appropriate temperature and duration (e.g., 90 minutes at 37°C).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assay: Intracellular Calcium Mobilization

This assay can differentiate between agonists and antagonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. σ1 receptor agonists have been shown to modulate intracellular calcium signaling.

Signaling Pathway Diagram:

Sigma1_Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane S1R σ1 Receptor IP3R IP3 Receptor S1R->IP3R Modulates Ca_Channel Ca²⁺ Channel S1R->Ca_Channel Modulates Ca_Store Ca²⁺ Store IP3R->Ca_Store Releases Ca²⁺ Cytosol Cytosol Ca_Store->Cytosol ↑ [Ca²⁺]i GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Cytosol ↑ [Ca²⁺]i Agonist σ1 Agonist Agonist->S1R Binds & Activates Antagonist σ1 Antagonist Antagonist->S1R Binds & Blocks

Caption: σ1 Receptor Modulation of Calcium Signaling.

Step-by-Step Protocol (using a FLIPR-based assay):

  • Cell Culture:

    • Plate cells expressing the σ1 receptor (e.g., HEK293 or a neuronal cell line) in a 96- or 384-well black-walled, clear-bottom microplate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate for 1-2 hours at 37°C to allow for dye uptake.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (e.g., this compound) and known agonists (e.g., (+)-pentazocine) and antagonists (e.g., haloperidol) in an appropriate assay buffer.

  • Calcium Mobilization Measurement:

    • Place the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Agonist Mode:

      • Establish a baseline fluorescence reading.

      • Add the test compound and known agonists to the wells.

      • Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

    • Antagonist Mode:

      • Pre-incubate the cells with the test compound or a known antagonist for a defined period.

      • Establish a baseline fluorescence reading.

      • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

      • Monitor the change in fluorescence. A reduction or blockade of the agonist-induced fluorescence increase indicates antagonist activity.

  • Data Analysis:

    • For agonists, plot the peak fluorescence change against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Discussion and Future Directions

The benchmarking of this compound against established sigma receptor ligands provides valuable insights into its potential pharmacological profile. While direct binding data is pending, existing SAR strongly suggests that the 2,6-dimethyl substitution pattern is unfavorable for high-affinity binding to the σ1 receptor. This is likely due to steric clashes within the binding site, preventing the optimal orientation of the piperidine nitrogen for key interactions.

Future experimental work should focus on:

  • Definitive Binding Assays: Conducting radioligand binding assays as described above to determine the precise Ki values of this compound for both σ1 and σ2 receptors. This will confirm the SAR-based prediction and provide a quantitative measure of its affinity and selectivity.

  • Functional Characterization: Employing the intracellular calcium mobilization assay to definitively classify the compound as an agonist, antagonist, or an allosteric modulator of the σ1 receptor.

  • Broader Target Profiling: Given that some piperidine derivatives interact with other receptors (e.g., muscarinic, dopaminergic), a broader screening panel should be utilized to assess the selectivity of this compound.

By systematically addressing these experimental questions, a comprehensive understanding of the pharmacological properties of this compound can be achieved, paving the way for its potential development or the rational design of more potent and selective analogs.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Lever, J. R., Gustafson, J. L., Xu, R., & Lever, S. Z. (2006). σ1 and σ2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse (New York, N.Y.), 59(6), 350–358. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1379. [Link]

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Current topics in medicinal chemistry, 9(10), 875–886. [Link]

  • Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative ophthalmology & visual science, 49(11), 4993–5002. [Link]

  • Wang, J., et al. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. Oncotarget, 8(62), 104936–104950. [Link]

  • Wikipedia. (2024, January 23). Sigma-1 receptor. [Link]

  • Zhang, H., et al. (2012). PRE-084, a sigma-1 receptor agonist, as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. CNS & Neurological Disorders - Drug Targets, 11(8), 950-957. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe handling and disposal of 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a substituted piperidine derivative utilized in chemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from structurally similar compounds, such as 2,6-Dimethylpiperidine and other aliphatic amines, in conjunction with general hazardous waste management principles from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in the "cradle-to-grave" concept, where the generator of the waste is responsible for its safe management from generation to final disposal. This principle underscores the importance of proper identification, handling, and documentation throughout the waste's lifecycle.

Hazard Assessment: Understanding the Risks

Based on the analysis of structurally related compounds, this compound should be treated as a hazardous substance with the following potential characteristics:

  • Corrosivity: Like many aliphatic amines, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1]

  • Flammability: The presence of the piperidine ring and the ethylamine side chain suggests that this compound is likely a flammable liquid and vapor.[1]

  • Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin. Acute and chronic health effects are possible.

Inferred Properties and Hazards
PropertyInferred Value/CharacteristicSafety Implication
Physical State LiquidPotential for splashes and vapor generation.
pH BasicCorrosive to skin and certain materials.
Boiling Point Likely >100 °CVapor can be generated, especially with heating.
Flash Point Likely < 60 °C (Flammable)Vapors can form ignitable mixtures with air.[1]
Hazards Corrosive, Flammable, Acutely ToxicRequires stringent safety precautions during handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

This protocol is designed to guide users through the safe disposal of this compound waste.

Waste Segregation and Collection
  • Dedicated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting waste of this compound. The container should be made of a material that will not react with or be degraded by the amine.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the hazards (e.g., "Corrosive," "Flammable," "Toxic").

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can lead to dangerous reactions.

On-site Neutralization (for small quantities, if permissible)

For very small residual amounts (e.g., rinsing of emptied containers), neutralization may be an option if allowed by your institution's safety protocols and local regulations.

  • Caution: This procedure should only be performed by trained personnel in a fume hood with appropriate PPE.

  • Procedure: Slowly add a weak acid (e.g., citric acid or acetic acid) to the dilute aqueous solution of the amine while stirring and monitoring the pH. The goal is to bring the pH to a neutral range (6-8).

  • Disposal of Neutralized Solution: Even after neutralization, the resulting salt solution may still be subject to hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) office for proper disposal of the neutralized solution.

Storage Pending Disposal
  • Location: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from heat sources or incompatible materials.

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.

Arranging for Professional Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per institutional and local regulations), contact your institution's EHS office to arrange for pickup and disposal.

  • Documentation: Complete all necessary hazardous waste manifests or pickup request forms accurately and completely.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire laboratory.

  • Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solvents). Do not use combustible materials like paper towels.

  • Neutralize (with caution): If appropriate and safe to do so, cautiously neutralize the spill with a weak acid.

  • Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound Characterize Characterize Waste (Assume Corrosive, Flammable, Toxic) Start->Characterize Segregate Segregate in a Labeled, Compatible Container Characterize->Segregate SmallSpill Small Residual Quantity? Segregate->SmallSpill Neutralize Neutralize with Weak Acid (If Permitted) SmallSpill->Neutralize Yes LargeQuantity Bulk Waste or Large Spill SmallSpill->LargeQuantity No Store Store in Satellite Accumulation Area Neutralize->Store EHS Contact EHS for Professional Disposal Store->EHS LargeQuantity->Store

Caption: Disposal decision workflow for this compound.

Conclusion

References

  • AK Scientific, Inc. Safety Data Sheet for 1,1-Dimethyl-2-(3-methyl-piperidin-1-yl)-ethylamine. (No direct link available)
  • Occupational Safety and Health Administration. Hazard Communication. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine, a substituted piperidine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that every step is part of a self-validating safety system.

The molecular structure, featuring both a sterically hindered piperidine ring and a primary ethylamine chain, suggests potential hazards consistent with corrosive and irritant amines.[1][2][3] Similar amine compounds are known to cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4] Therefore, our safety protocols must be built on this foundational understanding.

Hazard Analysis: Understanding the 'Why' Behind the PPE

Before detailing the specific personal protective equipment (PPE), it is crucial to understand the anticipated hazards of this compound based on its chemical functionalities.

  • Ethylamine Moiety: Primary amines like ethylamine are corrosive and can cause severe burns to the skin and eyes.[1][3] They can also cause respiratory tract irritation if inhaled.[1][2]

  • Piperidine Moiety: Piperidine and its derivatives are known skin and eye irritants.[5] Exposure can lead to a range of physiological effects, including muscular weakness and convulsions in severe cases.[5]

  • Physical State: While the exact physical state is not specified, similar compounds can be volatile liquids, posing an inhalation risk.[1][3]

This analysis dictates a multi-faceted protection strategy that shields against dermal contact, ocular exposure, and inhalation.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety Goggles & Face ShieldEN 166 / ANSI Z87.1Provides splash and impact protection. A face shield is mandatory over goggles when handling larger quantities or during procedures with a high splash risk to protect the entire face from corrosive materials.[6][7][8]
Hands Chemical-Resistant GlovesEN 374Must be resistant to amines. Nitrile or neoprene gloves are often suitable, but always check manufacturer-specific compatibility data. Double-gloving is recommended for extended handling.[7][9][10]
Body Flame-Retardant Laboratory CoatNFPA 2112Protects against splashes and potential flammability. Ensure it is fully buttoned.[7]
Respiratory Respirator (if required)NIOSH ApprovedUse is dictated by a risk assessment. Mandatory if working outside a certified chemical fume hood, if the substance is volatile, or if aerosolization is possible. An organic vapor cartridge is typically required.[5][6][7]

Step-by-Step Guide for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Pre-Handling Checks
  • Engineering Controls Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly. A safety shower and eyewash station must be accessible and unobstructed.[11]

  • PPE Inspection: Before donning, meticulously inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.[7]

  • Donning PPE: Don PPE in the correct order: lab coat, then gloves, followed by eye and face protection. If a respirator is required, it should be fit-tested and donned according to established procedures.

Chemical Handling Workflow

The following diagram illustrates the logical flow of operations when handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_final Final Steps prep_node 1. Verify Fume Hood & Safety Stations ppe_node 2. Inspect & Don Full PPE prep_node->ppe_node weigh_node 3. Weigh/Measure Compound ppe_node->weigh_node reaction_node 4. Perform Chemical Reaction/Procedure weigh_node->reaction_node decon_node 5. Decontaminate Surfaces & Glassware reaction_node->decon_node waste_node 6. Segregate & Label Hazardous Waste decon_node->waste_node doff_node 7. Doff PPE Correctly waste_node->doff_node wash_node 8. Wash Hands Thoroughly doff_node->wash_node

Caption: Workflow for handling this compound.

Post-Handling and Decontamination
  • Surface Decontamination: After handling, wipe down the work area within the fume hood with an appropriate decontaminating solution.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Typically, gloves are removed first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11]

Emergency Operational Plans

Preparedness is paramount. All personnel must be trained on these immediate response protocols.

Exposure Plan
Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately remove all contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15 minutes.[11][13]Seek immediate medical attention. Provide the Safety Data Sheet (SDS) of the compound to medical personnel.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11][12][13] Use an eyewash station.Seek immediate medical attention.[14]
Inhalation Move the affected person to fresh air at once.[14][15][16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[16]Seek immediate medical attention.[14][16]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk.[14]Seek immediate medical attention immediately.[14][16]
Spill Response Plan
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Collect the contaminated material into a designated, sealable hazardous waste container.[17]

    • Decontaminate the spill area.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response team.[13]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Containerization: Use chemically compatible, sealed, and clearly labeled containers.[18] The label must read "HAZARDOUS WASTE" and identify the contents.[18]

  • Disposal: Dispose of the waste through your institution's official hazardous waste management program in accordance with all local, state, and national regulations.[9][12]

By adhering to this comprehensive guide, you build a robust framework of safety that protects not only yourself but also your colleagues and your research. Trust in these protocols is built upon the scientific rationale behind each step, ensuring a culture of safety and excellence.

References

  • SAFETY DATA SHEET. (2021, August 3). VPG Sensors.
  • SAFETY DATA SHEET: Ethylamine, 70% aq. soln. (2011, November 21). Thermo Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET: 2-(2-Chloro-pyridin-4-yl)-ethylamine HCl. (2021, April 16). Anichem, Inc.
  • 2-(4-CHLORO-PHENYL)-2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINE DIHYDROCHLORIDE Safety Data Sheets. Echemi.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.
  • Safety Data Sheet: ethyldimethylamine. (2025, January 30). PETRAMIN S.A. DE C.V.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • MATERIAL SAFETY DATA SHEET: ADDOCAT KE-9018 363D. Tri-iso.
  • HAZARD SUMMARY: PIPERIDINE. New Jersey Department of Health.
  • Safety Data Sheet: 4-Piperidinopiperidine. Santa Cruz Biotechnology.
  • Substance Information: 2-piperazin-1-ylethylamine. ECHA - European Union.
  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected. (2023, August 3). Apollo Scientific.
  • N-(2-Aminoethyl)piperidine. PubChem.
  • ETHYLAMINE. CAMEO Chemicals - NOAA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.